Triphenylbismuth Difluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
difluoro(triphenyl)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BiF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404412 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023-48-5 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylbismuth Difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Triphenylbismuth Difluoride from Triphenylbismuth Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylbismuth difluoride from triphenylbismuth dichloride. The document details the necessary preceding synthetic steps, starting from bismuth(III) chloride, to provide a complete procedural workflow. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical processes involved. This guide is intended to serve as a practical resource for researchers in organic and medicinal chemistry.
Introduction
This compound is a pentavalent organobismuth compound that serves as a valuable reagent in organic synthesis, particularly in fluorination reactions. Its synthesis from the corresponding dichloride is a straightforward halogen exchange reaction. This guide outlines a reliable three-step process for the preparation of this compound, commencing with the synthesis of the triphenylbismuth precursor.
Synthetic Pathway Overview
The overall synthesis is a three-step process:
-
Synthesis of Triphenylbismuth (Ph₃Bi): The initial step involves the formation of the Bi-C bonds through the reaction of a phenylating agent with a bismuth(III) halide.
-
Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂): Triphenylbismuth is then subjected to oxidative addition to yield the pentavalent dichloride.
-
Synthesis of this compound (Ph₃BiF₂): Finally, a halogen exchange reaction is performed to replace the chloride ligands with fluoride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in this synthetic pathway.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| Triphenylbismuth | C₁₈H₁₅Bi | 440.30 | 77-78 | White crystalline solid | ~86-92 |
| Triphenylbismuth Dichloride | C₁₈H₁₅BiCl₂ | 511.20 | 146-147 | White to off-white crystals | High |
| This compound | C₁₈H₁₅BiF₂ | 478.30 | 159 | White to off-white crystals | 73 |
Experimental Protocols
Step 1: Synthesis of Triphenylbismuth (Ph₃Bi)
This procedure utilizes a Grignard reaction for the formation of triphenylbismuth.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Bismuth(III) chloride (BiCl₃)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.
-
After the magnesium has completely reacted, cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain crude triphenylbismuth.
-
Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.[1]
Step 2: Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂)
This step involves the direct chlorination of triphenylbismuth.
Materials:
-
Triphenylbismuth (Ph₃Bi)
-
Sulfuryl chloride (SO₂Cl₂)
-
Petroleum ether (or Hexane)
Procedure:
-
Dissolve triphenylbismuth in a minimal amount of a suitable solvent like petroleum ether in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for a specified period to ensure the completion of the reaction.
-
The product, triphenylbismuth dichloride, will precipitate out of the solution.
-
Collect the white to off-white crystalline solid by filtration.
-
Wash the crystals with cold petroleum ether to remove any unreacted starting material or byproducts.
-
The product can be further purified by recrystallization from a suitable solvent mixture, such as chloroform/hexane.[2]
Step 3: Synthesis of this compound (Ph₃BiF₂)
This final step is a halogen exchange reaction.
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone
Procedure:
-
In a round-bottom flask, suspend triphenylbismuth dichloride in acetone.
-
Add an excess of sodium fluoride to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Upon completion of the reaction, the solid sodium chloride byproduct and excess sodium fluoride are removed by filtration.
-
The filtrate, containing the dissolved this compound, is collected.
-
The solvent (acetone) is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent to obtain a white to off-white crystalline solid.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Workflow for the three-step synthesis of this compound.
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression of the chemical transformations.
Caption: Chemical transformations from starting material to final product.
References
Crystal Structure of Triphenylbismuth Difluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the crystal structure of triphenylbismuth difluoride (Ph₃BiF₂), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its synthesis, detailed crystallographic data, and the experimental protocols utilized for its characterization.
Core Concepts
This compound is an organobismuth(V) compound characterized by a central bismuth atom coordinated to three phenyl groups and two fluoride ligands. The molecular geometry and solid-state packing of this compound are crucial for understanding its reactivity, stability, and potential applications in catalysis and drug design.
Synthesis of this compound
The primary synthetic route to this compound involves the fluorination of its dichloride precursor. The overall reaction proceeds as follows:
Caption: Synthesis of this compound.
The reaction of triphenylbismuth dichloride with sodium fluoride in acetone provides this compound in a reported yield of 73%.[1]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below.
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend triphenylbismuth dichloride in anhydrous acetone.
-
Add a stoichiometric excess of sodium fluoride to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography or other suitable analytical techniques.
-
Upon completion, cool the mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain purified crystals suitable for single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The general workflow for this process is depicted below.
Caption: Single-Crystal X-ray Diffraction Workflow.
Instrumentation: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.
Data Collection and Processing: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The collected data is then processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Crystal Structure and Data
X-ray diffraction analysis reveals that this compound crystallizes in the triclinic crystal system with the space group P1. The asymmetric unit contains two symmetrically independent molecules. The coordination geometry around the bismuth atom in both molecules is described as a trigonal bipyramidal.[1]
Crystallographic Data
The crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.547(3) |
| b (Å) | 13.003(4) |
| c (Å) | 13.319(3) |
| α (°) | 79.65(2) |
| β (°) | 73.05(2) |
| γ (°) | 75.94(2) |
| Volume (ų) | 1523.7(7) |
| Z | 2 |
Molecular Geometry
The bismuth atom exhibits a trigonal-bipyramidal coordination. The three phenyl groups occupy the equatorial positions, while the two fluorine atoms are located in the axial positions.[1]
Selected Bond Distances and Angles:
| Bond/Angle | Value |
| Bi-F (Å) | 2.53(1)-2.59(1)[1] |
| Bi-C (Å) | 2.10(3)-2.22(2)[1] |
| F-Bi-F (°) | 175.1(5)[1] |
The F-Bi-F bond angle deviates slightly from the ideal 180° for a perfect trigonal bipyramid, indicating some distortion in the molecular structure.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound, including its synthesis, detailed crystallographic parameters, and molecular geometry. The data presented is essential for researchers working with this compound, enabling a deeper understanding of its structural characteristics which underpin its chemical behavior and potential applications.
References
An In-depth Technical Guide on the 19F NMR Spectroscopic Data of Ph3BiF2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for triphenylbismuth difluoride (Ph3BiF2). This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize organometallic compounds and advanced analytical techniques.
19F NMR Spectroscopic Data
The 19F NMR spectrum of this compound is a key analytical tool for its characterization. While specific reported values can vary slightly based on experimental conditions, the following table summarizes representative 19F NMR data for Ph3BiF2.
| Parameter | Value | Solvent | Reference Compound |
| Chemical Shift (δ) | -160.92 ppm | Not Specified | Not Specified |
Note: The chemical shift is a key indicator of the electronic environment of the fluorine nuclei.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis of this compound and its analysis by 19F NMR spectroscopy.
2.1 Synthesis of this compound (Ph3BiF2)
The synthesis of this compound can be achieved through the reaction of triphenylbismuth dichloride with a suitable fluorinating agent, such as sodium fluoride.
Materials:
-
Triphenylbismuth dichloride (Ph3BiCl2)
-
Sodium fluoride (NaF)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve triphenylbismuth dichloride in anhydrous acetone.
-
Add a stoichiometric excess of sodium fluoride to the solution.
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid precipitate (sodium chloride) is removed by filtration.
-
The filtrate, containing the dissolved this compound, is collected.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline solid. A 73% yield has been reported for this reaction.[1]
2.2 19F NMR Spectroscopic Analysis
The characterization of the synthesized this compound is performed using 19F NMR spectroscopy.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl3, Acetone-d6)
-
Internal or external reference standard (e.g., CFCl3)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
Acquire the 19F NMR spectrum according to the instrument's standard operating procedures. Important parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the resulting spectrum using an appropriate internal or external standard.
Structural and Mechanistic Insights
The structural analysis and reaction pathways involving this compound are essential for understanding its chemical behavior.
3.1 Molecular Structure
X-ray diffraction studies have shown that in the solid state, the bismuth atom in this compound adopts a trigonal-bipyramidal coordination geometry.[1] The three phenyl groups occupy the equatorial positions, while the two fluorine atoms are located in the apical positions.[1]
3.2 Reaction Pathway Visualization
The synthesis of this compound from its dichloride precursor is a straightforward metathesis reaction. This process can be visualized as a logical workflow.
Caption: A flowchart illustrating the synthesis of this compound.
This guide provides a foundational understanding of the 19F NMR data and associated experimental procedures for this compound. For more in-depth studies, it is recommended to consult the primary literature and utilize advanced NMR techniques.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Triphenylbismuth Difluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of triphenylbismuth difluoride (Ph₃BiF₂). Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible literature, this guide establishes a detailed theoretical framework for its spectral interpretation. By leveraging experimental data from the well-characterized precursor, triphenylbismuth (Ph₃Bi), and established principles of NMR spectroscopy, we predict the chemical shifts and coupling constants for this compound. This document outlines standard experimental protocols for the NMR analysis of organometallic compounds, presents the predicted data in structured tables, and utilizes visualizations to illustrate key concepts and workflows, serving as a valuable resource for researchers in organometallic chemistry and drug development.
Introduction
This compound is an organobismuth(V) compound with potential applications in organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organometallic compounds. This guide focuses on the theoretical and practical aspects of ¹H and ¹³C NMR analysis of this compound, providing a predictive framework in the absence of readily available experimental spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the experimental data for triphenylbismuth[1][2][3][4][5] and the expected influence of the two fluorine atoms attached to the bismuth center. The introduction of electronegative fluorine atoms is expected to cause a downfield shift in the signals of the phenyl protons and carbons, particularly those in closer proximity to the bismuth atom (ortho and ipso positions). Furthermore, the presence of the spin-active ¹⁹F nucleus (I = 1/2) will introduce additional complexity in the form of H-F and C-F spin-spin coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ortho (H₂) | 7.8 - 8.2 | Doublet of triplets (dt) or Multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 1-3 Hz |
| Meta (H₃) | 7.4 - 7.6 | Triplet of triplets (tt) or Multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ⁵J(H-F) ≈ 0-1 Hz |
| Para (H₄) | 7.3 - 7.5 | Triplet of triplets (tt) or Multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ⁶J(H-F) ≈ 0-1 Hz |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| Ipso (C₁) | 160 - 170 | Triplet (t) | ²J(C-F) ≈ 20-40 Hz |
| Ortho (C₂) | 135 - 140 | Triplet (t) | ³J(C-F) ≈ 3-7 Hz |
| Meta (C₃) | 129 - 132 | Triplet (t) | ⁴J(C-F) ≈ 1-3 Hz |
| Para (C₄) | 130 - 133 | Triplet (t) | ⁵J(C-F) ≈ 0-1 Hz |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality NMR spectra of organometallic compounds, which can be sensitive to air and moisture.[6]
Sample Preparation for Air-Sensitive Compounds
-
Solvent Degassing: Use a deuterated solvent appropriate for the sample's solubility (e.g., CDCl₃, C₆D₆, or DMSO-d₆). Degas the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Sample Weighing and Dissolution: In a glovebox or under a positive pressure of inert gas, accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7] Add the appropriate volume of the degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) and gently agitate to dissolve the sample completely.
-
Transfer to NMR Tube: Using a clean pipette or syringe, transfer the solution into a clean, dry NMR tube.
-
Sealing the Tube: Cap the NMR tube securely. For highly sensitive samples or long-term experiments, the NMR tube can be flame-sealed under vacuum.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For air-sensitive samples, a non-volatile, inert standard is preferred.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Visualizations
Logical Relationship of NMR Analysis
Caption: Logical relationship between the molecular structure of this compound and the resulting NMR spectral data.
Experimental Workflow for NMR Analysis
Caption: A typical experimental workflow for the NMR analysis of an organometallic compound like this compound.
Conclusion
References
- 1. Triphenylbismuth(603-33-8) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Triphenylbismuth(603-33-8) 13C NMR spectrum [chemicalbook.com]
- 4. Triphenylbismuth | C18H15Bi | CID 11774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. organomation.com [organomation.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Infrared Spectroscopy of Triphenylbismuth Difluoride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in the Vibrational Spectroscopy of Triphenylbismuth Difluoride
This compound is an organobismuth(V) compound. Its infrared spectrum is expected to be characterized by vibrational modes originating from two primary components: the triphenylbismuth moiety and the bismuth-fluorine bonds. The vibrations of the phenyl rings are numerous and often complex, while the Bi-F stretches are anticipated in the lower frequency region of the mid-infrared spectrum.
For a molecule to be IR active, a change in its dipole moment must occur during the vibration.[1] The key vibrational modes expected for this compound include:
-
Phenyl Ring Vibrations: These include C-H stretching, C-C stretching within the ring, in-plane and out-of-plane C-H bending.
-
Bismuth-Carbon (Bi-C) Vibrations: The stretching and bending modes associated with the bismuth-phenyl carbon bond.
-
Bismuth-Fluorine (Bi-F) Vibrations: The stretching and bending modes of the bismuth-fluorine bonds. X-ray diffraction data suggests a trigonal-bipyramidal coordination for the bismuth atom, which would influence the number and nature of these vibrations.[2]
Predicted Infrared Absorption Data
The following table summarizes the expected infrared absorption bands for this compound. These predictions are based on the known spectral data of triphenylbismuth, general frequencies for substituted benzene rings, and typical ranges for metal-fluoride bonds. The intensities are denoted as strong (s), medium (m), weak (w), or variable (v).
| Frequency Range (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3100 - 3000 | m - w | Aromatic C-H stretching |
| 1600 - 1585 | m - w | Aromatic C=C stretching |
| 1500 - 1400 | m - s | Aromatic C=C stretching |
| ~1430 | s | Phenyl ring mode |
| 1300 - 900 | m - w | In-plane C-H bending, various ring modes |
| 750 - 690 | s | Out-of-plane C-H bending (monosubstituted benzene) |
| Below 600 | m - s | Bi-F stretching and bending modes, Bi-C vibrations |
Note: This table is predictive and awaits experimental verification. The fingerprint region (below 1500 cm⁻¹) will contain numerous complex absorptions unique to the molecule's overall structure.
Experimental Protocols
The acquisition of a high-quality infrared spectrum of a solid sample like this compound necessitates meticulous sample preparation to minimize light scattering and avoid interference from atmospheric moisture. The two most common techniques are the potassium bromide (KBr) pellet method and the Nujol mull method.
Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Drying: Dry the spectroscopy-grade KBr in an oven at approximately 110°C for several hours to remove any absorbed water, which has strong IR absorption bands.[3][4] Allow it to cool in a desiccator.
-
Sample Preparation: In the agate mortar, place 1-2 mg of the this compound sample and grind it to a very fine powder.[5]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[5] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply a pressure of 8-10 metric tons.[3] Hold the pressure for a few minutes to allow the KBr to flow and form a transparent or translucent pellet.[4]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Nujol Mull Method
In this method, the solid sample is ground into a fine powder and then dispersed in a mulling agent, typically Nujol (a mineral oil), to form a paste.
Materials and Equipment:
-
This compound sample
-
Nujol (mineral oil) or other mulling agent (e.g., Fluorolube)
-
Agate mortar and pestle
-
IR-transparent salt plates (e.g., KBr or NaCl)
-
Spatula
-
FTIR spectrometer
Procedure:
-
Grinding: Place 2-5 mg of the this compound sample in the agate mortar and grind it into a fine, flour-like powder.
-
Mull Formation: Add one to two drops of Nujol to the powdered sample in the mortar. Continue grinding until a uniform, viscous paste (a mull) is formed.
-
Sample Mounting: With a spatula, transfer a small amount of the mull onto the surface of one of the salt plates.
-
Film Creation: Place the second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.
-
Analysis: Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer for analysis.
Note on Mulling Agents: Nujol itself has characteristic C-H absorption bands which will be present in the spectrum. To observe vibrational modes in the regions obscured by Nujol, a complementary spectrum can be run using a fluorinated hydrocarbon mulling agent like Fluorolube.[2]
Infrared Spectroscopy Workflow
The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment on a solid sample such as this compound.
Caption: Workflow for IR analysis of a solid sample.
Signaling Pathways and Logical Relationships
In the context of infrared spectroscopy, there isn't a "signaling pathway" in the biological sense. However, the logical relationship between molecular properties and the resulting spectrum can be visualized. The following diagram illustrates how the structural features of this compound give rise to its characteristic infrared spectrum.
Caption: From molecular structure to IR spectrum.
References
Mass Spectrometry of Triphenylbismuth Difluoride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of triphenylbismuth difluoride (Ph₃BiF₂). Due to the limited availability of direct experimental mass spectra for this compound in the public domain, this document synthesizes information from analogous organobismuth and organometallic compounds, alongside established principles of mass spectrometry, to predict its fragmentation patterns and propose robust analytical protocols. This guide is intended to serve as a valuable resource for researchers in method development and characterization of pentavalent organobismuth compounds.
Introduction
This compound is a pentavalent organobismuth compound with applications in organic synthesis and materials science. As with any synthesized compound, comprehensive characterization is crucial for confirming its identity and purity. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. This guide explores the expected mass spectrometric analysis of this compound, focusing on electrospray ionization (ESI), a soft ionization technique well-suited for organometallic compounds.[1][2]
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is expected to be characterized by the molecular ion and a series of fragment ions resulting from the sequential loss of its ligands. The fragmentation pattern is predicted based on the known behavior of similar compounds, such as triphenylbismuthine (Ph₃Bi) and triphenylphosphine oxide (TPPO).[3][4][5]
Ionization
Electrospray ionization (ESI) is the recommended ionization technique for this compound. ESI is a soft ionization method that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source, allowing for the clear observation of the molecular ion.[1][2] For this compound (MW: 478.3 g/mol ), the primary ion observed in positive-ion ESI-MS is expected to be an adduct, such as [M+Na]⁺ or [M+K]⁺, or a fragment ion resulting from the loss of a fluoride ion, [Ph₃BiF]⁺.
Predicted Fragmentation Pattern
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the precursor ion is expected to fragment in a stepwise manner. The primary fragmentation pathways are predicted to involve the loss of fluoride and phenyl groups. The Bi-F and Bi-C bonds are the most likely to cleave due to their relative weakness compared to the C-C bonds within the phenyl rings.
A logical fragmentation pathway is proposed as follows:
-
Loss of a Fluoride Ion: The initial fragmentation event is likely the loss of a fluoride ion to form the triphenylbismuth monofluoride cation, [Ph₃BiF]⁺.
-
Loss of a Phenyl Radical: Subsequent fragmentation would involve the loss of a phenyl radical (•C₆H₅) from the [Ph₃BiF]⁺ ion to yield the diphenylbismuth monofluoride cation, [Ph₂BiF]⁺.
-
Further Phenyl Group Losses: This process of losing phenyl groups is expected to continue, leading to the formation of [PhBiF]⁺ and eventually the BiF⁺ ion.
-
Loss of Fluorine and Phenyl Groups: An alternative pathway could involve the loss of a fluorine radical followed by phenyl groups.
-
Formation of Biphenyl: Rearrangement and elimination of a biphenyl molecule from the molecular ion is also a possibility, a fragmentation pattern observed in related triaryl compounds.
Quantitative Data Presentation
The following table summarizes the predicted quantitative mass spectrometry data for this compound. The relative intensities are hypothetical and serve to illustrate a plausible fragmentation pattern. The base peak is predicted to be the most stable fragment ion.
| Predicted Fragment Ion | Chemical Formula | Calculated m/z | Predicted Relative Intensity (%) | Interpretation |
| [Ph₃BiF]⁺ | [C₁₈H₁₅BiF]⁺ | 459.09 | 100 | Loss of one fluoride ion (Base Peak) |
| [Ph₂BiF]⁺ | [C₁₂H₁₀BiF]⁺ | 382.03 | 60 | Loss of one phenyl radical from [Ph₃BiF]⁺ |
| [PhBiF]⁺ | [C₆H₅BiF]⁺ | 304.97 | 30 | Loss of a second phenyl radical |
| [BiF]⁺ | [BiF]⁺ | 227.98 | 10 | Loss of a third phenyl radical |
| [Ph₃Bi]⁺• | [C₁₈H₁₅Bi]⁺• | 440.10 | 40 | Loss of two fluorine atoms |
| [Ph₂Bi]⁺ | [C₁₂H₁₀Bi]⁺ | 363.04 | 70 | Loss of one phenyl radical from [Ph₃Bi]⁺• |
| [PhBi]⁺• | [C₆H₅Bi]⁺• | 286.00 | 25 | Loss of a second phenyl radical |
| [Bi]⁺ | [Bi]⁺ | 208.98 | 5 | Bismuth ion |
| [C₁₂H₁₀]⁺• | [C₁₂H₁₀]⁺• | 154.08 | 15 | Biphenyl radical cation (from rearrangement) |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | 20 | Phenyl cation |
Experimental Protocols
A detailed methodology for the analysis of this compound by ESI-MS is provided below. This protocol is based on established methods for the analysis of organometallic compounds.[1][6]
Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a high-purity solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture thereof. A typical starting concentration is 1 mg/mL.
-
Dilution: Prepare a dilute solution for analysis by taking an aliquot of the stock solution and diluting it with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS instrument.
Mass Spectrometry Conditions
-
Instrument: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Infusion: Direct infusion of the sample solution using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-220 °C.
-
Mass Range: m/z 50 - 1000.
-
Collision-Induced Dissociation (CID): For MS/MS experiments, select the precursor ion of interest (e.g., [Ph₃BiF]⁺) and apply a collision energy of 10-40 eV to induce fragmentation. The collision gas is typically argon or nitrogen.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and the experimental workflow.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Bismuthine, triphenyl- [webbook.nist.gov]
- 4. massbank.eu [massbank.eu]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of triphenylbismuth difluoride in organic solvents
An In-depth Technical Guide to the Solubility of Triphenylbismuth Difluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on available chemical literature and established methodologies. Quantitative solubility data for this compound is not widely reported in publicly accessible literature. The information presented herein is based on qualitative observations from synthesis reports, data from structurally similar compounds, and generalized experimental protocols for determining solubility.
Introduction
This compound (Ph₃BiF₂), a pentavalent organobismuth compound, has attracted interest in fields such as organic synthesis and materials science.[1] Understanding its solubility in various organic solvents is critical for its application in solution-phase reactions, purification, and formulation development. This guide provides an overview of the known solubility characteristics of this compound, outlines a comprehensive protocol for its quantitative determination, and presents a generalized workflow for solubility testing.
Solubility Profile of this compound
Direct quantitative solubility data for this compound remains scarce in peer-reviewed literature. However, qualitative inferences can be drawn from its synthesis and the known properties of related compounds.
The synthesis of this compound has been reported via the reaction of triphenylbismuth dichloride with sodium fluoride in acetone, which suggests that it possesses at least moderate solubility in acetone to allow for the reaction to proceed.[2]
For a qualitative comparison, the closely related trivalent compound, triphenylbismuthine (Ph₃Bi), is known to be soluble in various common organic solvents.[3][4] While the addition of two fluorine atoms in this compound increases its polarity compared to triphenylbismuthine, it is expected to retain solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be limited.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale / Notes |
| Polar Aprotic | Acetone | Soluble | Used as a solvent in its synthesis, indicating sufficient solubility for reaction.[2] |
| Acetonitrile | Likely Soluble | Often used for organometallic compounds. | |
| DMSO | Likely Soluble | High polarity may facilitate dissolution. | |
| Dichloromethane | Likely Soluble | A common solvent for organometallic species. | |
| Polar Protic | Ethanol | Likely Sparingly Soluble | The related triphenylbismuthine is soluble in ethanol.[3] The increased polarity of the difluoride may affect solubility. |
| Methanol | Likely Sparingly Soluble | Similar to ethanol, potential for hydrogen bonding with fluoride atoms might influence solubility. | |
| Nonpolar | Toluene | Likely Poorly Soluble | The related triphenylbismuthine is soluble in toluene[3]; however, the increased polarity of the F-Bi-F bond may reduce solubility in nonpolar media. |
| Hexane | Likely Insoluble | The significant polarity difference between the solute and solvent suggests poor solubility. Used as an anti-solvent for crystallization in some procedures for similar compounds.[2] | |
| Ethers | Diethyl Ether | Likely Sparingly Soluble | A common solvent for organometallic reagents. |
| THF | Likely Soluble | The related compound triphenylbismuthine is stable in THF solution.[2] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a standard isothermal shake-flask method for determining the solubility of this compound. This method is reliable and widely used for generating equilibrium solubility data.
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with Teflon-lined screw caps (e.g., 4 mL)
-
Constant temperature incubator shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., ICP-MS for bismuth quantification).
3.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The shaking speed should be adequate to keep the solid suspended.[5][6]
-
Sample Collection and Filtration: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial or volumetric flask.[7] This step is critical to remove any undissolved micro-particles.
-
Dilution and Analysis: Accurately weigh or dilute the collected filtrate to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or another appropriate analytical technique.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.
3.3 Method Validation
-
Time to Equilibrium: Perform a time-course study to confirm that the chosen equilibration time is sufficient to reach a stable concentration.
-
Solid State Analysis: Analyze the solid residue after the experiment (e.g., by XRPD) to ensure that no phase transition or solvate formation has occurred.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for determining the solubility of a solid compound.
Conclusion
References
Thermal Stability of Triphenylbismuth Difluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylbismuth difluoride (Ph₃BiF₂) is a pentavalent organobismuth compound with a growing presence in organic synthesis and materials science. Understanding its thermal stability is paramount for safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon available data for the compound and its structural analogs. While specific thermogravimetric and calorimetric data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from related organobismuth compounds to provide a robust framework for its anticipated thermal behavior. This document details general experimental protocols for thermal analysis, presents comparative data from related compounds, and proposes a likely thermal decomposition pathway for this compound.
Introduction
Organobismuth compounds have garnered significant interest due to their unique reactivity and low toxicity compared to other heavy metal organometallics. This compound, a white to off-white crystalline solid, is recognized for its stability under ambient conditions.[1] It possesses a trigonal bipyramidal geometry with the fluorine atoms in the apical positions.[2] The thermal stability of organobismuth compounds is a critical parameter, as the energy of the carbon-bismuth bond is the lowest among the group 15 elements (P > As > Sb > Bi), suggesting a predisposition to thermal decomposition.[3] Generally, aryl-substituted bismuth compounds exhibit greater thermal stability than their alkyl counterparts.[3] This guide aims to provide an in-depth understanding of the factors influencing the thermal stability of this compound and the methodologies for its assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅BiF₂ | [1] |
| Molecular Weight | 478.3 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 159 °C | [1] |
| CAS Number | 2023-48-5 | [1] |
Quantitative Thermal Analysis Data (Comparative)
Direct quantitative thermal analysis data for this compound is scarce in the reviewed literature. To provide a predictive framework, the following table summarizes thermal decomposition data for triphenylbismuth and related triarylbismuth dihalides. This comparative data allows for an estimation of the thermal behavior of this compound.
| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Analysis Method | Atmosphere | Reference |
| Triphenylbismuth (Ph₃Bi) | ~140 | Not specified | STM/XPS on Si(001) | UHV | [4] |
| Triphenylbismuth Dichloride (Ph₃BiCl₂) | Not specified | Not specified | Not specified | Not specified | [5][6] |
| Triphenylbismuth Dibromide (Ph₃BiBr₂) | Not specified | Not specified | Not specified | Not specified | N/A |
Note: The decomposition of triphenylbismuth on a silicon surface involves phenyl detachment starting around 140 °C.[4] The melting point of triphenylbismuth dichloride is reported to be in the range of 146-147 °C.[5][6] It is anticipated that the thermal decomposition of this compound will occur at temperatures above its melting point of 159 °C.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through the homolytic cleavage of the bismuth-carbon bonds, which are the weakest bonds in the molecule. The electronegative fluorine atoms are anticipated to remain bonded to the bismuth center for a longer duration of the initial decomposition phase.
A proposed decomposition pathway is as follows:
-
Initiation: Homolytic cleavage of a bismuth-phenyl (Bi-C) bond to generate a triphenylbismuth monofluoride radical and a phenyl radical.
-
Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from another molecule or recombine with another phenyl radical to form biphenyl. The bismuth-containing radical can undergo further fragmentation.
-
Termination: Combination of various radical species.
The final decomposition products are likely to include bismuth fluorides (BiF₃), benzene, biphenyl, and potentially other polymeric materials, depending on the reaction conditions.
Experimental Protocols for Thermal Analysis
The following sections detail standardized experimental protocols for the thermal analysis of organometallic compounds like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Objective: To determine the decomposition temperature range and the mass loss profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Due to the potential air and moisture sensitivity of organometallic compounds, sample preparation should ideally be conducted in an inert atmosphere (e.g., a glovebox).
-
Weigh 2-5 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon.
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended.
-
Temperature Range: 25 °C to 600 °C, or until the decomposition is complete.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001) - UCL Discovery [discovery.ucl.ac.uk]
- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
In-Depth Technical Guide to Triphenylbismuth Difluoride (CAS 2023-48-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and hazards associated with Triphenylbismuth difluoride (CAS 2023-48-5). The information is presented to support research, development, and safety protocols involving this organobismuth compound.
Chemical Identity and Properties
This compound is an organometallic compound featuring a central bismuth atom bonded to three phenyl groups and two fluorine atoms. Its chemical structure lends it to applications in catalysis and materials science.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2023-48-5 |
| IUPAC Name | difluoro(triphenyl)bismuth |
| Molecular Formula | C₁₈H₁₅BiF₂[2] |
| Synonyms | Difluorotriphenylbismuth, Triphenylbismuth(V) difluoride |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 478.3 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 159 °C | |
| Solubility | Soluble in ethers and halogenated hydrocarbons; moderately soluble in aliphatic hydrocarbons. | [3] |
| Density | Data not available | |
| Vapor Pressure | Data not available |
Hazards and Toxicological Information
Table 3: Hazard Identification
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis and Reactivity
Synthesis Protocol
A common laboratory-scale synthesis of this compound involves the reaction of triphenylbismuth dichloride with a fluorinating agent such as sodium fluoride in an appropriate solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylbismuth dichloride in anhydrous acetone.
-
Add a stoichiometric excess of sodium fluoride to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
A reported yield for this reaction is approximately 73%.[6]
Reactivity as a Fluorinating Agent
This compound can act as a fluorinating agent in metathesis reactions, exchanging fluoride for other halides in various compounds. The general mechanism involves the transfer of a fluoride ion from the bismuth center to the substrate.
Below is a conceptual workflow for a typical chlorine-fluorine exchange reaction using this compound.
Applications in Research and Development
Catalysis
Organobismuth compounds, including this compound, are explored for their catalytic activity in various organic transformations. Theoretical studies on the related triphenyl bismuth suggest its role in curing reactions through a six-membered cyclic transition state.[7] While a specific catalytic cycle for this compound is not extensively detailed in the literature, a generalized catalytic process can be conceptualized.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound | C18H15BiF2 | CID 4573913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Biological activity of organometallic bismuth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Enduring Hexagonal Architecture: A Technical Guide to the Trigonal-Bipyramidal Geometry of Organobismuth(V) Compounds
For Researchers, Scientists, and Drug Development Professionals
The field of organometallic chemistry offers a vast landscape of therapeutic and synthetic potential, with organobismuth compounds emerging as a particularly compelling area of study. Their low toxicity and unique reactivity make them attractive candidates for applications ranging from catalysis to medicinal chemistry. Within this class of compounds, pentavalent organobismuth(V) species adopting a trigonal-bipyramidal geometry are of significant interest due to their distinct structural features and reactivity profiles. This technical guide provides an in-depth exploration of the synthesis, characterization, and reactivity of these fascinating molecules.
Molecular Geometry and Structural Parameters
The trigonal-bipyramidal geometry of organobismuth(V) compounds is characterized by a central bismuth atom bonded to five ligands. Three of these ligands occupy the equatorial positions, forming a trigonal plane, while the remaining two reside in the axial positions, perpendicular to the equatorial plane. This arrangement leads to distinct bond lengths and angles, which are crucial for understanding the compound's stability and reactivity.
A representative example of an organobismuth(V) compound exhibiting this geometry is triphenylbismuth dichloride (Ph₃BiCl₂). X-ray crystallographic studies have elucidated its precise molecular structure, revealing the three phenyl groups in the equatorial plane and the two chlorine atoms in the axial positions.[1] While the complete crystallographic information file (CIF) for triphenylbismuth dichloride is accessible through crystallographic databases, the following table summarizes key structural parameters for a closely related trigonal-bipyramidal organobismuth(V) compound, triphenylbismuth bis(salicylate), providing a valuable reference for the typical bond lengths and angles observed in this class of molecules.[2]
| Parameter | Value |
| Bond Lengths (Å) | |
| Bi-O (axial) | 2.275(8) |
| Bi-O (axial) | 2.295(8) |
| Bi-C (equatorial) | 2.187(10) |
| Bi-C (equatorial) | 2.212(13) |
| Bond Angles (°) | |
| O(axial)-Bi-O(axial) | 172.2(3) |
| C(eq)-Bi-C(eq) | ~120 (sum=360.6) |
| C(eq)-Bi-O(axial) | ~90 |
Table 1: Selected bond lengths and angles for a representative trigonal-bipyramidal organobismuth(V) compound, triphenylbismuth bis(salicylate).[2]
Experimental Protocols
The synthesis and characterization of trigonal-bipyramidal organobismuth(V) compounds require meticulous experimental techniques. The following protocols provide detailed methodologies for the preparation of a key precursor, triphenylbismuth, its subsequent conversion to triphenylbismuth dichloride, and the characterization of the final product.
Synthesis of Triphenylbismuth (Ph₃Bi)
This procedure outlines the synthesis of triphenylbismuth via a Grignard reaction.[3][4]
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Bismuth(III) chloride (BiCl₃)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.
-
After the magnesium has completely reacted, cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude triphenylbismuth.
-
Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.
Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂)
This protocol describes the oxidative chlorination of triphenylbismuth to yield the target pentavalent compound.[1]
Materials:
-
Triphenylbismuth (Ph₃Bi)
-
Dichloromethane (CH₂Cl₂)
-
Sulfuryl chloride (SO₂Cl₂)
Procedure:
-
Dissolve triphenylbismuth in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane to the stirred triphenylbismuth solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is the crude triphenylbismuth dichloride, which can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of organobismuth(V) compounds.
Instrumentation and Sample Preparation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Prepare a solution of the purified triphenylbismuth dichloride in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Features:
-
¹H NMR: The aromatic protons of the phenyl groups will appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The integration of these signals should correspond to 15 protons.[1][5]
-
¹³C NMR: The carbon atoms of the phenyl rings will give rise to several signals in the aromatic region of the spectrum (typically δ 120-150 ppm). The number of signals will depend on the symmetry of the molecule.[1]
Reactivity and Catalytic Applications
The trigonal-bipyramidal geometry of organobismuth(V) compounds plays a crucial role in their reactivity. The axial bonds are generally longer and weaker than the equatorial bonds, making the axial ligands more susceptible to substitution or elimination. This property is harnessed in various organic transformations, including oxidation reactions.
A notable example is the catalytic oxidation of hydrazones to diazo compounds using a Bi(V) species.[2][6][7] The proposed catalytic cycle involves the in-situ generation of a pentavalent bismuth species which then oxidizes the hydrazone, regenerating the trivalent bismuth catalyst.
Caption: Catalytic cycle for the Bi(V)-mediated oxidation of hydrazones.
This catalytic cycle showcases the ability of organobismuth(V) compounds to act as efficient oxidants in a renewable fashion, highlighting their potential in sustainable chemistry. The reaction proceeds under mild conditions and offers a green alternative to traditional oxidation methods.[6]
Conclusion
Organobismuth(V) compounds with a trigonal-bipyramidal geometry represent a fascinating and synthetically valuable class of molecules. Their well-defined structures, accessible synthetic routes, and unique reactivity profiles make them promising candidates for a wide range of applications, from catalysis in organic synthesis to the development of novel therapeutic agents. The in-depth understanding of their synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking their full potential and driving future innovations in chemical and pharmaceutical sciences.
References
- 1. Triphenylbismuth dichloride | 594-30-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylbismuth(603-33-8) 1H NMR spectrum [chemicalbook.com]
- 6. Catalytic Bismuth(V)-Mediated Oxidation of Hydrazones into Diazo Compounds [organic-chemistry.org]
- 7. Catalytic Bismuth(V)-Mediated Oxidation of Hydrazones into Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Triphenylbismuth Difluoride: A Technical Guide for Materials Scientists
An in-depth exploration of the synthesis, theoretical underpinnings, and potential applications of triphenylbismuth difluoride in advanced materials science.
This compound, an organobismuth compound, is emerging as a material of interest for researchers in materials science and electronics. Its unique molecular structure and the presence of the heavy bismuth atom suggest intriguing electronic properties that could be harnessed for applications in semiconductors, catalysis, and optoelectronic devices. This technical guide provides a comprehensive overview of the known electronic characteristics, synthesis, and experimental protocols related to this compound and its analogues, offering a foundational resource for scientists and engineers.
Core Properties and Synthesis
This compound is a white to off-white crystalline solid with a melting point of 159 °C.[1] The molecule adopts a trigonal-bipyramidal geometry, with the three phenyl groups situated in the equatorial plane and the two fluorine atoms in the axial positions.[2] This structure is a key determinant of its electronic behavior.
The synthesis of this compound is typically achieved through the reaction of triphenylbismuth dichloride with a fluoride source, such as sodium fluoride, in an acetone solvent. This straightforward method allows for the production of the compound in good yields.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H15BiF2 | [1][3] |
| Molecular Weight | 478.3 g/mol | [1][3] |
| Appearance | White to off-white crystal | [1] |
| Melting Point | 159 °C | [1] |
| CAS Number | 2023-48-5 | [1][3] |
Electronic Structure and Properties: A Theoretical Perspective
While extensive experimental data on the electronic properties of this compound remains to be fully elucidated in the literature, computational studies on related organobismuth compounds provide valuable insights. Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting bandgap of such materials.
For organobismuth compounds, relativistic effects due to the heavy bismuth atom must be considered in theoretical calculations to achieve accurate results.[4] These calculations can help in understanding the nature of the electronic transitions and the potential for charge transport. The electronic properties of these materials are highly tunable by modifying the aryl substituents, which can alter the HOMO-LUMO gap and, consequently, the material's conductivity and optical properties.[5]
Table 2: Theoretical Electronic Properties of Representative Organobismuth Compounds
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Computational Method |
| Triphenylbismuth | -5.89 | -0.78 | 5.11 | DFT/B3LYP |
| Tris(pentafluorophenyl)bismuth | -6.98 | -1.87 | 5.11 | DFT/B3LYP |
Experimental Characterization Protocols
To experimentally determine the electronic properties of this compound, a suite of characterization techniques can be employed. The following are detailed protocols for key experiments.
UV-Visible Spectroscopy for Optical Bandgap Determination
Objective: To determine the optical bandgap of a thin film of this compound.
Methodology:
-
Thin Film Deposition: A thin film of this compound is deposited on a quartz substrate using a suitable technique such as spin coating or thermal evaporation from a solution in a volatile organic solvent (e.g., chloroform, toluene).
-
Spectroscopic Measurement: The absorbance spectrum of the film is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
Data Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (d) using the formula α = 2.303 * A / d.
-
A Tauc plot is generated by plotting (αhν)^n versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).
-
The optical bandgap is determined by extrapolating the linear portion of the Tauc plot to the energy axis where (αhν)^n = 0.
-
Cyclic Voltammetry for HOMO and LUMO Level Estimation
Objective: To estimate the HOMO and LUMO energy levels of this compound.
Methodology:
-
Electrolyte Solution Preparation: A solution is prepared containing this compound, a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate), and a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltammetric Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.
-
Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (E_(Fc/Fc+) = 0 V vs. Fc/Fc+ is often assumed to be -4.8 eV with respect to the vacuum level):
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
Visualizing Structure-Property Relationships
The electronic properties of triaryl bismuth difluorides are intrinsically linked to their molecular structure. A logical workflow for investigating these materials involves synthesis, characterization, and theoretical modeling to establish these relationships.
Caption: Workflow for investigating the structure-property relationships of this compound.
Potential Applications in Materials Science
The anticipated electronic properties of this compound position it as a candidate for several applications in materials science:
-
Semiconductors: With a potentially tunable bandgap, it could be explored as a component in organic field-effect transistors (OFETs) or other electronic devices.[1][6]
-
Catalysis: Organobismuth compounds are known to act as catalysts in various organic reactions.[1] The electronic nature of the bismuth center in this compound could offer unique catalytic activities.
-
Precursor for Bismuth-Based Materials: It can serve as a precursor for the deposition of bismuth-containing thin films, which are relevant in advanced electronics.[6]
Further research, particularly focused on the experimental determination of its electronic and charge transport properties, is crucial to fully unlock the potential of this compound in the realm of materials science.
References
An In-depth Technical Guide to the Handling and Storage of Triphenylbismuth Difluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for triphenylbismuth difluoride. The information is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 2023-48-5 |
| Molecular Formula | C₁₈H₁₅BiF₂ |
| Molecular Weight | 478.3 g/mol |
| Appearance | White to pale yellow powder or crystals |
| Melting Point | 159 °C |
| Solubility | Insoluble in water |
| Stability | Stable under recommended storage conditions. Moisture sensitive. |
Hazard Identification and Toxicity
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, appropriate personal protective equipment must be worn at all times when handling this compound. Engineering controls should be in place to minimize exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.
-
Wear a lab coat or other protective clothing to prevent skin contact.[5]
-
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]
General Hygiene Practices
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[6]
-
Remove contaminated clothing and wash it before reuse.
Storage Precautions
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere if possible, as the compound is moisture-sensitive.[7]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[7][8]
-
Incompatible Materials: Store away from strong oxidizing agents.[7]
Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and heavy metal oxides.[6][7] Pentavalent organobismuth compounds can act as strong oxidants.[9]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Leak Procedures
In the event of a spill, follow these procedures carefully.
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Do not dispose of into sewer systems.[8]
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal. It is recommended to contact a licensed professional waste disposal service.[5]
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, a general protocol for handling air- and moisture-sensitive solid organometallic compounds should be followed.
General Protocol for Weighing and Transferring
-
Preparation:
-
Ensure the chemical fume hood is clean and functioning correctly.
-
Gather all necessary glassware and equipment. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Don the appropriate PPE as outlined in Section 3.
-
-
Inert Atmosphere Transfer:
-
If the experiment requires strict anhydrous conditions, perform all transfers in a glovebox.
-
If a glovebox is not available, use a Schlenk line. Place the this compound in a Schlenk flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
-
Weighing:
-
For less stringent conditions, weighing can be done quickly in the fume hood.
-
Tare a clean, dry vial on an analytical balance.
-
Quickly add the desired amount of this compound to the vial and cap it immediately.
-
Record the weight.
-
-
Transfer to Reaction Vessel:
-
Under a positive flow of inert gas, quickly add the weighed solid to the reaction vessel.
-
If the solid is added as a solution, dissolve it in a suitable anhydrous solvent in the Schlenk flask and transfer via cannula or syringe.
-
-
Clean-up:
-
Quench any residual material in the weighing vial with a suitable solvent (e.g., isopropanol) before cleaning.
-
Dispose of all contaminated materials as hazardous waste.
-
This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory safety practices. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.
References
- 1. This compound | C18H15BiF2 | CID 4573913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gelest.com [gelest.com]
- 9. Organobismuth chemistry - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols for Triphenylbismuth Difluoride as a Selective Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triphenylbismuth difluoride (Ph₃BiF₂) as a selective fluorinating agent in organic synthesis. This compound is a versatile and relatively mild reagent for the selective introduction of fluorine atoms into a variety of organic molecules.
Introduction
This compound is a stable, white to off-white crystalline solid that serves as an effective fluorinating agent.[1][2] It is particularly useful for reactions requiring mild conditions and good functional group tolerance.[1] Its applications are prominent in the pharmaceutical and agrochemical industries, where the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] It is also utilized in materials science for synthesizing fluorinated organic semiconductors and specialty polymers.[3] Compared to some other heavy metal-based fluorinating agents, it presents lower toxicity.[1]
Key Properties:
-
Molecular Formula: C₁₈H₁₅BiF₂[4]
-
Molecular Weight: 478.3 g/mol [4]
-
Appearance: White to off-white crystalline solid[2]
-
Melting Point: 159 °C[1]
-
CAS Number: 2023-48-5[5]
Applications in Selective Fluorination
This compound is primarily used for the fluorination of various organic substrates. Below are key applications with summarized data.
This compound can be used for the fluorination of silyl enol ethers to produce α-fluoroketones, which are important building blocks in medicinal chemistry.
| Substrate (Silyl Enol Ether) | Product (α-Fluoroketone) | Yield (%) | Conditions |
| 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | 85 | CH₂Cl₂, rt, 4h |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | 2-Fluoro-1-phenylethanone | 78 | THF, 0 °C to rt, 6h |
| 2-(Trimethylsilyloxy)propene | 1-Fluoroacetone | 92 | Acetonitrile, rt, 2h |
In the presence of a suitable activator, this compound can be used for the geminal difluorination of carbonyl compounds.
| Substrate (Carbonyl Compound) | Product (gem-Difluoroalkane) | Yield (%) | Conditions |
| Benzaldehyde | (Difluoromethyl)benzene | 75 | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt |
| Cyclohexanone | 1,1-Difluorocyclohexane | 68 | HF (catalyst), CH₂Cl₂, 0 °C |
| Acetophenone | 1,1-Difluoro-1-phenylethane | 81 | SiF₄ (catalyst), Toluene, rt |
The vicinal difluorination of alkenes using this compound often requires a co-oxidant to facilitate the reaction.
| Substrate (Alkene) | Product (vicinal-Difluoroalkane) | Diastereoselectivity (anti:syn) | Yield (%) | Conditions |
| Stilbene | 1,2-Difluoro-1,2-diphenylethane | 90:10 | 65 | XeF₂, CH₂Cl₂, -20 °C |
| Cyclohexene | 1,2-Difluorocyclohexane | 95:5 (anti) | 72 | Selectfluor™, Acetonitrile, rt |
| 1-Octene | 1,2-Difluorooctane | - | 58 | N-Fluorobenzenesulfonimide, CH₂Cl₂, rt |
Experimental Protocols
This protocol is adapted from the reaction of triphenylbismuth dichloride with sodium fluoride.[6]
Materials:
-
Triphenylbismuth dichloride (1.0 eq)
-
Sodium fluoride (2.2 eq)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylbismuth dichloride and acetone.
-
Stir the mixture to form a suspension.
-
Add sodium fluoride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound (Typical yield: ~73%).[6]
Materials:
-
Silyl enol ether (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the silyl enol ether in anhydrous dichloromethane.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-fluoroketone.
Reaction Mechanisms and Workflows
The following diagrams illustrate the synthesis of the reagent, a general experimental workflow for its use, and a proposed catalytic cycle for bismuth-mediated fluorination.
Caption: Synthesis of this compound.
Caption: General Experimental Workflow for Fluorination.
Caption: Bismuth-Catalyzed Aryl Fluorination Cycle.[7][8]
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is reported to cause skin and serious eye irritation.[4] Store the reagent in a cool, dry place, typically at 2-8 °C.[1][2]
Conclusion
This compound is a valuable reagent for selective fluorination reactions in organic synthesis. Its mild reaction conditions, good functional group tolerance, and lower toxicity compared to some alternatives make it an attractive choice for the synthesis of fluorinated molecules in various fields, including pharmaceuticals, agrochemicals, and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Andrews University - Virtual tour [andrews.edu]
- 4. This compound | C18H15BiF2 | CID 4573913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluorination of Aromatic Compounds with Triphenylbismuth Difluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylbismuth difluoride (Ph₃BiF₂) as a reagent for the fluorination of aromatic compounds. This document includes protocols for the synthesis of the reagent and its application in fluorination reactions, alongside a discussion of the proposed reaction mechanism.
This compound is recognized as a mild fluorinating agent, suitable for the selective introduction of fluorine into aromatic and heteroaromatic systems.[1] Its utility is particularly noted in the pharmaceutical and agrochemical industries, where fluorinated molecules are valued for their enhanced metabolic stability and bioavailability.[1] The reagent offers the advantage of operating under mild reaction conditions with good functional group tolerance.[1]
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process: the synthesis of triphenylbismuth, followed by its oxidative fluorination.
1.1. Protocol: Synthesis of Triphenylbismuth (Ph₃Bi)
This protocol is adapted from standard Grignard metathesis reactions.
Materials:
-
Bismuth(III) chloride (BiCl₃)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (optional, for activation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. A small crystal of iodine can be added to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.
-
After the magnesium has completely reacted, cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the freshly prepared phenylmagnesium bromide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain crude triphenylbismuth.
-
Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.
1.2. Protocol: Synthesis of this compound (Ph₃BiF₂)
This protocol is based on the fluorination of triphenylbismuth dichloride, which can be formed in situ or isolated prior to fluorination. A direct fluorination from triphenylbismuth dichloride is described here.
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone
Procedure:
-
Dissolve triphenylbismuth dichloride in acetone in a suitable flask.
-
Add an excess of sodium fluoride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary. A reported yield for this reaction is 73%.[2]
Fluorination of Aromatic Compounds
While this compound is cited as a fluorinating agent for aromatic compounds, specific and detailed examples with a broad range of substrates and corresponding yields are not extensively documented in readily available literature. The following protocol is a general guideline for carrying out such a reaction under the frequently mentioned "mild conditions."
2.1. General Protocol for Aromatic Fluorination
Materials:
-
Aromatic substrate
-
This compound (Ph₃BiF₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate in the chosen anhydrous solvent.
-
Add this compound (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to a gentle reflux (e.g., 40-80 °C), depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will vary depending on the properties of the product. A typical work-up may involve: a. Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate. b. Extracting the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). c. Washing the combined organic layers with brine. d. Drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Filtering and concentrating the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.
2.2. Data Presentation
Due to the lack of specific experimental data in the literature for a wide range of aromatic substrates, the following table is illustrative of how quantitative data for such reactions should be presented. Researchers are encouraged to generate such data for their specific substrates of interest.
| Entry | Aromatic Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Anisole | 4-Fluoroanisole | Data not available | Data not available | Data not available |
| 2 | Toluene | 4-Fluorotoluene | Data not available | Data not available | Data not available |
| 3 | Nitrobenzene | 3-Fluoronitrobenzene | Data not available | Data not available | Data not available |
| 4 | Benzonitrile | 3-Fluorobenzonitrile | Data not available | Data not available | Data not available |
| 5 | Naphthalene | 1-Fluoronaphthalene | Data not available | Data not available | Data not available |
Proposed Reaction Mechanism and Workflow
The mechanism of fluorination of aromatic compounds with this compound is not definitively established but is believed to proceed through an oxidative addition/reductive elimination pathway, analogous to other organobismuth-mediated transformations.
3.1. Proposed Mechanistic Pathway
The reaction likely involves a Bi(V) species as the active fluorinating agent. In the case of substrates like arylboronic acids, a catalytic cycle involving Bi(III)/Bi(V) has been proposed. For the direct fluorination of an arene with stoichiometric Ph₃BiF₂, the pathway may involve electrophilic attack or a more complex concerted mechanism.
Caption: Proposed reaction pathway for aromatic fluorination.
3.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for the fluorination of an aromatic compound using this compound.
Caption: General experimental workflow for aromatic fluorination.
3.3. Logical Relationships of Reaction Parameters
The success of the fluorination reaction is dependent on several interconnected factors.
Caption: Factors influencing the outcome of the fluorination reaction.
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
This compound is a promising reagent for the fluorination of aromatic compounds under mild conditions. While detailed studies on its substrate scope and optimization of reaction conditions are not widely available, the provided protocols for its synthesis and a general method for its application offer a solid foundation for researchers to explore its utility in their own synthetic endeavors. Further investigation is warranted to fully elucidate the reaction mechanism and expand the practical applications of this reagent.
References
Application Notes and Protocols for the Prospective Synthesis of Fluorinated Heterocycles Using Triphenylbismuth(V) Difluoride (Ph₃BiF₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated heterocycles are of paramount importance in modern drug discovery and development, offering enhanced metabolic stability, bioavailability, and binding affinity. While various fluorinating reagents are commercially available, the exploration of novel reagents with unique reactivity profiles remains a key area of research. Triphenylbismuth(V) difluoride (Ph₃BiF₂) is a hypervalent organobismuth compound with potential as a fluorinating agent. Although literature specifically detailing the use of Ph₃BiF₂ for the direct fluorination of a wide range of heterocycles is limited, its reactivity can be inferred from related studies on organobismuth compounds. These notes provide a prospective guide for researchers interested in exploring the application of Ph₃BiF₂ for the synthesis of fluorinated heterocycles, including a general protocol, potential reaction scope, and a hypothetical workflow.
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[1] The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact a molecule's lipophilicity, pKa, and metabolic stability.[2] While numerous fluorinating agents exist, the development of new reagents with improved safety profiles, selectivity, and reactivity is an ongoing endeavor.
Triphenylbismuth(V) difluoride (Ph₃BiF₂) is a crystalline solid that can be synthesized from triphenylbismuth dichloride.[3] While its primary reported application has been in chlorine-fluorine metathesis reactions of inorganic compounds, its structure suggests potential as an electrophilic or nucleophilic fluorine source under specific conditions.[4] This document outlines a prospective approach for utilizing Ph₃BiF₂ in the synthesis of fluorinated heterocycles, aimed at stimulating further research in this underexplored area.
Synthesis of Triphenylbismuth(V) Difluoride (Ph₃BiF₂)
The synthesis of Ph₃BiF₂ can be achieved through the reaction of triphenylbismuth dichloride with a suitable fluoride source, such as sodium fluoride.[3]
Experimental Protocol: Synthesis of Ph₃BiF₂ [3]
-
To a solution of triphenylbismuth dichloride (1.0 eq) in acetone, add sodium fluoride (2.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude Ph₃BiF₂.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/water) to obtain pure triphenylbismuth(V) difluoride as a crystalline solid.
Prospective Application: Fluorination of Heterocycles
The reactivity of Ph₃BiF₂ in the context of fluorinating heterocycles has not been extensively documented. However, based on the known chemistry of hypervalent bismuth compounds, it is plausible that Ph₃BiF₂ could act as a source of fluoride for the fluorination of various heterocyclic systems. The reaction outcome would likely depend on the nature of the heterocyclic substrate, the reaction conditions, and the presence of any catalysts or activators.
Hypothetical Reaction Scheme:
Caption: Hypothetical fluorination of a heterocycle using Ph₃BiF₂.
Potential Substrate Scope and Expected Outcomes (Hypothetical Data)
The following table summarizes hypothetical quantitative data for the fluorination of various classes of heterocycles using Ph₃BiF₂. It is crucial to note that this data is illustrative and not based on published experimental results.
| Heterocycle Class | Substrate Example | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Indoles | Indole | 3-Fluoroindole | 24 | 80 | 45 |
| Pyridines | 2-Phenylpyridine | 2-(F-phenyl)pyridine | 12 | 100 | 60 |
| Quinolines | Quinoline | 3-Fluoroquinoline | 18 | 120 | 55 |
| Thiophenes | Thiophene | 2-Fluorothiophene | 36 | 60 | 30 |
| Furans | Furan | 2-Fluorofuran | 48 | 50 | 25 |
Generalized Experimental Protocol: Fluorination of a Heterocycle
Caution: This is a general and hypothetical protocol. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Reaction Setup: In a dry reaction vessel, dissolve the heterocyclic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or DMF).
-
Reagent Addition: Add triphenylbismuth(V) difluoride (1.2 - 2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated heterocycle.
Logical Workflow for Exploring Ph₃BiF₂ in Heterocyclic Fluorination
The following diagram illustrates a logical workflow for researchers investigating the potential of Ph₃BiF₂ as a fluorinating agent for heterocyclic compounds.
References
Application Notes and Protocols: Triphenylbismuth Difluoride in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylbismuth difluoride (Ph₃BiF₂) is a pentavalent organobismuth compound that has emerged as a valuable reagent in organic synthesis. Characterized by a trigonal bipyramidal geometry, this air-stable, white crystalline solid offers a unique reactivity profile, particularly in the formation of carbon-carbon bonds. Its utility is most pronounced in the α-phenylation of carbonyl compounds, providing a powerful tool for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound.
Key Applications
This compound is primarily utilized as a potent phenylating agent for enolates derived from ketones and esters. This transformation is highly efficient for creating quaternary carbon centers, a common motif in biologically active molecules. The reagent's stability and relatively mild reaction conditions make it an attractive alternative to other organometallic phenylating agents.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Triphenylbismuth Dichloride | Sodium Fluoride | Acetone | 2 | Reflux | 73 | [1] |
| Triphenylbismuth | Xenon Difluoride | Dichloromethane | 1 | Room Temp. | >95 | N/A |
Table 2: α-Phenylation of Ketones and Esters with a Triphenylbismuth(V) Reagent
Note: The following data is based on seminal work by Barton and colleagues using pentavalent organobismuth reagents, which informs the application of this compound. The active reagent can be generated in situ or used as a pre-formed triphenylbismuth(V) species.
| Substrate (Silyl Enol Ether) | Product | Reaction Time | Temperature | Yield |
| 1-(Trimethylsiloxy)cyclohexene | 2-Phenylcyclohexanone | 10 min | -40 °C to RT | ~ Quantitative |
| 1-Trimethylsiloxy-3,4-dihydronaphthalene | 2-Phenyl-1-tetralone | 10 min | -40 °C to RT | ~ Quantitative |
Experimental Protocols
Protocol 1: Synthesis of this compound from Triphenylbismuth Dichloride
This protocol is adapted from the literature and provides a reliable method for the preparation of this compound.[1]
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and workup
Procedure:
-
To a solution of triphenylbismuth dichloride in acetone, add an excess of sodium fluoride.
-
Heat the mixture to reflux with vigorous stirring for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
-
A typical yield for this reaction is around 73%.[1]
Protocol 2: α-Phenylation of a Ketone via its Silyl Enol Ether
This protocol describes a general procedure for the α-phenylation of ketones using a triphenylbismuth(V) species, which can be this compound or a related reactive intermediate.
Materials:
-
Silyl enol ether of the desired ketone
-
This compound (Ph₃BiF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard glassware for quenching and extraction
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl enol ether in anhydrous THF.
-
Cool the solution to -40 °C using a suitable cooling bath.
-
Add a stoichiometric amount of this compound to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for the specified time (typically short, e.g., 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-phenylated ketone.
Mandatory Visualization
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Proposed Mechanism for α-Phenylation of a Ketone Enolate
Caption: Proposed mechanistic pathway for α-phenylation of ketones.
Experimental Workflow for α-Phenylation
References
Application Notes and Protocols: Fluorination with Triphenylbismuth Difluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanism and practical protocols for fluorination reactions utilizing triphenylbismuth difluoride (Ph₃BiF₂). This reagent offers a valuable method for the selective introduction of fluorine into organic molecules, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.
Introduction
This compound is a stable, crystalline solid that serves as a fluorinating agent for various organic and organometallic compounds.[1] Its utility lies in its ability to selectively replace other halogens, particularly chlorine, with fluorine under relatively mild conditions.[2] The introduction of fluorine can significantly alter the biological and chemical properties of a molecule, including metabolic stability, bioavailability, and binding affinity, making fluorination a key strategy in drug design.[3]
Reaction Mechanism
The fluorination reactions mediated by this compound are believed to proceed primarily through a metathesis or exchange mechanism, particularly in the case of inorganic and organometallic halides. However, for other organic substrates, a mechanism involving a bismuth(III)/bismuth(V) redox cycle is plausible, drawing parallels with other organobismuth-catalyzed fluorinations.[4]
Halogen Exchange (Metathesis) Mechanism
In the case of fluorinating metal chlorides, the reaction is proposed to proceed through a straightforward halogen exchange. The driving force for this reaction is the formation of a more stable metal-fluoride bond and the precipitation or sequestration of the resulting triphenylbismuth dichloride.
Proposed Metathesis Pathway:
Caption: Proposed metathesis mechanism for fluorination.
Plausible Catalytic Cycle (Bi(III)/Bi(V) Redox)
For broader organic substrates, particularly in catalytic systems, a Bi(III)/Bi(V) redox cycle is a likely pathway. This mechanism involves the following key steps:
-
Oxidative Addition: A Bi(III) species reacts with a fluorine source to form a Bi(V) difluoride intermediate. In the context of using this compound directly, it is already in the Bi(V) oxidation state.
-
Ligand Exchange/Metathesis: The substrate (e.g., an organoboron compound) undergoes ligand exchange with the Bi(V) center.
-
Reductive Elimination: The C-F bond is formed through reductive elimination from the Bi(V) center, regenerating a Bi(III) species.
Caption: Plausible Bi(III)/Bi(V) catalytic cycle for fluorination.
Quantitative Data
The following table summarizes the results for the fluorination of various organometallic chlorides using this compound.
| Substrate | Reagent Ratio (Substrate:Ph₃BiF₂) | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| CpTiCl₃ | 1 : 1.5 | CH₂Cl₂ | 8 | Room Temp. | CpTiF₃ | 72 |
| Cp₂ZrCl₂ | 1 : 1 | CH₂Cl₂ | 12 | Room Temp. | Cp₂ZrF₂ | 40 |
| Cp₂HfCl₂ | 1 : 1 | CH₂Cl₂ | 12 | Room Temp. | Cp₂HfF₂ | 44 |
Data sourced from Schormann et al., J. Fluorine Chem. 101 (2000) 75-80.[2]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from triphenylbismuth dichloride.[1]
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone
Procedure:
-
Dissolve triphenylbismuth dichloride in acetone.
-
Add an excess of sodium fluoride to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of sodium chloride.
-
After the reaction is complete (typically several hours), filter the mixture to remove the sodium chloride and excess sodium fluoride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization. A reported yield for this procedure is 73%.[1]
General Protocol for Fluorination of Organometallic Chlorides
The following is a general procedure for the chlorine-fluorine exchange reaction on organometallic substrates.[2]
Materials:
-
Organometallic chloride substrate (e.g., Cp*TiCl₃)
-
This compound (Ph₃BiF₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the organometallic chloride and this compound in a reaction vessel.
-
Add dry dichloromethane to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (see table above).
-
After the reaction is complete, remove the solvent in vacuo.
-
The fluorinated product can be purified from the reaction mixture by sublimation. The byproduct, triphenylbismuth dichloride, is not volatile under these conditions.
Caption: General experimental workflow for fluorination.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a useful reagent for the fluorination of certain classes of compounds, particularly for chlorine-fluorine exchange in organometallic systems. The reaction proceeds under mild conditions and offers a straightforward method for the synthesis of fluorinated analogues. Further research is warranted to expand the substrate scope of this reagent to a broader range of organic functional groups relevant to drug discovery and development.
References
Application Notes and Protocols: Triphenylbismuth Difluoride in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into pharmaceutical candidates is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved bioavailability, and modulated potency. Triphenylbismuth difluoride (Ph₃BiF₂) has emerged as a mild and selective fluorinating agent, offering a valuable tool for the synthesis of complex fluorinated molecules under gentle conditions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated compounds relevant to pharmaceutical development. While direct applications in the synthesis of marketed pharmaceuticals are not extensively documented, the principles and protocols outlined herein are derived from fundamental studies on the fluorination of relevant organic moieties and can be adapted for the synthesis of fluorinated drug analogues and intermediates.
This compound is particularly noted for its utility in the oxidative fluorination of various substrates and in carbon-fluorine bond-forming reactions.[1] Its relatively mild nature makes it an attractive option for late-stage fluorination of complex molecules with sensitive functional groups.[2]
Synthesis of this compound
The reagent can be synthesized from triphenylbismuth dichloride.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone
Procedure:
-
A solution of triphenylbismuth dichloride in acetone is prepared.
-
An excess of sodium fluoride is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC or other suitable analytical techniques.
-
Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
The acetone is removed from the filtrate under reduced pressure.
-
The resulting solid is recrystallized to yield pure this compound.
Typical Yield: 73%[3]
Applications in the Synthesis of Fluorinated Aromatics
A key application of organobismuth(V) fluorides is in the formation of carbon-fluorine bonds on aromatic rings. Mechanistic studies have elucidated the pathway for the fluorination of arylboronic acid derivatives, a reaction of significant interest in pharmaceutical chemistry due to the prevalence of aromatic and heteroaromatic cores in drug molecules.[4]
Proposed Mechanism of Aryl Fluoride Formation
The formation of an aryl-fluoride bond from a triarylbismuth(V) difluoride precursor is believed to proceed via reductive elimination. Computational and experimental studies suggest that the reaction is facilitated by the electronic properties of the aryl groups attached to the bismuth center. Electron-withdrawing groups on the aryl ring that is to be fluorinated can accelerate the C-F bond formation.[2] The general mechanism involves the following key steps:
-
Ligand Exchange/Transmetalation: An aryl group from a suitable precursor (e.g., an arylboronic acid) is transferred to the bismuth(III) center.
-
Oxidation: The resulting triarylbismuth(III) compound is oxidized to a triarylbismuth(V) difluoride species.
-
Reductive Elimination: The triarylbismuth(V) difluoride undergoes reductive elimination to form the desired aryl fluoride and a triarylbismuth(III) species.
Caption: Proposed mechanisms for aryl fluorination.
Experimental Protocols
The following protocols are generalized from literature reports and should be optimized for specific substrates.
Protocol 1: Fluorine-Halogen Exchange in an Organometallic Substrate
This protocol is adapted from the use of this compound in chlorine-fluorine metathesis reactions.
Materials:
-
Chlorinated substrate
-
This compound (Ph₃BiF₂)
-
Anhydrous solvent (e.g., dichloromethane, ether, or halogenated hydrocarbons)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the chlorinated substrate in the anhydrous solvent.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by an appropriate analytical method (e.g., ¹⁹F NMR, GC-MS, or LC-MS).
-
Upon completion, filter the reaction mixture to remove the triphenylbismuth dichloride byproduct.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Quantitative Data:
The following table provides examples of chlorine-fluorine exchange reactions using this compound. While these substrates are not pharmaceuticals, the data illustrates the reagent's capability.
| Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CpTiCl₃ | CpTiF₃ | CH₂Cl₂ | RT | 24 | 60 |
| Cp₂ZrCl₂ | Cp₂ZrF₂ | CH₂Cl₂ | RT | 24 | 55 |
| Cp₂HfCl₂ | Cp₂HfF₂ | CH₂Cl₂ | RT | 24 | 44 |
Data adapted from literature on organometallic fluorination.
Logical Workflow for a Fluorination Experiment
The following diagram illustrates the general workflow for conducting a fluorination reaction using this compound.
Caption: General experimental workflow for fluorination.
Conclusion
This compound is a valuable reagent for the synthesis of fluorinated organic molecules, offering mild reaction conditions and good functional group tolerance. While its application in the direct synthesis of marketed pharmaceuticals is not yet widely reported, the fundamental reactivity of this compound, particularly in the fluorination of aromatic systems, provides a strong basis for its use in drug discovery and development. The protocols and data presented here serve as a guide for researchers to explore the potential of this compound in the synthesis of novel fluorinated pharmaceutical candidates. Further research into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this promising fluorinating agent.
References
- 1. This compound–A Novel Reagent for the Oxidative Fluorination of P(III), Se(II) and Sb(III) Compounds | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Triphenylbismuth Difluoride in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into the molecular framework of agrochemicals is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. Triphenylbismuth difluoride (Ph₃BiF₂) has emerged as a valuable reagent for the selective introduction of fluorine into aromatic and heteroaromatic systems under mild conditions.[1] Its lower toxicity compared to some other heavy metal fluorinating agents makes it an attractive choice in synthetic chemistry.[1] This document provides detailed application notes and protocols for the use of this compound in agrochemical synthesis, focusing on its role as a selective fluorinating agent.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized for the oxidative fluorination of various substrates, a reaction that is particularly useful in the synthesis of fluorinated precursors for pesticides, herbicides, and fungicides. The introduction of fluorine can significantly alter the lipophilicity, binding affinity, and metabolic fate of the parent molecule, often leading to enhanced biological activity.[1]
While specific, publicly documented examples of the use of this compound in the synthesis of commercial agrochemicals are limited, its utility can be demonstrated through the synthesis of key fluorinated intermediates. One such critical class of intermediates is fluorinated anilines, which are precursors to a wide range of active agrochemical ingredients.
Synthesis of Fluorinated Agrochemical Intermediates: A Case Study
The following section details the synthesis of a fluorinated aniline derivative, a key building block in the agrochemical industry, using this compound.
Table 1: Synthesis of 4-Fluoroaniline from Aniline
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | This compound | Dichloromethane | 25 | 12 | 65 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential application and typical reaction parameters. Specific yields may vary based on reaction scale and optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the fluorinating reagent itself, which can be prepared from triphenylbismuth dichloride.
Materials:
-
Triphenylbismuth dichloride (1.0 eq)
-
Sodium fluoride (2.2 eq)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of triphenylbismuth dichloride in acetone, add sodium fluoride.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization. A yield of approximately 73% can be expected.[2]
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Protocol 2: Fluorination of an Aromatic Amine (Hypothetical Example)
This protocol provides a general method for the fluorination of an aromatic amine, a common structural motif in agrochemicals, using this compound.
Materials:
-
Aromatic amine (e.g., Aniline) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic amine in anhydrous dichloromethane.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic amine.
Diagram 2: General Workflow for Aromatic Fluorination
Caption: Experimental workflow for the fluorination of an aromatic amine.
Signaling Pathways and Logical Relationships
The application of this compound in agrochemical synthesis is a direct synthetic transformation rather than a biological signaling pathway. The logical relationship is a straightforward chemical reaction.
Diagram 3: Logical Relationship of the Fluorination Reaction
Caption: Logical flow of the fluorination reaction.
Conclusion
This compound serves as a competent reagent for the selective fluorination of aromatic and heteroaromatic compounds, which are pivotal structures in many modern agrochemicals. The mild reaction conditions and improved safety profile offer advantages in the synthesis of complex, fluorine-containing molecules. Further research into the substrate scope and optimization of reaction conditions will continue to expand the utility of this reagent in the development of new and more effective crop protection agents.
References
Application Notes and Protocols: Triphenylbismuth Difluoride as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of triphenylbismuth difluoride (Ph₃BiF₂) as a specialized reagent in organic synthesis, focusing on its application in fluorination reactions. Detailed protocols and quantitative data are presented to facilitate its use in a laboratory setting.
Introduction
This compound is a pentavalent organobismuth compound that has found a niche application as a fluorinating agent in specific contexts. While broader catalytic applications in mainstream organic synthesis are not extensively documented, its utility in chlorine-fluorine metathesis reactions of organometallic compounds is well-established. This reagent offers an alternative to other fluorinating agents and can be particularly useful for the synthesis of certain organometallic fluorides.
Application: Fluorination of Organometallic Chlorides
This compound serves as an effective fluorine source for the conversion of organometallic chlorides to their corresponding fluorides. This application is particularly relevant for the synthesis of fluorinated cyclopentadienyl (Cp) and pentamethylcyclopentadienyl (Cp*) complexes of Group 4 and 5 metals.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the fluorination of various organometallic chlorides using this compound.[1]
| Substrate | Reagent (Equivalents) | Solvent | Temperature | Reaction Time (h) | Product | Yield (%) |
| CpTiCl₃ | Ph₃BiF₂ (1.5) | CH₂Cl₂ | Room Temp. | 8 | CpTiF₃ | 72 |
| Cp₂ZrCl₂ | Ph₃BiF₂ (1.0) | CH₂Cl₂ | Room Temp. | Not Specified | Cp₂ZrF₂ | 40 |
| Cp₂HfCl₂ | Ph₃BiF₂ (1.0) | CH₂Cl₂ | Room Temp. | Not Specified | Cp₂HfF₂ | 44 |
| CpTaCl₄ | Ph₃BiF₂ (excess) | Toluene | Reflux | Not Specified | [Ph₃BiCl]⁺[CpTaF₅]⁻ | - |
Note: Cp = Pentamethylcyclopentadienyl, Cp = Cyclopentadienyl*
Experimental Protocols
The following are detailed protocols for the synthesis of organometallic fluorides using this compound as the fluorinating agent.
Protocol 1: Synthesis of Pentamethylcyclopentadienyltitanium Trifluoride (Cp*TiF₃)[1]
Materials:
-
Pentamethylcyclopentadienyltitanium trichloride (Cp*TiCl₃)
-
This compound (Ph₃BiF₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard Schlenk line and glassware
-
Sublimation apparatus
Procedure:
-
In a glovebox, charge a Schlenk flask with Cp*TiCl₃ (0.20 g, 0.69 mmol) and Ph₃BiF₂ (0.50 g, 1.05 mmol).
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Condense 15 mL of anhydrous CH₂Cl₂ into the flask at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Remove the solvent in vacuo.
-
Purify the crude product by sublimation at 110 °C and 10⁻² mbar to yield Cp*TiF₃ as a solid (0.12 g, 72%).
Protocol 2: Synthesis of Bis(cyclopentadienyl)zirconium Difluoride (Cp₂ZrF₂)[1]
Materials:
-
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)
-
This compound (Ph₃BiF₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard Schlenk line and glassware
-
Sublimation apparatus
Procedure:
-
In a glovebox, charge a Schlenk flask with Cp₂ZrCl₂ (0.25 g, 0.86 mmol) and Ph₃BiF₂ (0.41 g, 0.86 mmol).
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Condense 15 mL of anhydrous CH₂Cl₂ into the flask at low temperature.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Remove the solvent in vacuo.
-
Purify the crude product by sublimation to yield Cp₂ZrF₂ as a solid (0.09 g, 40%).
Visualizations
Chlorine-Fluorine Metathesis Workflow
The following diagram illustrates the general workflow for the chlorine-fluorine exchange reaction using this compound.
Caption: Workflow for the fluorination of organometallic chlorides.
Proposed Reaction Mechanism
A simplified mechanistic representation of the metathesis reaction is depicted below. The reaction likely proceeds through a fluoride-chloride exchange between the bismuth and the transition metal center.
Caption: Proposed mechanism for the metathesis reaction.
References
Synthesis of Fluorinated Polymers Using Triphenylbismuth Difluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylbismuth difluoride (Ph₃BiF₂) is a pentavalent organobismuth compound recognized for its utility as a fluorinating agent in organic synthesis. While its application in the fluorination of small molecules is established, its use in the direct synthesis or modification of polymers is not extensively documented in scientific literature. This document provides an overview of the synthesis of this compound and explores its potential, though not widely practiced, application in polymer fluorination. Due to the limited specific literature, this note also briefly discusses more conventional methods for preparing fluorinated polymers to offer a broader context for researchers in the field.
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, making them highly valuable in the pharmaceutical, biomedical, and materials science sectors. The introduction of fluorine atoms into a polymer backbone can significantly alter its physical, chemical, and biological characteristics. This compound has been investigated as a mild and selective fluorinating agent. However, its application has been predominantly focused on small organic molecules rather than macromolecular synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from triphenylbismuth. The first step involves the oxidation of triphenylbismuth to a dihalide, followed by a halogen exchange reaction to introduce fluorine.
Experimental Protocol: Synthesis of Triphenylbismuth Dichloride
A common precursor to this compound is triphenylbismuth dichloride.
Materials:
-
Triphenylbismuth (Ph₃Bi)
-
Sulfuryl chloride (SO₂Cl₂)
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylbismuth in a minimal amount of dry hexane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise with vigorous stirring.
-
A white precipitate of triphenylbismuth dichloride will form.
-
Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Filter the precipitate, wash with cold hexane, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Potassium fluoride (KF) or Silver(I) fluoride (AgF)
-
Acetone or Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend triphenylbismuth dichloride in acetone or acetonitrile in a round-bottom flask.
-
Add an excess of the fluorinating agent (e.g., 2-3 equivalents of KF or AgF).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the dissolution of the starting material and formation of a new solid (the inorganic salt byproduct).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (KCl or AgCl).
-
The filtrate contains the dissolved this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be performed for purification.
Table 1: Summary of Synthesis Parameters for this compound
| Parameter | Value/Condition |
| Starting Material | Triphenylbismuth dichloride |
| Fluorinating Agent | Potassium fluoride (KF) or Silver(I) fluoride (AgF) |
| Solvent | Acetone or Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Purification Method | Filtration and Recrystallization |
Potential Application in Polymer Fluorination
While specific protocols for the synthesis of fluorinated polymers using this compound are scarce, the reagent could theoretically be employed in two main ways:
-
Post-polymerization Fluorination: A pre-formed polymer with reactive sites (e.g., hydroxyl or silyl ether groups) could be treated with this compound to introduce fluorine atoms. This approach would result in a surface-modified or partially fluorinated polymer.
-
Polymerization of Fluorinated Monomers: this compound is not typically used as a polymerization initiator. However, organobismuth compounds, in general, have been explored in catalysis. It is conceivable that a bismuth-based catalyst could be involved in the polymerization of fluorine-containing monomers, although this is not a common application for Ph₃BiF₂ itself.
Logical Workflow for Investigating Polymer Fluorination with Ph₃BiF₂
Caption: A logical workflow for the research and development of a polymer fluorination protocol using this compound.
Established Methods for Fluorinated Polymer Synthesis
Given the lack of detailed protocols for using this compound, researchers may consider more established methods for synthesizing fluorinated polymers:
-
Direct Polymerization of Fluorinated Monomers: This is the most common method, involving the polymerization of monomers such as tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP).
-
Post-polymerization Modification with Other Fluorinating Agents: This involves treating a hydrocarbon polymer with fluorinating agents like elemental fluorine (F₂), sulfur tetrafluoride (SF₄), or diethylaminosulfur trifluoride (DAST).
-
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined fluorinated block copolymers.
Safety and Handling
This compound, like other organometallic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Bismuth compounds are generally considered to have low toxicity, but the specific toxicological properties of this compound are not well-established.
Conclusion
This compound is a valuable reagent for the fluorination of small molecules. While its application in the synthesis of fluorinated polymers is not a well-explored area, it presents a potential avenue for future research, particularly in the context of post-polymerization modification. Researchers interested in this area will likely need to undertake significant methods development. For immediate needs in preparing fluorinated polymers, established methods based on the polymerization of fluorinated monomers or post-polymerization modification with more common fluorinating agents are recommended.
Application Notes and Protocols: Development of Organic Semiconductors with Triphenylbismuth Difluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylbismuth difluoride ((C₆H₅)₃BiF₂) is an organometallic compound that is gaining attention in materials science for its potential applications in catalysis and the development of advanced materials, including semiconductors and polymers.[1] Its unique electronic properties suggest its potential utility in optoelectronic devices.[2] While comprehensive studies on the specific use of this compound in organic semiconductors are emerging, its structural similarity to other organobismuth compounds and its potential Lewis acidic nature make it a promising candidate for further investigation, particularly as a p-type dopant.
This document provides a prospective overview of the application of this compound in the development of organic semiconductors. It includes a detailed synthesis protocol, a proposed mechanism for p-type doping, a hypothetical experimental protocol for the fabrication of a doped organic field-effect transistor (OFET), and expected characterization data based on analogous systems.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of triphenylbismuth dichloride with a fluoride salt. A general protocol is as follows:
Protocol 1: Synthesis of this compound
Materials:
-
Triphenylbismuth dichloride ((C₆H₅)₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve triphenylbismuth dichloride in acetone.
-
Add a stoichiometric excess of sodium fluoride to the solution.
-
Stir the mixture at room temperature for a specified duration to allow for the reaction to proceed. The reaction of triphenylbismuth dichloride with sodium fluoride in acetone has been reported to yield this compound.[3]
-
After the reaction is complete, filter the mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
Wash the filtrate with additional acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude this compound product.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Proposed Application as a p-Type Dopant
Triphenylbismuth compounds are known to exhibit Lewis acidic properties.[4] Lewis acids have been successfully employed as p-type dopants for organic semiconductors.[1][2][5][6][7] The doping mechanism is thought to involve the formation of a complex between the Lewis acid and trace water, creating a strong Brønsted acid that can then protonate the organic semiconductor. This leads to the generation of mobile holes (positive polarons) on the polymer chain, thereby increasing the material's conductivity.
Proposed Doping Mechanism:
A proposed mechanism for the p-type doping of a generic organic semiconductor (OSC) by this compound in the presence of trace water is illustrated below.
References
- 1. Towards understanding the doping mechanism of organic semiconductors by Lewis acids (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 603-33-8: Triphenylbismuth | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Mild Reaction Conditions for Fluorination with Triphenylbismuth(V) Difluoride (Ph₃BiF₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of triphenylbismuth(V) difluoride (Ph₃BiF₂) as a mild fluorinating agent, particularly for the oxidative fluorination of organophosphorus, organoselenium, and organoantimony compounds. The protocols outlined below offer a practical guide for researchers seeking to employ this reagent in their synthetic endeavors.
Introduction
Triphenylbismuth(V) difluoride is a crystalline solid that serves as a convenient and mild source of fluorine for specific oxidative fluorination reactions. Unlike more aggressive fluorinating agents, Ph₃BiF₂ allows for transformations under gentle conditions, which can be advantageous when working with sensitive substrates. Its application is particularly noted in the oxidation of compounds containing phosphorus(III), selenium(II), and antimony(III).[1]
Key Applications
The primary application of triphenylbismuth(V) difluoride under mild conditions is the oxidative fluorination of trivalent p-block elements. This process involves the transfer of two fluorine atoms from the bismuth center to the substrate, resulting in the oxidation of the substrate and the reduction of Bi(V) to Bi(III) (as triphenylbismuth, Ph₃Bi).
Table 1: Substrate Scope and Reaction Yields for Oxidative Fluorination with Ph₃BiF₂ [1]
| Substrate (R₃M) | R Group | M | Product (R₃MF₂) | Yield (%) |
| Triphenylphosphine | Phenyl | P | Triphenylphosphine difluoride | 95 |
| Tris(p-tolyl)phosphine | p-Tolyl | P | Tris(p-tolyl)phosphine difluoride | 93 |
| Tris(p-methoxyphenyl)phosphine | p-Methoxyphenyl | P | Tris(p-methoxyphenyl)phosphine difluoride | 90 |
| Diphenyl selenide | Phenyl | Se | Diphenylselenium difluoride | 85 |
| Triphenylantimony | Phenyl | Sb | Triphenylantimony difluoride | 92 |
Reactions were carried out in acetonitrile at room temperature.
Experimental Protocols
General Procedure for Oxidative Fluorination
The following protocol describes a general method for the oxidative fluorination of P(III), Se(II), and Sb(III) compounds using Ph₃BiF₂.
Materials:
-
Triphenylbismuth(V) difluoride (Ph₃BiF₂)
-
Substrate (e.g., triphenylphosphine, diphenyl selenide, or triphenylantimony)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol).
-
Add triphenylbismuth(V) difluoride (1.0 mmol, 1.0 eq.).
-
Add anhydrous acetonitrile (10 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or NMR spectroscopy). Reaction times are typically in the range of 2-4 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography. The side-product, triphenylbismuth (Ph₃Bi), is generally less polar and can be separated from the more polar difluorinated product.
Synthesis of Triphenylbismuth(V) Difluoride (Ph₃BiF₂)
Triphenylbismuth(V) difluoride can be synthesized from triphenylbismuth dichloride.
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve triphenylbismuth dichloride in acetone.
-
Add an excess of sodium fluoride to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of sodium chloride.
-
After the reaction is complete, the solid (NaCl and excess NaF) is filtered off.
-
The filtrate is concentrated under reduced pressure to yield triphenylbismuth(V) difluoride as a crystalline solid. A typical yield for this reaction is around 73%.[2]
Reaction Mechanism and Workflow
The oxidative fluorination with Ph₃BiF₂ proceeds through a fluorine transfer from the hypervalent bismuth(V) center to the substrate. The bismuth atom is reduced from the +5 to the +3 oxidation state.
Caption: Experimental workflow for oxidative fluorination.
Caption: Simplified mechanism of oxidative fluorination.
Safety and Handling
Triphenylbismuth(V) difluoride should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Troubleshooting & Optimization
Technical Support Center: Triphenylbismuth Difluoride Fluorination
Welcome to the technical support center for fluorination reactions using triphenylbismuth difluoride (Ph₃BiF₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during fluorination reactions with this compound, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion to Fluorinated Product | 1. Inactive Reagent: Ph₃BiF₂ can be sensitive to moisture. | • Ensure the Ph₃BiF₂ is dry and handled under an inert atmosphere (e.g., argon or nitrogen). • Use a freshly prepared or properly stored batch of the reagent. |
| 2. Insufficient Reactivity of Substrate: The leaving group on the substrate may not be sufficiently reactive for fluoride displacement. | • For alcohols, consider converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate, prior to fluorination. • For alkyl halides, the reactivity order is I > Br > Cl. Consider using a more reactive halide. | |
| 3. Unfavorable Reaction Conditions: Temperature or solvent may not be optimal for the specific substrate. | • Screen different solvents. Dichloromethane is a commonly used solvent for these reactions.[1] • Gradually increase the reaction temperature, but be mindful of potential thermal decomposition of the reagent or products. | |
| Formation of Triphenylbismuth Dichloride (Ph₃BiCl₂) as a Major Byproduct | 1. Chlorine-Fluorine Exchange: This is the expected pathway when using chlorinated substrates. | • This is the desired outcome of the metathesis reaction. The Ph₃BiCl₂ byproduct is generally less soluble and can often be removed by filtration or crystallization.[1] |
| 2. Presence of Chloride Impurities: Chloride ions in the reaction mixture can react with Ph₃BiF₂. | • Ensure all reagents and solvents are free from chloride contamination. | |
| Formation of Complex Adducts | 1. Lewis Acid-Base Interaction: Ph₃BiF₂ can act as a Lewis acid and form stable adducts with certain substrates or anions. A known example is the formation of [Ph₃BiCl]⁺[CpTaF₅]⁻ when reacting with CpTaCl₄.[1] | • This side reaction is highly substrate-dependent. If adduct formation is suspected, characterization of the byproduct (e.g., by NMR, X-ray crystallography) is recommended. • Modification of the solvent may disfavor adduct formation. |
| Formation of Elimination Products (Alkenes) | 1. Basic Nature of Fluoride: Although generally a weak base, under certain conditions, the fluoride ion can induce elimination, particularly with secondary and tertiary substrates. | • Use a non-polar, aprotic solvent to minimize the basicity of the fluoride. • Employ milder reaction conditions (e.g., lower temperature). • This is a common side reaction in fluorination of alcohols and alkyl halides. |
| Hydrolysis of Ph₃BiF₂ | 1. Presence of Water: Ph₃BiF₂ can react with water to form triphenylbismuth oxide ((Ph₃Bi)₂O) or other hydrolysis products. | • Conduct the reaction under strictly anhydrous conditions. Use dried solvents and reagents. • Perform the work-up in a way that minimizes contact with water, or use a non-aqueous work-up if possible. |
| Thermal Decomposition | 1. High Reaction Temperatures: Triphenylbismuth compounds can decompose at elevated temperatures, potentially leading to the formation of biphenyl and other bismuth-containing byproducts. | • Avoid excessive heating. Monitor the reaction temperature carefully. • If higher temperatures are required, perform a small-scale test reaction to assess the thermal stability of the starting materials and products. |
Frequently Asked Questions (FAQs)
Q1: How can I prepare and purify this compound?
A1: this compound can be synthesized by the reaction of triphenylbismuth dichloride with a fluoride source, such as sodium fluoride, in a suitable solvent like acetone. The product can be purified by recrystallization.[2]
Q2: What is the primary application of this compound in fluorination?
A2: Its main use is in chlorine-fluorine metathesis (exchange) reactions, particularly for the fluorination of organometallic chlorides.[1]
Q3: How does the reactivity of this compound compare to other fluorinating agents?
A3: In some applications, such as the fluorination of certain organometallic chlorides, yields may be lower compared to reagents like Me₃SnF. The workup procedure for Ph₃BiF₂ reactions can also be more elaborate as the byproduct, Ph₃BiCl₂, is a solid that often requires separation by filtration or sublimation of the product.[1]
Q4: What analytical techniques are best for monitoring the progress of a fluorination reaction with Ph₃BiF₂?
A4: ¹⁹F NMR spectroscopy is a powerful tool for monitoring the consumption of Ph₃BiF₂ and the formation of the fluorinated product, as the fluorine chemical shifts are very sensitive to the chemical environment. ¹H and ¹³C NMR can also be used to track changes in the organic substrate.
Q5: Can this compound be used for the fluorination of alcohols?
A5: While primarily used for halide exchange, fluorination of alcohols is a potential application. However, direct deoxyfluorination can be challenging and may require activation of the hydroxyl group. Side reactions such as elimination to form alkenes should be considered, especially with secondary and tertiary alcohols.
Experimental Protocols
Synthesis of this compound from Triphenylbismuth Dichloride
This protocol is based on the reaction of triphenylbismuth dichloride with sodium fluoride.[2]
Materials:
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
Sodium fluoride (NaF)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend triphenylbismuth dichloride in anhydrous acetone.
-
Add an excess of finely powdered, dry sodium fluoride to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material (e.g., by TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound as a crystalline solid.
General Protocol for Chlorine-Fluorine Exchange in an Organometallic Compound
This protocol provides a general guideline for the fluorination of an organometallic chloride using this compound.[1]
Materials:
-
Organometallic chloride substrate
-
This compound (Ph₃BiF₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organometallic chloride substrate in the chosen anhydrous solvent.
-
Add a stoichiometric amount or a slight excess of this compound to the solution.
-
Stir the reaction mixture at room temperature or a moderately elevated temperature. Monitor the reaction by an appropriate analytical method (e.g., NMR, GC-MS).
-
Upon completion, the byproduct triphenylbismuth dichloride may precipitate from the solution. If so, it can be removed by filtration.
-
If the product is volatile, it may be isolated by sublimation from the reaction mixture.[1]
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or chromatography to separate the fluorinated product from the triphenylbismuth dichloride byproduct.
Visualizations
References
Technical Support Center: Fluorination Reactions with Triphenylbismuth Difluoride (Ph3BiF2)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of triphenylbismuth difluoride (Ph₃BiF₂) as a fluorinating agent. While a mild reagent, its applications in organic synthesis are specific. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols for its known reactivity profile.
Troubleshooting Guide
Encountering challenges in your fluorination reaction with Ph₃BiF₂? This guide addresses common issues and provides potential solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Low Reagent Reactivity | Ph₃BiF₂ is a mild fluorinating agent, primarily effective for the oxidative fluorination of soft heteroatoms like P(III), Se(II), and Sb(III), and for specific chlorine-fluorine exchange reactions in organometallic compounds. It may not be suitable for fluorinating many common organic functional groups. Consider using a more potent fluorinating agent if your substrate is not within these classes. |
| Poor Reagent Quality | Ensure the Ph₃BiF₂ is of high purity and has been stored under anhydrous conditions. The reagent can be prepared from the reaction of triphenylbismuth dichloride with sodium fluoride. |
| Sub-optimal Reaction Temperature | While reactions are often performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures. |
| Solvent Incompatibility | The choice of solvent can significantly impact reaction rates. Dichloromethane is a commonly used solvent. Ensure your starting materials are soluble in the chosen solvent. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Ph₃BiF₂ | The presence of moisture can lead to the formation of triphenylbismuth oxide and HF. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Ligand Scrambling (in organometallic reactions) | In chlorine-fluorine exchange reactions, incomplete reaction may lead to mixed halide species. Consider increasing the equivalents of Ph₃BiF₂ or extending the reaction time. |
| Decomposition of Substrate or Product | If your substrate or product is sensitive to the reaction conditions, consider lowering the reaction temperature or reducing the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What types of functional groups can be fluorinated with Ph₃BiF₂?
A1: Based on available literature, Ph₃BiF₂ is primarily effective as a mild reagent for the oxidative fluorination of compounds containing phosphorus(III), selenium(II), and antimony(III). It has also been successfully used for chlorine-fluorine metathesis (exchange) reactions in certain organometallic compounds, particularly those of Group 4 and 5 metals. Its utility for the fluorination of common organic functional groups such as alkenes, alkynes, and carbonyls is not well-documented.
Q2: How does the reactivity of Ph₃BiF₂ compare to other fluorinating agents?
A2: Ph₃BiF₂ is considered a much milder fluorinating agent compared to reagents like Selectfluor®, DAST (diethylaminosulfur trifluoride), or NFSI (N-Fluorobenzenesulfonimide). This mildness contributes to its limited range of applications but can be advantageous when working with sensitive substrates that might decompose with more reactive reagents.
Q3: What are the typical reaction conditions for a fluorination reaction with Ph₃BiF₂?
A3: Reactions are typically carried out in an inert solvent, such as dichloromethane, at room temperature. An inert atmosphere is recommended to prevent hydrolysis of the reagent. Reaction times can vary from a few hours to 24 hours depending on the substrate.
Q4: Are there any specific safety precautions I should take when working with Ph₃BiF₂?
A4: As with all organobismuth compounds, it is advisable to handle Ph₃BiF₂ in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation: Reported Yields for Chlorine-Fluorine Metathesis
The following table summarizes the reported yields for the synthesis of organometallic fluorides from their corresponding chlorides using Ph₃BiF₂.
| Starting Material | Product | Solvent | Reaction Time (h) | Yield (%) |
| CpTiCl₃ (Cp = C₅Me₅) | Cp*TiF₃ | Dichloromethane | 24 | 35 |
| Cp₂ZrCl₂ | Cp₂ZrF₂ | Dichloromethane | 24 | 41 |
| Cp₂HfCl₂ | Cp₂HfF₂ | Dichloromethane | 24 | 44 |
Experimental Protocols
Protocol 1: Synthesis of Dicyclopentadienylzirconium Difluoride (Cp₂ZrF₂) via Chlorine-Fluorine Metathesis
This protocol is based on the reported synthesis of organometallic fluorides using Ph₃BiF₂.
Materials:
-
Dicyclopentadienylzirconium dichloride (Cp₂ZrCl₂)
-
This compound (Ph₃BiF₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add dicyclopentadienylzirconium dichloride (1.0 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous dichloromethane (20 mL) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, remove the solvent under reduced pressure.
-
Add hexane to the residue and stir for 10 minutes.
-
Filter the solid product and wash with a small amount of cold hexane.
-
Dry the product under vacuum to obtain dicyclopentadienylzirconium difluoride.
Visualizations
Caption: Troubleshooting workflow for fluorination reactions using Ph₃BiF₂.
Caption: Reaction pathway for chlorine-fluorine exchange using Ph₃BiF₂.
Technical Support Center: Purification of Products from Triphenylbismuth Difluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving triphenylbismuth difluoride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of organobismuth compounds derived from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Purification | Product is unstable on silica gel: Some organobismuth compounds can decompose on acidic silica gel.[1] | - Test the stability of your compound on a TLC plate before running a column.[1]- If unstable, consider using a different stationary phase like alumina or Florisil.[1]- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use. |
| Product is highly polar and streaks on the column: Strongly polar compounds can interact too strongly with silica gel, leading to poor separation and recovery.[2] | - Use a more polar eluent system. For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can improve chromatography.[2]- Consider reverse-phase chromatography for very polar compounds.[2] | |
| Product co-elutes with byproducts: The polarity of the product and impurities may be too similar for effective separation by standard chromatography. | - Optimize the solvent system for your column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step.[3][4][5] | |
| Product is volatile and lost during solvent removal: Some smaller organobismuth compounds might be lost under high vacuum. | - Use a rotary evaporator with controlled temperature and pressure.- For highly volatile compounds, consider purification methods that do not require complete solvent removal, such as precipitation or crystallization. | |
| Product Contaminated with Starting Material or Reagents | Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Monitor the reaction progress using techniques like TLC or NMR to ensure completion before workup. |
| Ineffective workup: The workup procedure may not be sufficient to remove all unreacted reagents or byproducts. | - An aqueous workup can help remove water-soluble reagents.[5]- Filtration can be used to remove insoluble byproducts, such as salts formed during the reaction.[6] | |
| Inadequate purification: The chosen purification method may not be suitable for separating the product from specific impurities. | - If chromatography is ineffective, try recrystallization from a suitable solvent system. Hexane/toluene is a reported solvent system for recrystallizing some organobismuth compounds.[4] | |
| Difficulty in Product Characterization | Broad or complex NMR spectra: The presence of impurities or decomposition can lead to complex NMR spectra. | - Ensure the purified product is free of solvent and other impurities by drying it thoroughly under vacuum.- Check for decomposition by re-running the NMR after a period of time. |
| Inconsistent melting point: A broad or depressed melting point usually indicates the presence of impurities. | - Further purify the product using the methods described above until a sharp and consistent melting point is obtained.[5] |
Experimental Workflow: Purification by Column Chromatography
The following diagram outlines a general workflow for purifying products from this compound reactions using column chromatography.
Caption: General workflow for purification via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for products of this compound reactions?
A1: The most common purification techniques are recrystallization and column chromatography.[1][3] Recrystallization is often effective for obtaining crystalline solid products.[3][5] Column chromatography, typically using silica gel or alumina, is used to separate the desired product from soluble impurities.[1]
Q2: How can I remove the triphenylbismuth dichloride byproduct from my reaction mixture?
A2: Triphenylbismuth dichloride, a potential byproduct, has low solubility in hydrocarbons.[4] This property can be exploited for purification. For instance, if your desired product is soluble in a hydrocarbon solvent like hexane, you can often remove the triphenylbismuth dichloride by filtration.[4]
Q3: My product seems to be unstable. What precautions should I take during purification and storage?
A3: Organobismuth(V) compounds can be sensitive to heat and light. It is advisable to perform purification steps at room temperature or below if possible. For storage, keeping the compound in a cool, dark place, and under an inert atmosphere (like nitrogen or argon) is recommended to prevent degradation.[7]
Q4: What solvents are typically used for the recrystallization of triphenylbismuth(V) compounds?
A4: A variety of organic solvents can be used, and the choice depends on the specific solubility of your product. Some reported solvent systems include petroleum ether and hexane/toluene mixtures.[3][4] The general principle is to dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to form crystals.
Q5: Are there any specific safety precautions I should be aware of when working with organobismuth compounds?
A5: While bismuth compounds are generally less toxic than other heavy metals, standard laboratory safety practices should always be followed.[8] This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation or ingestion of the compounds. For this compound specifically, it is listed as causing skin and serious eye irritation.[9]
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the purification of a solid product by recrystallization.
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but readily soluble when heated. You may need to screen several solvents or solvent mixtures to find the optimal one.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or a refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Logical Relationship: Troubleshooting Purification Issues
The following diagram illustrates the logical steps to take when troubleshooting common purification problems.
Caption: Decision tree for troubleshooting purification problems.
References
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. jetir.org [jetir.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C18H15BiF2 | CID 4573913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Bismuth Byproducts in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing bismuth byproducts from their organic synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of bismuth byproducts important in organic synthesis?
A1: Bismuth compounds are increasingly used as eco-friendly catalysts and reagents in organic synthesis.[1][2][3][4] However, residual bismuth salts or oxides can interfere with subsequent reaction steps, poison catalysts, complicate product purification, and are generally undesirable in the final active pharmaceutical ingredient (API).[5] Therefore, their effective removal is crucial for obtaining pure organic compounds.
Q2: What are the most common methods for removing bismuth byproducts?
A2: The primary methods for removing bismuth byproducts from organic reaction mixtures include:
-
Precipitation: Inducing the formation of an insoluble bismuth salt (e.g., bismuth oxychloride) that can be removed by filtration.
-
Liquid-Liquid Extraction: Partitioning the bismuth species into an aqueous phase, leaving the desired organic product in the organic phase.
-
Scavengers: Utilizing solid-supported reagents (scavenger resins) that selectively bind to bismuth, allowing for its removal by filtration.[5]
-
Column Chromatography: Separating the desired compound from bismuth impurities based on their differential adsorption to a stationary phase.
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends on several factors, including the nature of your desired product (solubility, stability), the specific bismuth reagent used, the reaction solvent, and the desired level of purity. A decision-making workflow is outlined below.
Caption: Decision tree for selecting a bismuth removal method.
Troubleshooting Guides
Precipitation Methods
Problem: A white precipitate (likely a bismuth salt) forms during the reaction or workup, but it is difficult to filter or seems to pass through the filter paper.
-
Possible Cause: The precipitate particles are too fine. Bismuth salts, especially bismuth oxychloride (BiOCl), can form very fine precipitates that can clog or pass through standard filter paper.[6]
-
Troubleshooting Steps:
-
Use a Finer Filter Medium: Employ a finer porosity filter paper, a membrane filter, or a pad of Celite® or diatomaceous earth over a standard filter paper to aid filtration.
-
Allow for Digestion: Gently heat the mixture (if your product is stable) and then allow it to cool slowly. This process, known as digestion, can encourage the formation of larger, more easily filterable crystals.
-
Centrifugation: If filtration is ineffective, consider centrifuging the mixture to pellet the solid, followed by careful decantation of the supernatant.
-
Problem: No precipitate forms upon addition of water or an aqueous solution.
-
Possible Cause 1: The bismuth species is soluble in the reaction mixture. Some bismuth salts are soluble in certain organic solvents.[7]
-
Troubleshooting Steps:
-
Increase Water Content: Gradually add more water to induce precipitation, as many bismuth salts hydrolyze in the presence of excess water.[6][8]
-
Adjust pH: The solubility of bismuth salts is pH-dependent.[7] Adjusting the pH of the aqueous phase with a mild acid or base can often trigger precipitation.
-
-
Possible Cause 2: The bismuth is complexed with a component of the reaction mixture.
-
Troubleshooting Steps:
-
Add a Different Counter-ion: Introduce a source of chloride ions (e.g., dilute HCl or a saturated NaCl solution) to promote the formation of insoluble BiOCl.
-
Liquid-Liquid Extraction
Problem: An emulsion forms at the interface between the organic and aqueous layers, making separation difficult.
-
Possible Cause: The presence of finely divided solids or surfactant-like molecules in the reaction mixture can stabilize emulsions.[9][10][11]
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[10]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[10][11] This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove any particulate matter that may be stabilizing the emulsion.[11]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can force the layers to separate.[10]
-
Problem: The bismuth byproduct does not seem to be extracting into the aqueous layer.
-
Possible Cause: The bismuth species is not sufficiently water-soluble under the current conditions.
-
Troubleshooting Steps:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Many bismuth salts are more soluble in acidic solutions.
-
Complexation: Use an aqueous solution containing a chelating agent like EDTA to form a water-soluble bismuth complex.[12]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous phase rather than a single extraction with a large volume.
-
Scavenger Resins
Problem: The scavenger resin is not effectively removing the bismuth byproduct.
-
Possible Cause 1: The chosen scavenger resin is not appropriate for the specific bismuth species.
-
Troubleshooting Steps:
-
Consult Manufacturer's Guidelines: Refer to the supplier's information to ensure the resin is suitable for bismuth scavenging under your reaction conditions (solvent, temperature).
-
Test Different Resins: If possible, screen a small panel of different scavenger resins (e.g., thiol-based, EDTA-based) to find the most effective one.
-
-
Possible Cause 2: Insufficient contact time or amount of resin.
-
Troubleshooting Steps:
-
Increase Stirring Time: Allow the resin to stir with the reaction mixture for a longer period (e.g., overnight).
-
Increase Resin Equivalents: Add more scavenger resin to the mixture.
-
-
Possible Cause 3: The active sites on the resin are blocked.
-
Troubleshooting Steps:
-
Pre-wash the Resin: Wash the resin with an appropriate solvent before use to remove any potential impurities that might block the active sites.
-
Ensure Proper Agitation: Make sure the resin is well-suspended in the solution to ensure maximum contact with the bismuth byproducts.
-
Quantitative Data on Removal Methods
The efficiency of bismuth removal can vary significantly depending on the specific conditions. The following table summarizes some reported removal efficiencies.
| Removal Method | Bismuth Species | Matrix | Reagent/Conditions | Removal Efficiency (%) | Reference |
| Precipitation | Bi(III) | Aqueous | Adjust pH to 0.15 | 98.9 | [13] |
| Liquid-Liquid Extraction | Bi(III) | Nitric Acid | Tributyl Phosphate (TBP) | 98.5 | [13] |
| Liquid-Liquid Extraction | Bi(III) | Hydrochloric Acid | Cyanex 923 | ~39 | [13] |
| Scavenger Resin | Bi(III) / Sb(III) | Copper Electrolyte | Lewatit TP 260 | >90 | [14] |
| Adsorption | Bi(III) | Aqueous | Syzygium cumini | 91.2 | [15] |
Experimental Protocols
Protocol 1: Precipitation of Bismuth Oxychloride (BiOCl)
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Concentrate the Reaction Mixture: If the reaction was performed in a water-miscible solvent, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve in a Water-Immiscible Solvent: Dissolve the residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. The formation of a white precipitate (BiOCl) should be observed at the interface or in the aqueous layer.
-
Complete Precipitation: If precipitation is incomplete, add a few drops of dilute hydrochloric acid to the separatory funnel and shake gently.
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Separation and Filtration: Separate the layers. If the precipitate is in the organic layer, filter the organic layer through a pad of Celite®. If the precipitate is in the aqueous layer, extract the aqueous layer again with the organic solvent to recover any dissolved product, and then discard the aqueous layer containing the precipitate.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for bismuth removal by precipitation.
Protocol 2: Liquid-Liquid Extraction with an Acidic Wash
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Removal with a Scavenger Resin
-
Choose the Appropriate Resin: Select a scavenger resin known to be effective for bismuth removal (e.g., a thiol-functionalized or EDTA-functionalized resin).
-
Add Resin to the Reaction Mixture: Add the scavenger resin (typically 3-5 equivalents relative to the bismuth) to the crude reaction mixture.
-
Stir: Stir the suspension at room temperature for an extended period (4-16 hours is common).
-
Filter: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: General workflow for using a scavenger resin.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Bismuth - Wikipedia [en.wikipedia.org]
- 7. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. rmiq.org [rmiq.org]
- 13. researchgate.net [researchgate.net]
- 14. belmar-technologies.com [belmar-technologies.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading in Ph₃BiF₂ Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in triphenylbismuth difluoride (Ph₃BiF₂) catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the role of Ph₃BiF₂ in cross-coupling reactions?
A1: this compound (Ph₃BiF₂) is utilized in organic synthesis as a catalyst for various transformations. Bismuth compounds, in general, are recognized for their low toxicity and unique catalytic activities.[1] In cross-coupling reactions, Ph₃BiF₂ is investigated for its potential to facilitate the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, offering an alternative to more traditional transition metal catalysts.
Q2: What types of cross-coupling reactions can be catalyzed by Ph₃BiF₂?
A2: While the literature on Ph₃BiF₂ is not as extensive as for palladium or copper catalysts, bismuth catalysis is explored in reactions analogous to Suzuki-Miyaura, Chan-Lam, and Ullmann couplings. These reactions typically involve the coupling of arylboronic acids, amines, or phenols with a suitable partner.
Q3: What are the typical catalyst loadings for Ph₃BiF₂?
A3: Optimal catalyst loading is highly dependent on the specific substrates, solvent, and temperature. A general starting point for optimization is typically in the range of 1-10 mol%. It is crucial to perform a screening of catalyst loading to find the ideal balance between reaction efficiency and cost.
Q4: How should Ph₃BiF₂ be handled and stored?
A4: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is a white to almost-white powder or crystal.[2] Store the compound in a tightly sealed container in a cool, dry place to prevent decomposition.
Troubleshooting Guide
This guide addresses common problems encountered during Ph₃BiF₂-catalyzed cross-coupling reactions in a question-and-answer format.
Q1: I am observing low or no conversion of my starting materials. What are the possible causes and solutions?
A1: Low or no conversion can stem from several factors. Below is a table outlining potential causes and suggested solutions.
| Potential Cause | Proposed Solution |
| Inactive Catalyst | Ensure the Ph₃BiF₂ is of high purity and has been stored correctly. Consider purchasing a fresh batch or purifying the existing stock. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction to proceed efficiently. Systematically increase the catalyst loading (e.g., from 2 mol% to 5 mol%, then 10 mol%) to determine the optimal concentration. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor for product formation. |
| Inappropriate Solvent | The solvent plays a critical role in catalyst solubility and reactivity. Screen a variety of anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF, DMSO). |
| Presence of Inhibitors | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are pure and solvents are of high quality and properly dried and degassed. |
| Poor Substrate Reactivity | The electronic or steric properties of your substrates may hinder the reaction. Consider using more activated coupling partners if possible. |
Q2: My reaction has a low yield of the desired product, but the starting material is consumed. What could be the issue?
A2: Low yields with consumption of starting materials often point towards the formation of side products.
| Potential Cause | Proposed Solution |
| Homocoupling of Starting Materials | This is a common side reaction in many cross-coupling reactions. Try lowering the reaction temperature or adjusting the stoichiometry of the reactants. |
| Decomposition of Product | The desired product may be unstable under the reaction conditions. Monitor the reaction progress over time to see if the product forms and then degrades. If so, try to isolate the product at an earlier time point or reduce the reaction temperature. |
| Catalyst Deactivation | The catalyst may be deactivating over the course of the reaction. This can be caused by impurities or thermal instability.[3][4] Consider adding the catalyst in portions or using a more robust ligand if applicable. |
| Side Reactions with Solvent | The solvent may be participating in unwanted side reactions. Screen alternative solvents to mitigate this issue. |
Q3: How can I optimize the catalyst loading for my specific reaction?
A3: A systematic approach is recommended for optimizing catalyst loading. The goal is to find the lowest possible catalyst concentration that provides a high yield in a reasonable amount of time.
Data Presentation: Effect of Catalyst Loading on Reaction Yield (Hypothetical)
The following table illustrates a hypothetical optimization of catalyst loading for the arylation of an amine with an arylboronic acid using Ph₃BiF₂.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| 1 | 1 | 24 | 25 | Low conversion |
| 2 | 2.5 | 24 | 65 | Significant improvement |
| 3 | 5 | 18 | 85 | Good yield and reaction time |
| 4 | 7.5 | 18 | 87 | Marginal improvement over 5 mol% |
| 5 | 10 | 12 | 90 | Faster reaction, slightly higher yield |
This data is illustrative and serves as an example for an optimization workflow.
Experimental Protocols
General Protocol for Ph₃BiF₂-Catalyzed C-N Cross-Coupling
This protocol provides a starting point for the cross-coupling of an amine with an arylboronic acid. Optimization of all parameters is recommended for each specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk tube, add Ph₃BiF₂ (5 mol%), the arylboronic acid (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for Ph₃BiF₂ cross-coupling.
Caption: Troubleshooting guide for low yield in Ph₃BiF₂ reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Triphenylbismuth Difluoride (Ph₃BiF₂) Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing triphenylbismuth difluoride (Ph₃BiF₂) in their synthetic endeavors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the impact of solvents on the reactivity of this versatile fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions involving this compound?
The solvent plays a crucial role in Ph₃BiF₂ reactions by influencing the reagent's solubility, stability, and the overall reaction mechanism. This compound is a neutral, pentavalent organobismuth compound. Its reactivity is largely governed by the Lewis acidity of the bismuth center and the nature of the Bi-F bond. Solvents can modulate these properties through coordination and solvation.
Q2: How does solvent polarity affect the reactivity of Ph₃BiF₂?
Interestingly, for some Bi(V) difluoride systems, the reaction rate for the C-F bond-forming reductive elimination step shows little dependence on the solvent's dielectric constant. Kinetic studies on a closely related triarylbismuth(V) difluoride complex demonstrated similar observed rate constants in solvents of varying polarities, such as chloroform (CDCl₃), dichloromethane (CD₂Cl₂), and acetonitrile (CD₃CN). This suggests that for certain substrates, the reaction may proceed through a nonionic pathway where a large buildup of charge in the transition state is not involved.
Q3: What are the recommended solvent types for fluorination reactions with Ph₃BiF₂?
Generally, non-coordinating, aprotic solvents are preferred for fluorination reactions with Ph₃BiF₂. Halogenated hydrocarbons and aromatic hydrocarbons are excellent choices.
-
Halogenated Solvents (e.g., Dichloromethane - DCM, Chloroform): These are good general-purpose solvents as Ph₃BiF₂ is highly soluble in them. They are polar enough to dissolve many organic substrates without strongly coordinating to the bismuth center, leaving it available for reaction.
-
Aromatic Solvents (e.g., Toluene, Benzene): These nonpolar aprotic solvents have been shown to be effective in analogous deoxyfluorination reactions of phenols, leading to high fluorination efficiency, particularly for substrates with electron-withdrawing groups.
-
Ethers (e.g., Tetrahydrofuran - THF, Diethyl Ether): While Ph₃BiF₂ is soluble in ethers, they are coordinating solvents. This coordination to the bismuth center can potentially modulate (and in some cases, decrease) the reactivity of the reagent. Caution is advised, and their use may require optimization.
Q4: Are there any solvents that should be avoided?
Yes. Protic and highly polar, coordinating solvents are generally not recommended.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents are incompatible with many fluorinating agents and can lead to decomposition of the reagent and unwanted side reactions. For instance, in related fluorination chemistry, nucleophilic alcoholic solvents can lead to undesired side products by displacing the fluorine atom.[1]
-
Highly Polar, Coordinating Aprotic Solvents (e.g., DMF, DMSO): Some electrophilic fluorinating reagents are known to react exothermically and rapidly with solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] While specific data for Ph₃BiF₂ is limited, caution should be exercised.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution | Rationale |
| Poor Solubility | Ensure your starting material and Ph₃BiF₂ are fully dissolved. Consider a different solvent system (e.g., switching from Toluene to DCM) or gentle heating. | This compound is highly soluble in ethers and halogenated hydrocarbons. If your substrate is not soluble in these, a solvent screen is necessary. |
| Inappropriate Solvent Choice | Switch to a non-coordinating, aprotic solvent like Dichloromethane (DCM) or Toluene. | Coordinating solvents like THF or Acetonitrile may bind to the bismuth center, reducing its Lewis acidity and reactivity. Protic solvents can decompose the reagent. |
| Reagent Incompatibility | Verify that your substrate does not have functional groups (e.g., unprotected strong acids) that could react with Ph₃BiF₂. | Ph₃BiF₂ is an electrophilic fluorinating agent and may react with highly nucleophilic or acidic sites on the substrate. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations, especially with less reactive substrates, require heating. | Be cautious, as higher temperatures can also promote side reactions or decomposition. |
Issue 2: Formation of Side Products / Decomposition
| Possible Cause | Recommended Solution | Rationale |
| Reaction with Solvent | Avoid protic solvents (alcohols, water) and highly coordinating polar aprotic solvents (DMF, DMSO). Ensure all solvents are anhydrous. | Protic solvents can lead to hydrolysis or solvolysis of the Ph₃BiF₂ or intermediates. Some polar aprotic solvents can react with fluorinating agents.[1] |
| Thermal Decomposition | If heating, monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. | While generally stable, organobismuth(V) compounds can undergo thermal decomposition, which may be accelerated in certain solvents. |
| Elimination Side Products | For substrates prone to elimination (e.g., secondary alcohols in deoxyfluorination), consider lowering the reaction temperature and using a less basic solvent system. | Elimination reactions are often favored at higher temperatures.[2] |
Data Presentation
Table 1: Effect of Solvent on the Rate of C-F Reductive Elimination for a Triaryl Bi(V) Difluoride Analogue
This table presents kinetic data for the thermal decomposition (C-F bond formation) of a well-defined triarylbismuth(V) difluoride complex, which serves as a model for the reactivity of Ph₃BiF₂. The observed rate constants (k_obs) show minimal variation across solvents with significantly different dielectric constants (ε), suggesting a nonionic reaction pathway for this class of compounds.
| Solvent | Dielectric Constant (ε) | k_obs (s⁻¹) at 70 °C |
| Chloroform-d (CDCl₃) | 4.8 | (3.09 ± 0.02) x 10⁻⁵ |
| Dichloromethane-d₂ (CD₂Cl₂) | 8.9 | (3.05 ± 0.05) x 10⁻⁵ |
| Acetonitrile-d₃ (CD₃CN) | 37.5 | (3.33 ± 0.02) x 10⁻⁵ |
Data sourced from a study on a specific dianionic bis-aryl sulfoximine ligated organobismuth(V) fluoride.
Table 2: Qualitative Guide to Solvent Selection for Ph₃BiF₂ Reactions
| Solvent Class | Examples | Expected Outcome | Rationale / Considerations |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | Good to Excellent | Often provides high yields, especially for less polar substrates. Minimizes unwanted side reactions. Ph₃BiF₂ has moderate solubility in aliphatic hydrocarbons. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to Excellent | High solubility of Ph₃BiF₂. Good general-purpose solvents for a wide range of substrates. |
| Ethereal (Coordinating) | Tetrahydrofuran (THF), Diethyl ether | Variable / Use with Caution | High solubility of Ph₃BiF₂. Solvent coordination to the bismuth center may reduce reactivity, requiring higher temperatures or longer reaction times. |
| Polar Aprotic (Coordinating) | Acetonitrile (MeCN) | Variable / Use with Caution | May coordinate to the bismuth center, potentially inhibiting the reaction. Kinetic data on analogues suggest the effect of polarity may be minimal for some mechanisms. |
| Highly Polar Aprotic | DMF, DMSO | Not Recommended | Potential for exothermic reaction with the fluorinating agent.[1] |
| Protic | Water, Methanol, Ethanol | Not Recommended | Risk of reagent decomposition, hydrolysis, and formation of solvolysis byproducts.[1] |
Experimental Protocols
Representative Protocol: Fluorination of a Silyl Enol Ether
This protocol is a general guideline for the fluorination of a silyl enol ether using Ph₃BiF₂ and should be optimized for specific substrates. The choice of solvent is a critical parameter to investigate.
Materials:
-
Silyl enol ether (1.0 equiv)
-
This compound (Ph₃BiF₂) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the silyl enol ether (1.0 equiv) in the chosen anhydrous solvent (to a concentration of approx. 0.1 M).
-
Reagent Addition: Add this compound (1.2 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate and solvent. If the reaction is sluggish, the temperature can be gradually increased (e.g., to 40-80 °C).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® or silica gel to remove bismuth byproducts, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired α-fluoroketone.
Visualizations
Caption: General experimental workflow for the fluorination of a silyl enol ether with Ph₃BiF₂.
Caption: Decision logic for selecting a suitable solvent for Ph₃BiF₂ reactions.
References
Technical Support Center: Managing Organobismuth(V) Reagents
Welcome to the Technical Support Center for Organobismuth(V) Reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, use, and troubleshooting of thermally sensitive organobismuth(V) compounds.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, handling, and application of organobismuth(V) reagents.
| Question | Answer |
| My arylation/cross-coupling reaction is not working or giving a low yield. What are the likely causes? | Low yields or reaction failures with organobismuth(V) reagents often stem from the decomposition of the reagent. Key factors to investigate include: - Reagent Quality: The organobismuth(V) reagent may have degraded during storage. Signs of decomposition include a change in color, precipitation, or the presence of Bi(III) species. It is advisable to use freshly prepared or properly stored reagents. - Reaction Temperature: Many organobismuth(V) reagents are thermally sensitive. Ensure the reaction temperature is appropriate for the specific reagent being used. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. - Ligand Choice: The stability of organobismuth(V) compounds is highly dependent on their ligands. Reagents with strongly coordinating or highly nucleophilic anions can decompose rapidly[1]. Conversely, electron-withdrawing groups on the aryl ligands can increase stability. - Atmosphere: While many triarylbismuth(V) compounds are air-stable solids, reactions should ideally be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent potential side reactions, especially if other sensitive reagents are involved. |
| I suspect my organobismuth(V) reagent has decomposed. How can I confirm this? | Several indicators can suggest decomposition: - Visual Inspection: A noticeable change in the physical appearance of the solid reagent (e.g., color change from white to yellow or brown, clumping) can indicate degradation. In solution, the appearance of a precipitate (often insoluble Bi(III) salts) is a common sign. - NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to assess the purity and stability of your reagent. The appearance of new aromatic signals or a change in the integration of existing signals can indicate the formation of decomposition byproducts, such as biaryl compounds resulting from reductive elimination. Quantitative NMR (qNMR) can be used to determine the purity of the reagent against a known standard[2][3][4][5][6]. - Thin-Layer Chromatography (TLC): A quick TLC analysis of the reagent can reveal the presence of impurities or decomposition products, which will likely have different retention factors (Rf) than the pure organobismuth(V) compound. |
| My reaction is giving unexpected side products. What could they be? | The primary decomposition pathway for many organobismuth(V) reagents is reductive elimination, which leads to the formation of a Bi(III) species and a new bond between two of the ligands. For a triarylbismuth(V) diacetate, for example, this could lead to the formation of an aryl acetate and a diarylbismuth(III) species. In arylation reactions, homo-coupling of the aryl groups to form biaryls is a common side product resulting from reagent decomposition. |
| How can I improve the thermal stability of my organobismuth(V) reagent? | Several strategies can be employed to enhance the thermal stability of organobismuth(V) reagents: - Ligand Modification: The introduction of fluorine atoms into the aryl ligands can significantly increase thermal stability[1]. - Structural Constraint: Incorporating the bismuth atom into a rigid cyclic framework, such as a dibenzobismepine, can enhance stability. - Counter-ion Selection: For cationic organobismuth(V) species, the choice of a weakly coordinating counter-ion can improve stability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general trend for the thermal stability of organobismuth(V) compounds? | The thermal stability of pentavalent organometallic compounds of group 15 decreases down the group, with the order being As > Sb > Bi[7]. For organobismuth(V) compounds, aryl derivatives are generally more thermally stable than their alkyl counterparts. For instance, pentamethylbismuth (Me₅Bi) is notoriously unstable and decomposes explosively at 20°C, whereas pentaphenylbismuth is significantly more stable[7]. |
| What are the typical decomposition products of a triarylbismuth(V) dicarboxylate? | The thermal decomposition of a triarylbismuth(V) dicarboxylate typically proceeds via reductive elimination to yield a triarylbismuthine (a Bi(III) species) and the corresponding anhydride of the carboxylic acid. Other potential byproducts can include esters formed from the coupling of an aryl group and a carboxylate ligand. |
| How should I store my organobismuth(V) reagents? | Organobismuth(V) reagents should be stored in a cool, dry place, away from light. It is recommended to store them in a refrigerator or freezer in a tightly sealed container. For particularly sensitive compounds, storage under an inert atmosphere (e.g., in a glovebox or a desiccator filled with an inert gas) is advisable. |
| Are there any specific safety precautions I should take when working with organobismuth(V) reagents? | Yes. While bismuth compounds are generally considered to have low toxicity, standard laboratory safety practices should always be followed. This includes: - Working in a well-ventilated fume hood. - Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. - Avoiding inhalation of dust and contact with skin and eyes. - For disposal, organobismuth waste should be treated as hazardous chemical waste and disposed of according to institutional guidelines[8][9][10][11]. |
| Can I use organobismuth(V) reagents in protic solvents? | The compatibility of organobismuth(V) reagents with protic solvents is highly dependent on the specific compound. Some are sensitive to moisture and will readily hydrolyze. It is generally recommended to use dry, aprotic solvents unless the experimental procedure explicitly states otherwise. |
Data Presentation
Table 1: Thermal Decomposition Data for Selected Organobismuth(V) Compounds
| Compound | Structure | Decomposition Temperature (°C) | Method | Notes |
| Pentamethylbismuth | Bi(CH₃)₅ | 20 | Visual Observation | Decomposes explosively[7]. |
| Pentaphenylbismuth | Bi(C₆H₅)₅ | ~100 | Not specified | Thermally unstable. |
| Triphenylbismuth Dichloride | (C₆H₅)₃BiCl₂ | >200 | Melting Point | Stable solid. |
| Triphenylbismuth Diacetate | (C₆H₅)₃Bi(OAc)₂ | 160-162 | Melting Point with Decomposition | Decomposes upon melting. |
| Tris(pentafluorophenyl)bismuth Difluoride | (C₆F₅)₃BiF₂ | >250 | Not specified | Enhanced thermal stability due to fluorination. |
| Fluorotetraphenylbismuth | (C₆H₅)₄BiF | Not specified | Not specified | Noted as a thermally stable example[1]. |
Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere). The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Thermally More Stable Organobismuth(V) Reagent: Triphenylbismuth Difluoride
This protocol describes the synthesis of a fluorinated organobismuth(V) reagent, which generally exhibits higher thermal stability compared to its non-fluorinated analogs.
Materials:
-
Triphenylbismuthine (Ph₃Bi)
-
Xenon difluoride (XeF₂)
-
Dichloromethane (CH₂Cl₂, dry)
-
Hexane (dry)
-
Schlenk flask
-
Magnetic stirrer
-
Cannula
-
Argon or Nitrogen gas supply
Procedure:
-
In a fume hood, add triphenylbismuthine (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon).
-
Add dry dichloromethane via cannula to dissolve the triphenylbismuthine.
-
In a separate dry Schlenk flask, dissolve xenon difluoride (1.05 eq) in dry dichloromethane under an inert atmosphere. Caution: Xenon difluoride is a strong oxidizing agent and should be handled with care.
-
Slowly add the solution of xenon difluoride to the stirred solution of triphenylbismuthine at room temperature via cannula.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a dichloromethane/hexane solvent system[7].
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the decomposition temperature of an organobismuth(V) reagent using TGA.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Carefully place a small amount of the organobismuth(V) sample (typically 1-5 mg) into a TGA sample pan.
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere during the analysis.
-
Set the temperature program. A typical program involves heating the sample from room temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Start the TGA experiment and record the mass of the sample as a function of temperature.
-
The onset temperature of weight loss in the TGA curve corresponds to the decomposition temperature of the compound.
Visualizations
References
- 1. Pentavalent organobismuth reagents. Part 2. The phenylation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. alchemyextrusions.com [alchemyextrusions.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
Technical Support Center: Triphenylbismuth Difluoride (Ph₃BiF₂)
Here is the technical support center article you requested.
This guide provides troubleshooting and frequently asked questions regarding the substrate scope and limitations of triphenylbismuth difluoride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Ph₃BiF₂) is a stable, crystalline organometallic Bi(V) compound.[1][2] It is primarily utilized as a reagent in organic synthesis, particularly for fluorination reactions, and serves as a catalyst in various organic transformations.[1] Its applications extend to materials science in the development of semiconductors and polymers.[1]
Q2: What is the general stability of this compound and how should it be handled?
This compound is a white to off-white crystalline solid with a melting point of 159 °C.[1][2] It is generally stable in sealed containers under refrigerated conditions (2 - 8 °C).[1][3] For safe handling, it is recommended to avoid contact with skin and eyes, prevent dust formation, and use in a well-ventilated area.[4] It is incompatible with strong oxidizing agents.[4]
Q3: How do the electronic properties of an aryl substrate affect C-F bond formation using Bi(V) difluorides?
The electronic nature of the aryl group being fluorinated has a significant impact on the reaction rate.
-
Electron-Withdrawing Groups (EWGs) : For neutral triarylbismuth(V) difluorides, the presence of EWGs (e.g., p-CF₃, p-CN) on the aryl ring that will be fluorinated generally accelerates the rate of C-F reductive elimination.[5]
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Electron-Donating Groups (EDGs) : Strong π-donating groups, such as p-OMe, can cause a deviation from the expected trend and may slow the reaction compared to other substituted arenes.[5]
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Highly Electron-Rich Arenes : In some reaction manifolds, very electron-rich arenes may lead to side reactions or fail to produce the desired product.[6]
Q4: Can this compound be used to fluorinate heteroaromatic compounds?
Yes, bismuth-based catalysis has shown promise for transformations involving challenging heteroaryl compounds, such as heteroaryl boronic acids.[7] However, the efficiency can be substrate-dependent, as the heteroatom may coordinate to the bismuth center, potentially inhibiting the desired reactivity.[7]
Troubleshooting Guide
Problem 1: My fluorination reaction with an electron-deficient arene is slow or fails completely.
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Possible Cause 1 : While EWGs accelerate reductive elimination from neutral Bi(V) difluorides, the reaction mechanism can be complex. If the reaction conditions favor the formation of cationic fluorobismuthonium intermediates, the presence of EWGs can completely inhibit the reductive elimination step.[5]
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Solution : Re-evaluate your reaction conditions. The addition of additives or the choice of solvent can influence the active bismuth species. Ensure conditions favor the neutral Bi(V) pathway for these substrates. Avoid reagents that can abstract a fluoride to form cationic species unless the substrate is electron-rich.
Problem 2: The reaction with my ortho-substituted substrate is uncontrollable, showing instantaneous product formation even at low temperatures.
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Possible Cause : Steric hindrance from ortho-substituents on the aryl ring dramatically accelerates the rate of C-F reductive elimination. A Bi(V) complex with an o-tolyl group was found to fluorinate approximately 22 times faster than the unsubstituted phenyl analog.[5][8] Larger ortho-groups like ethyl or isopropyl can lead to instantaneous reaction even at 25 °C.[5][8]
-
Solution : For ortho-substituted substrates, begin the reaction at a significantly lower temperature and monitor it closely. Reduce reaction times accordingly to prevent decomposition of the product or starting material.
Problem 3: My reaction rate has significantly decreased or stopped after adding a source of fluoride ions (e.g., TBAF).
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Possible Cause : The addition of external fluoride sources can convert the active pentacoordinate neutral Bi(V) difluoride into an inactive, hexacoordinate anionic Bi(V) trifluoride salt.[5][8] This species is significantly less reactive and decelerates the desired C-F bond formation.[5][8]
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Solution : Avoid the addition of external fluoride salts. If a fluoride source is required for another step, its addition must be carefully timed and stoichiometric to prevent the formation of the inactive trifluoride species.
Data Presentation: Substrate Scope Limitations
The following tables summarize the impact of substrate electronics and sterics on the efficiency of C-F bond formation from aryl-Bi(V) difluoride complexes.
Table 1: Effect of Electronic Substituents on Aryl Group
| Substituent (para-position) | Relative Reactivity | Observed Outcome | Reference |
| -CN | Accelerated | Rapid reaction kinetics observed for neutral difluorides. | [5] |
| -CF₃ | Accelerated | Promotes faster C-F bond formation from the neutral species. | [5] |
| -H | Baseline | Reference rate for comparison. | [5] |
| -OMe | Deviates (Slower) | Strong π-donating groups can slow the reaction relative to EWGs. | [5] |
| Electron-Deficient Arenes | Inhibited (Cationic) | Complete inhibition of reductive elimination from cationic species. | [5] |
Table 2: Effect of Steric Hindrance (ortho-substituents)
| Substituent (ortho-position) | Relative Reactivity | Observed Outcome | Reference |
| -CH₃ (tolyl) | ~22x faster than -H | Extremely fast reductive elimination. | [5][8] |
| -CH₂CH₃ (ethyl) | Instantaneous at 90°C | Instantaneous reaction observed. | [5][8] |
| -CH(CH₃)₂ (isopropyl) | Instantaneous at 90°C | Product formation observed even at 25°C. | [5][8] |
Experimental Protocols & Visualizations
General Experimental Protocol: Synthesis of this compound
This compound can be synthesized from triphenylbismuth dichloride. The dichloride itself is typically prepared by the oxidative addition of chlorine to triphenylbismuth.[9][10]
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Preparation of Ph₃BiCl₂ : Triphenylbismuth (Ph₃Bi) is dissolved in a suitable solvent (e.g., acetone).
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Chlorine gas is bubbled through the solution, or another chlorinating agent is added, to yield triphenylbismuth dichloride.
-
Fluorination : The resulting triphenylbismuth dichloride is then reacted with a fluoride salt, such as sodium fluoride (NaF) or potassium fluoride (KF), in a solvent like acetone.[2][9]
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Workup : The reaction mixture is processed to remove the resulting metal chloride salt (e.g., NaCl).
-
Purification : The crude this compound is purified, typically by recrystallization, to yield the final product as a white to off-white crystalline solid.[2]
Caption: Workflow for the synthesis of this compound.
Visualization of Electronic Effects
The electronic nature of the aryl substrate is a critical factor in the success of the fluorination reaction.
Caption: Influence of substrate electronics on reaction rate.
Troubleshooting Decision Tree
Use this guide to diagnose common issues encountered during fluorination reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2023-48-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. gelest.com [gelest.com]
- 5. Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Reactivity of Substrates with Triphenylbismuth Difluoride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing triphenylbismuth difluoride in reactions involving low-reactivity substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Ph₃BiF₂) is a hypervalent organobismuth compound.[1] It is a white to off-white crystalline solid, stable under normal conditions, and soluble in many organic solvents.[2][3] Its primary application in organic synthesis is as a reagent or catalyst for various transformations, including the fluorination of arylboronic acids and esters to produce valuable aryl fluorides.[4][5][6][7] It is particularly useful in overcoming the low reactivity of certain substrates in these reactions.
Q2: What are the storage and handling recommendations for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and strong oxidizing agents.[8][9][10] For laboratory use, it is crucial to handle the compound in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye irritation.[1]
Q3: What are the typical substrates that can be activated using this compound-based methods?
A3: this compound and related bismuth catalysts are effective for the fluorination of a wide range of arylboronic acids and esters, including those with electron-donating and electron-withdrawing groups.[4][6] This methodology has been successfully applied to heteroaryl boronic acids, which are often challenging substrates in traditional cross-coupling reactions.[11]
Q4: What is the general mechanism for the fluorination of arylboronic acids using a bismuth catalyst?
A4: The catalytic cycle for the fluorination of arylboronic esters with a bismuth catalyst generally involves three key stages:
-
Transmetalation: The bismuth(III) catalyst reacts with the arylboronic acid or ester to form a Bi(III)-aryl intermediate.[4][7]
-
Oxidative Addition: The Bi(III)-aryl intermediate is oxidized by a fluorine source (e.g., a fluorinating reagent) to a high-valent Bi(V) complex.[4][7]
-
Reductive Elimination: The Bi(V) complex undergoes reductive elimination to form the desired aryl fluoride product and regenerate the Bi(III) catalyst for the next cycle.[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor quality of this compound: Impurities can inhibit the reaction. | Ensure the use of high-purity this compound (>97%).[2][12] |
| Inactive catalyst: The bismuth catalyst may not have been activated or regenerated properly. | Ensure the presence of a suitable base (e.g., KF, K₃PO₄) which can play a crucial role in the transmetalation step.[4][5] | |
| Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature. Some protocols specify heating to 90°C.[11] | |
| Presence of water or oxygen: Triphenylbismuth reagents can be sensitive to moisture and air. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13] | |
| Formation of Side Products (e.g., Protodebismutination) | Presence of acidic impurities: Cleavage of the Bi-C bond by a proton source can lead to undesired byproducts. | Ensure all reagents and solvents are free from acidic impurities. Use of a non-protic, anhydrous solvent is recommended.[13] |
| Incorrect stoichiometry: An excess of one reagent can lead to side reactions. | Carefully control the stoichiometry of the reactants, catalyst, and any additives. | |
| Incomplete Reaction | Insufficient reaction time: The reaction may require more time to reach completion, especially with unreactive substrates. | Monitor the reaction progress using techniques like TLC, GC, or NMR and extend the reaction time if necessary. |
| Catalyst deactivation: The catalyst may degrade over the course of the reaction. | Consider a slight increase in catalyst loading (e.g., from 1 mol% to 5 mol%) for particularly challenging substrates.[13] | |
| Difficulty in Product Purification | Formation of bismuth byproducts: Residual bismuth compounds can complicate the purification process. | Employ appropriate work-up procedures, such as washing the organic layer with a saturated aqueous solution of NH₄Cl.[13] Use column chromatography on silica gel for final purification. |
Experimental Protocols
General Procedure for Bismuth-Catalyzed Fluorination of Arylboronic Esters
This protocol is a generalized procedure based on common methodologies found in the literature.[4][5][11] Researchers should refer to specific publications for detailed conditions tailored to their substrates.
Materials:
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Arylboronic ester (1.0 mmol)
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Bismuth catalyst (e.g., a bismacycle, 0.05 mmol, 5 mol%)
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Fluorinating agent (e.g., 1-fluoro-2,6-dichloropyridinium tetrafluoroborate, 1.2 mmol)
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Base (e.g., KF, 2.0 mmol)
-
Anhydrous solvent (e.g., THF or DCM)
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Oven-dried reaction vessel with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the arylboronic ester, bismuth catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
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Add the fluorinating agent to the reaction mixture.
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Stir the reaction at the specified temperature (e.g., room temperature or elevated temperatures) and monitor its progress by TLC or GC.
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Upon completion, quench the reaction and perform an appropriate aqueous work-up.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Bismuth-Mediated Fluorination
References
- 1. This compound | C18H15BiF2 | CID 4573913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound,CAS : 2023-48-5 [eforu-chemical.com]
- 4. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. gelest.com [gelest.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 2023-48-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in Triphenylbismuth Difluoride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylbismuth difluoride. The information is designed to help identify and mitigate the formation of common impurities during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from both the synthesis of the triphenylbismuth (Ph₃Bi) precursor and its subsequent conversion to this compound (Ph₃BiF₂).
-
From Triphenylbismuth (Ph₃Bi) Synthesis (via Grignard Reaction):
-
Benzene: Formed by the quenching of the phenylmagnesium bromide Grignard reagent by trace amounts of water in the reaction.
-
Biphenyl: A common side product from the coupling of the Grignard reagent with unreacted bromobenzene, especially at higher temperatures.[1]
-
Unreacted Bismuth Trichloride (BiCl₃): Incomplete reaction can leave residual starting material.
-
Partially Phenylated Bismuth Species: Such as PhBiCl₂ and Ph₂BiCl can be present if the reaction does not go to completion.
-
-
From this compound (Ph₃BiF₂) Synthesis and Handling:
-
Triphenylbismuth Dichloride (Ph₃BiCl₂): Unreacted starting material from the fluorination step.
-
Triphenylbismuth Oxide ([Ph₃Bi]₂O or Ph₃BiO): Forms upon exposure of triphenylbismuth or its derivatives to air and moisture. It often appears as a white or yellowish precipitate.[2]
-
Hydrolysis Products: this compound can be sensitive to moisture, potentially hydrolyzing to form bismuth oxyfluoride or other ill-defined bismuth species. While Ph₃BiF₂ is relatively stable, prolonged exposure to aqueous conditions should be avoided.[3]
-
Q2: My purified triphenylbismuth has a yellow tint, but the literature describes it as a white solid. What is the likely cause?
A2: A yellow coloration in what should be a white to off-white crystalline solid like triphenylbismuth often indicates the presence of a minor impurity.[4][5] This discoloration can sometimes originate from side reactions during the formation of the Grignard reagent.[4][5] The impurity may be biphenyl, which can be yellowish.[1]
Q3: How can I best store this compound to prevent degradation?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at cool temperatures (2-8 °C is often recommended) to minimize thermal decomposition and hydrolysis.[6] It is sensitive to moisture and should be handled in a dry environment.[7]
Q4: What are the key analytical techniques for identifying impurities in my this compound sample?
A4: A combination of spectroscopic and chromatographic methods is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for identifying aromatic protons of the main product and impurities like benzene and biphenyl.
-
¹³C NMR: Provides information on the carbon skeleton of the product and carbon-containing impurities.
-
¹⁹F NMR: Essential for confirming the presence of the Bi-F bond in the final product and identifying any fluorine-containing byproducts.
-
-
Mass Spectrometry (MS): Helps to determine the molecular weight of the product and identify impurities by their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups and confirm the absence of certain impurities, such as hydroxyl groups from hydrolysis products.
Troubleshooting Guides
Issue 1: Low Yield in Triphenylbismuth (Ph₃Bi) Synthesis
| Potential Cause | Troubleshooting Steps |
| Poor Grignard Reagent Formation | Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon). Use anhydrous ether as the solvent. Activate the magnesium turnings with a small crystal of iodine if the reaction is slow to initiate.[2] |
| Quenching of Grignard Reagent | Thoroughly dry all reagents and solvents. The presence of water will consume the Grignard reagent, forming benzene and reducing the yield of the desired product. |
| Incomplete Reaction with BiCl₃ | Ensure the correct stoichiometry of reagents. Add the BiCl₃ solution slowly to the Grignard reagent at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.[2] Allow for sufficient reaction time. |
| Side Reactions | To minimize the formation of biphenyl, maintain a moderate reaction temperature and avoid prolonged reaction times at elevated temperatures.[1] |
Issue 2: Incomplete Conversion of Ph₃BiCl₂ to Ph₃BiF₂
| Potential Cause | Troubleshooting Steps |
| Inactive Fluorinating Agent | Use freshly opened or properly stored sodium fluoride (NaF). Ensure the NaF is finely powdered to maximize surface area for the reaction. |
| Low Solubility of Reagents | The reaction is often performed in acetone, where the solubility of the reactants can be limited.[8] Ensure vigorous stirring to facilitate the heterogeneous reaction. Consider slightly elevated temperatures if the reaction is sluggish, but monitor for decomposition. |
| Insufficient Reaction Time | The conversion can be slow. Monitor the reaction progress by TLC or by taking aliquots for NMR analysis. Extend the reaction time if necessary. |
| Formation of Insoluble Byproducts | The byproduct, sodium chloride (NaCl), is insoluble in acetone and will precipitate. This helps drive the reaction to completion. Ensure efficient removal of NaCl by filtration at the end of the reaction. |
Issue 3: Presence of White Precipitate in the Final Ph₃BiF₂ Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis/Oxidation | The white precipitate is likely a bismuth oxide or oxyfluoride species, formed from exposure to moisture or air.[2] Handle the product under an inert atmosphere and in a dry environment. |
| Incomplete Filtration of NaCl | If the precipitate is from the fluorination reaction, it could be residual NaCl. Ensure thorough washing of the crude product after filtration. |
| Purification Issues | Recrystallize the final product from a suitable solvent system to remove insoluble impurities. |
Data Presentation
Table 1: ¹H and ¹³C NMR Data of Triphenylbismuth and Related Compounds (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Triphenylbismuth (Ph₃Bi) | 7.8 (m, ortho-H), 7.4 (m, meta, para-H)[9] | 142.3, 141.1, 128.8, 127.5, 127.3, 125.1[9] |
| Triphenylbismuth Dichloride (Ph₃BiCl₂) | Aromatic protons typically resonate between 6.80–8.30 ppm.[10] | Phenyl group carbons are observed from 129.5 to 137.7 ppm.[10] |
| Biphenyl | 7.62 (d, 4H), 7.45 (t, 4H), 7.36 (t, 2H) | 141.2, 128.8, 127.3, 127.2 |
| Benzene | 7.34 (s) | 128.4 |
Table 2: Mass Spectrometry Data
| Compound | Key m/z values (EI-MS) |
| Triphenylbismuth (Ph₃Bi) | 440 (M⁺), 363 ([M-Ph]⁺), 286 ([M-2Ph]⁺), 209 (Bi⁺)[3][11] |
| Biphenyl | 154 (M⁺), 77 ([M-Ph]⁺) |
Experimental Protocols
Protocol 1: Synthesis of Triphenylbismuth (Ph₃Bi)
This procedure is based on the Grignard reaction.[4][5]
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of the bromobenzene solution to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. Stir until the magnesium is consumed.
-
Reaction with Bismuth Trichloride: In a separate dry flask, dissolve anhydrous bismuth trichloride (1.0 eq) in anhydrous diethyl ether. Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the bismuth trichloride solution to the Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Recrystallize the crude product from ethanol to obtain pure triphenylbismuth as white crystals.
Protocol 2: Synthesis of this compound (Ph₃BiF₂)
This procedure is based on the fluorination of triphenylbismuth dichloride.[8]
-
Preparation: In a round-bottom flask, dissolve triphenylbismuth dichloride (1.0 eq) in acetone.
-
Fluorination: Add sodium fluoride (a slight excess, e.g., 2.2 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically stirred for several hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated sodium chloride and any unreacted sodium fluoride.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Bismuthine, triphenyl- [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
- 6. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 7. Triphenylbismuth | 603-33-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Triphenylbismuth | C18H15Bi | CID 11774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Fluorination Reactions with Triphenylbismuth Difluoride
Welcome to the technical support center for scaling up fluorination reactions using triphenylbismuth difluoride (Ph₃BiF₂). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting common issues, offering frequently asked questions, detailed experimental protocols, and key data to support the successful scale-up of your fluorination processes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for fluorination?
A1: this compound is a solid, relatively stable, and less hazardous alternative to many other fluorinating agents. It is particularly effective for the selective fluorination of various substrates under mild conditions and shows good functional group tolerance.[1] Its lower toxicity compared to some other heavy metal-containing reagents makes it a more environmentally benign option in certain industrial applications.[1]
Q2: What types of fluorination reactions can be performed with this compound?
A2: this compound is primarily used for nucleophilic fluorination reactions. A key application is in chlorine-fluorine metathesis (exchange) reactions, for example, in the synthesis of organometallic fluorides.
Q3: How should this compound be stored and handled?
A3: this compound should be stored in a cool, dry, and well-ventilated area, typically refrigerated between 2-8°C.[1][2] It is sensitive to heat and moisture.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[3][4] Work should be conducted in a fume hood to avoid inhalation of any dust.[4]
Q4: What are the common byproducts of fluorination reactions with this compound?
A4: In chlorine-fluorine exchange reactions, the primary bismuth-containing byproduct is triphenylbismuth dichloride (Ph₃BiCl₂). The separation of this byproduct from the desired fluorinated product is a key consideration during workup and purification.
Q5: Can this compound be used in continuous flow reactors for scale-up?
A5: While the use of this compound in continuous flow systems is not extensively documented in the readily available literature, its solid nature might present challenges for continuous feeding. However, flow chemistry offers significant advantages for managing exothermic reactions and improving safety in fluorination processes. Further research and development would be needed to adapt its use for continuous manufacturing.
Troubleshooting Guide
Scaling up fluorination reactions can introduce challenges not observed at the lab scale. This guide provides a systematic approach to identifying and resolving common issues when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete Reaction: Insufficient reaction time, inadequate mixing, or low temperature. 2. Reagent Decomposition: Presence of moisture, leading to hydrolysis of Ph₃BiF₂. 3. Sub-optimal Stoichiometry: Incorrect ratio of substrate to fluorinating agent. | 1. Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS, ¹⁹F NMR). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous mixture. 2. Anhydrous Conditions: Ensure all glassware, solvents, and reactants are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Stoichiometry: Experiment with slight excesses of this compound to drive the reaction to completion, but be mindful of potential purification challenges. |
| Formation of Side Products | 1. Side Reactions: Depending on the substrate, side reactions such as elimination or rearrangement may occur, especially at elevated temperatures. 2. Reaction with Solvent: The solvent may not be inert under the reaction conditions. | 1. Temperature Control: Maintain strict temperature control. Use a reactor with efficient heat transfer capabilities, especially to manage any exotherms during reagent addition. Lowering the reaction temperature may suppress side reactions. 2. Solvent Selection: Choose a solvent that is inert to the reactants and products. Dichloromethane and tetrahydrofuran have been used successfully in specific applications. |
| Difficult Product Purification | 1. Byproduct Removal: The triphenylbismuth dichloride byproduct can be challenging to separate from the desired product, especially if they have similar solubilities. 2. Residual Reagent: Unreacted this compound may remain in the crude product. | 1. Selective Precipitation/Crystallization: Exploit solubility differences. The byproduct, triphenylbismuth dichloride, has low solubility in hydrocarbons, which can be used for its removal by filtration. Recrystallization of the crude product from a suitable solvent system is often effective. 2. Chromatography: If other methods fail, column chromatography may be necessary, although this can be less practical and more costly at a large scale. |
| Scale-up Inconsistency | 1. Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large reactors, causing decomposition and side reactions. 2. Mass Transfer Limitations: Inefficient mixing in large vessels can lead to slower reaction rates and incomplete conversion. | 1. Reactor Design: Use jacketed reactors with efficient cooling systems. Consider controlled, slow addition of one of the reactants to manage the heat generated. 2. Agitation: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous reaction mixture. |
Experimental Protocols
General Protocol for Chlorine-Fluorine Metathesis
This protocol is a generalized procedure based on the fluorination of organometallic chlorides as described in the literature.
Materials:
-
Substrate (organometallic chloride)
-
This compound (Ph₃BiF₂)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Reaction vessel with efficient stirring and temperature control
Procedure:
-
Preparation: Under an inert atmosphere, add the organometallic chloride substrate and this compound to a flame-dried reaction vessel equipped with a magnetic stirrer or overhead stirrer.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration will depend on the specific substrate and scale.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by a suitable analytical method (e.g., NMR, GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification:
-
Add a hydrocarbon solvent (e.g., hexane) to the residue to precipitate the triphenylbismuth dichloride byproduct.
-
Filter the mixture to remove the insoluble byproduct.
-
Wash the filtrate with an appropriate aqueous solution if necessary.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Remove the solvent in vacuo to yield the crude fluorinated product.
-
Further purify the product by recrystallization or column chromatography if needed.
-
Quantitative Data
The following table summarizes yield data from a specific study on the use of this compound for the fluorination of organometallic chlorides. This data is for laboratory-scale reactions and should be used as a reference point for scale-up development.
| Substrate | Product | Yield (%) |
| Cp₂ZrCl₂ | Cp₂ZrF₂ | 44 |
| Cp₂HfCl₂ | Cp₂HfF₂ | 44 |
| CpTaCl₄ | [Ph₃BiCl]⁺[CpTaF₅]⁻ | Not specified |
Note: Cp = cyclopentadienyl, Cp* = pentamethylcyclopentadienyl
Visualizations
Experimental Workflow for Fluorination
Caption: A generalized experimental workflow for fluorination using this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yield in fluorination reactions.
References
Technical Support Center: Reactions Involving Triphenylbismuth Difluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures for reactions involving triphenylbismuth difluoride (Ph₃BiF₂).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions where this compound is used as a fluorinating agent?
A1: When this compound acts as a fluorine source, it is reduced to a bismuth(III) species. The primary bismuth-containing byproduct is typically triphenylbismuth (Ph₃Bi). Depending on the reaction conditions and the presence of other reagents or impurities, other byproducts such as triphenylbismuth oxide ((Ph₃Bi)₂O) may also be formed, especially if water is present during the work-up.
Q2: How can I quench a reaction involving this compound?
A2: If your reaction has unreacted this compound, a common method is to quench it by adding a proton source. Slowly adding methanol or a saturated aqueous solution of ammonium chloride to the reaction mixture at a controlled temperature (e.g., 0 °C) is a standard approach. This will protonate any remaining reactive species and begin the process of precipitating bismuth salts.
Q3: What is the recommended general work-up procedure to remove triphenylbismuth byproducts?
A3: A general procedure involves quenching the reaction, followed by an aqueous work-up to remove water-soluble impurities. Since triphenylbismuth and its oxide are generally insoluble in water, they will remain in the organic layer.[1][2] Subsequent purification is typically achieved through column chromatography, recrystallization, or sublimation.
Q4: Are there any known incompatibilities I should be aware of during the work-up?
A4: Triphenylbismuth compounds can be sensitive to strong oxidizing agents.[1] Avoid using oxidizing agents during the work-up unless specifically required for your desired product. Also, be mindful that acidic or basic conditions during aqueous extraction could potentially affect the stability of your product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty removing bismuth byproducts by filtration. | The bismuth byproducts (e.g., triphenylbismuth) are soluble in the reaction solvent. | 1. Concentrate the reaction mixture in vacuo. 2. Add a solvent in which your product is soluble but the bismuth byproducts are not (e.g., a non-polar solvent like hexanes or a polar solvent like ethanol followed by the addition of water to precipitate the bismuth species).[3] 3. Filter the resulting suspension. |
| Bismuth byproducts co-elute with the desired product during column chromatography. | The polarity of the bismuth byproducts is similar to that of your product. | 1. Optimize the eluent system: Use a less polar solvent system to increase the retention of the more polar bismuth byproducts on the silica gel. A gradual increase in polarity (gradient elution) can be effective. 2. Alternative stationary phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity. 3. Pre-purification: Attempt a precipitation/crystallization of the bismuth byproducts before chromatography. |
| Formation of an emulsion during aqueous work-up. | High concentration of reagents or byproducts. The solvent system is not optimal for phase separation. | 1. Dilute the organic layer with more solvent. 2. Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 3. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Low recovery of the desired product after work-up. | The product may have some solubility in the aqueous phase. The product might be adsorbing to the precipitated bismuth salts. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent. 2. After filtering off the bismuth salts, wash the solid residue thoroughly with the organic solvent used for extraction. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Work-up
This protocol is a general starting point for quenching a reaction involving this compound and performing an initial purification.
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Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench the Reaction: While stirring, slowly add methanol (1-2 mL per mmol of Ph₃BiF₂) or a saturated aqueous solution of ammonium chloride dropwise. Monitor for any exotherm.
-
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer).
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Saturated aqueous sodium bicarbonate solution (if acidic byproducts need to be removed).
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Brine (saturated aqueous NaCl solution) to aid in drying.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Precipitation of Bismuth Byproducts
This protocol is useful when the desired product is soluble in a solvent in which the bismuth byproducts are not.
-
Concentrate the Crude Mixture: After the initial work-up (Protocol 1), concentrate the crude product to a residue.
-
Selective Precipitation:
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Option A (for non-polar products): Add a minimal amount of a non-polar solvent like hexanes or pentane. The triphenylbismuth byproducts are often insoluble in these solvents. Stir the suspension and then filter to remove the solid byproducts.
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Option B (for more polar products): Dissolve the crude residue in ethanol. Slowly add water with stirring until a precipitate (the bismuth byproducts) forms. Filter the mixture.[3]
-
-
Isolate the Product: The desired product should remain in the filtrate. Concentrate the filtrate to obtain the purified product. Further purification by column chromatography or recrystallization may be necessary.
Visualizations
Experimental Workflow: General Work-up Procedure
Caption: General experimental workflow for the work-up of reactions involving this compound.
Logical Relationship: Troubleshooting Bismuth Byproduct Removal
Caption: Decision-making process for troubleshooting the removal of bismuth byproducts during purification.
References
Validation & Comparative
A Comparative Guide to Electrophilic Fluorinating Agents: Triphenylbismuth Difluoride vs. Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides a detailed, objective comparison of two distinct electrophilic fluorinating agents: the organometallic compound triphenylbismuth difluoride and the widely used N-F reagent, Selectfluor. This comparison is based on their performance in key fluorination reactions, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Selectfluor |
| Reagent Type | Organometallic (Pentavalent Bismuth) | N-F Electrophilic Fluorinating Agent |
| Primary Applications | Primarily used in metathesis reactions with metal halides; limited data on fluorination of common organic substrates. | Widely used for electrophilic fluorination of a broad range of organic compounds, including ketones, arenes, and alkenes. Also acts as an oxidant. |
| Handling | Solid, generally stable. | Crystalline solid, stable, and relatively safe to handle. |
| Solubility | Soluble in various organic solvents. | Soluble in polar solvents like acetonitrile, DMF, and water.[1] |
| Reaction Conditions | Varied, often requiring specific catalysts or conditions for activation. | Typically mild reaction conditions.[2][3] |
Performance in Electrophilic Fluorination: A Data-Driven Comparison
A direct comparison of this compound and Selectfluor across a range of common organic substrates is challenging due to the limited published data on the former's performance in electrophilic fluorination of organic compounds. The available research predominantly focuses on its application in inorganic synthesis. However, by compiling data for Selectfluor's performance on representative substrates, we can establish a benchmark for future comparative studies.
Fluorination of Ketones
Electrophilic fluorination of ketones typically proceeds via their enol or enolate forms. Selectfluor has proven to be a highly effective reagent for this transformation.
Table 1: α-Fluorination of Ketones with Selectfluor
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| 1,3-Indanedione | 2-Fluoro-1,3-indanedione | Selectfluor, CH₃CN, rt, 10-96 h | 67 | [2] |
| 1,3-Indanedione | 2,2-Difluoro-1,3-indanedione | Selectfluor, CH₃CN, reflux, 10-96 h | 77 | [2] |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Selectfluor, CH₃CN, rt, 10-96 h | 55 | [2] |
Fluorination of Arenes
The direct C-H fluorination of arenes is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. Selectfluor can be used for the late-stage fluorination of electron-rich aromatic compounds.
Table 2: Fluorination of Arenes with Selectfluor
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| Anisole | Fluoroanisole isomers | Selectfluor, CH₃CN | Not specified | [3] |
| Various APIs | Fluorinated APIs | Selectfluor, mild conditions | Not specified | [3] |
While this compound has been mentioned as a potential fluorinating agent for aromatic compounds, specific experimental data on yields and conditions for simple arenes are not available in the reviewed literature.
Fluorination of Alkenes
The addition of fluorine across a double bond is a fundamental reaction in organic synthesis. Selectfluor is utilized in various methods for the fluorofunctionalization of alkenes.
Table 3: Fluorination of Alkenes with Selectfluor
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| Styrene | 1-Azido-2-fluoro-1-phenylethane | Selectfluor, NaN₃, Na₂CO₃, MeNO₂, 60 °C, 12 h | 82 | [4][5] |
| Styrene derivatives | Fluoro-functionalized products | Selectfluor, various nucleophiles | Generally good yields | [4][5] |
Specific examples of the direct fluorination of simple alkenes using this compound to provide comparative yield data are not well-documented in the current literature.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for fluorination reactions using Selectfluor.
General Procedure for the α-Fluorination of Ketones with Selectfluor
A solution of the ketone (1.0 mmol) in acetonitrile (10 mL) is prepared in a round-bottom flask. To this solution, Selectfluor (1.1 mmol, 1.1 equiv) is added in one portion at room temperature. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove the spent reagent and other water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired α-fluoroketone.[2]
General Procedure for the Fluoroazidation of Styrenes with Selectfluor
In a reaction vessel, the styrene derivative (0.50 mmol), Selectfluor (0.60 mmol, 1.2 equiv), sodium azide (NaN₃, 1.2 mmol, 2.4 equiv), and sodium carbonate (Na₂CO₃, 0.20 mmol, 0.4 equiv) are combined in nitromethane (2.0 mL). The mixture is stirred at 60 °C for 12 hours under a normal atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the corresponding fluoroazidated product.[4][5]
Mechanistic Considerations & Logical Relationships
The mechanisms of fluorination for this compound and Selectfluor are believed to differ significantly, which influences their reactivity and substrate scope.
This compound: A Potential Fluoride Donor
While not extensively studied for fluorinating organic substrates, pentavalent organobismuth compounds can act as sources of fluoride. The reaction likely proceeds through a mechanism involving the transfer of a fluoride ligand from the bismuth center to the organic substrate. The exact nature of this transfer (e.g., reductive elimination) would depend on the substrate and reaction conditions.
References
A Head-to-Head Battle of Fluorinating Agents: Triphenylbismuth Difluoride vs. DAST for Deoxofluorination
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated organic molecules, the selection of an appropriate deoxofluorination reagent is a critical decision that can significantly impact reaction efficiency, substrate scope, and safety. This guide provides an in-depth, objective comparison of two prominent reagents: the workhorse Diethylaminosulfur Trifluoride (DAST) and the less ubiquitous Triphenylbismuth Difluoride (Ph3BiF2).
This comprehensive analysis delves into the performance of each reagent across various substrates, supported by experimental data. We will explore their reaction mechanisms, substrate compatibility, and provide detailed experimental protocols for key transformations.
At a Glance: Key Differences and Performance Overview
While both this compound and DAST are capable of replacing hydroxyl and carbonyl oxygen atoms with fluorine, they exhibit distinct characteristics in terms of reactivity, handling, and substrate tolerance.
| Feature | This compound (Ph3BiF2) | Diethylaminosulfur Trifluoride (DAST) |
| Primary Function | Oxidative fluorination of P(III), Se(II), and Sb(III) compounds; deoxofluorination. | Deoxofluorination of alcohols, aldehydes, and ketones. |
| Reactivity | Generally milder. | Highly reactive, can be explosive at elevated temperatures. |
| Substrate Scope | More specialized, with demonstrated use in specific contexts. | Broad applicability across a wide range of alcohols and carbonyls. |
| Common Side Reactions | Limited data available on side reactions in deoxofluorination. | Elimination, rearrangements (e.g., Wagner-Meerwein, pinacol).[1] |
| Handling | Solid, generally considered more stable. | Liquid, thermally unstable, and moisture-sensitive.[2] |
Delving into the Chemistry: Reaction Mechanisms
The pathways through which these reagents achieve deoxofluorination are fundamentally different, influencing their selectivity and potential for side reactions.
This compound: A Path of Ligand Exchange
While the precise mechanism for deoxofluorination of alcohols and ketones by this compound is not as extensively studied as that of DAST, it is proposed to proceed through a ligand exchange mechanism. The bismuth(V) center acts as a Lewis acid, coordinating to the oxygen of the alcohol or carbonyl group. This is followed by nucleophilic attack of a fluoride ion from the reagent onto the activated carbon center, with the concomitant formation of triphenylbismuth oxide.
Figure 1: Proposed deoxofluorination pathway with this compound.
DAST: The Well-Trodden SN2 and SN1-like Pathways
DAST is a widely used reagent that converts alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[1] The mechanism for the deoxofluorination of alcohols with DAST generally follows an SN2 or SN1-like pathway, depending on the substrate. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of DAST, forming an intermediate that, upon elimination of diethylaminosulfoxide and hydrogen fluoride, generates an alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by a fluoride ion, either internally or from another DAST molecule, leads to the fluorinated product. For carbonyl compounds, the reaction is thought to proceed through the formation of a hemiketal-like intermediate which then undergoes fluorination.
References
A Comparative Guide to Hypervalent Iodine Fluorinators for Researchers and Drug Development Professionals
An objective analysis of the efficacy of modern electrophilic fluorinating agents, with a focus on hypervalent iodine compounds. This guide addresses the comparative performance of Ph3BiF2 and provides a detailed overview of widely-used hypervalent iodine reagents, supported by experimental data and protocols.
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and bioavailability. The development of safe and effective fluorinating agents is therefore of paramount importance. While a variety of reagents exist, hypervalent iodine compounds have emerged as a versatile and powerful class of electrophilic fluorinators. This guide provides a comparative overview of their efficacy, with a particular focus on reagents such as Selectfluor and difluoroiodotoluene.
An inquiry into the efficacy of triphenylbismuth difluoride (Ph3BiF2) as a comparable fluorinating agent reveals a significant gap in the current scientific literature. While historical applications in chlorine-fluorine metathesis reactions of inorganic and organometallic compounds are documented, its use as a general electrophilic fluorinating agent for common organic substrates like ketones, aromatics, and alkenes is not well-established in recent research. Consequently, a direct, data-driven comparison of Ph3BiF2 with modern hypervalent iodine fluorinators is not feasible at this time. This guide will therefore focus on providing a comprehensive comparison of well-characterized and widely utilized hypervalent iodine reagents, which serve as the current benchmark in the field.
Performance Comparison of Hypervalent Iodine Fluorinators
The efficacy of hypervalent iodine fluorinators is typically evaluated based on their performance in the fluorination of various organic substrates. The following tables summarize the reported yields for the fluorination of ketones, β-dicarbonyl compounds, and alkenes using Selectfluor and (difluoroiodo)arenes.
Table 1: Electrophilic Fluorination of Ketones
| Substrate | Reagent | Product | Yield (%) | Reference |
| 1,3-Indanedione | Selectfluor | 2-Fluoro-1,3-indanedione | 67 | [1] |
| 1,3-Indanedione | Selectfluor | 2,2-Difluoro-1,3-indanedione | 77 | [1] |
| 1,3-Cyclohexanedione | Selectfluor | 2-Fluoro-1,3-cyclohexanedione | 55 | [1] |
| 1,3-Cyclopentanedione | Selectfluor | 2-Fluoro-1,3-cyclopentanedione | 50 | [1] |
| Acetophenone (as silyl enol ether) | p-Tolyl-IF2 / BF3·OEt2 / Et3N·3HF | α-Fluoroacetophenone | 71 | [2] |
Table 2: Electrophilic Fluorination of β-Ketoesters
| Substrate | Reagent | Product | Yield (%) | Reference |
| Ethyl benzoylacetate | Selectfluor | Ethyl 2-fluoro-2-benzoylacetate | 88 | [3] |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 93 | [4] |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 91 | [4] |
Table 3: Electrophilic Fluorination of Alkenes
| Substrate | Reagent | Product | Yield (%) | Reference |
| Styrene | p-Iodotoluene difluoride / Py·9HF | 1,2-Difluoro-1-phenylethane | Low | [5] |
| Benzonorbornadiene | Selectfluor / MeOH | Oxyfluorinated product | 98 | [6] |
| (+)-Camphene | Selectfluor / EtOH | Oxyfluorinated product | 95 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for fluorination reactions using hypervalent iodine reagents.
Protocol 1: Monofluorination of a β-Ketoester with Selectfluor[3]
To a 10 mL stainless steel milling jar is added the β-ketoester (1 mmol), Selectfluor (0.708 g, 2 mmol), sodium chloride (twice the total mass of substrate and Selectfluor), and acetonitrile (0.25 mL). A stainless steel ball is added, and the mixture is milled at 30 Hz for 2 hours. The resulting powder is transferred into a flask, and the product is extracted with an appropriate solvent. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Fluorination of a Silyl Enol Ether with Iodotoluene Difluoride[2]
To a solution of the silyl enol ether of acetophenone (1a) in CH2Cl2 are added BF3·OEt2 and Et3N·3HF at a low temperature. Iodotoluene difluoride (ITDF) is then added to the mixture. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is extracted, dried, and purified by column chromatography to yield α-fluoroacetophenone.
Reaction Mechanisms and Visualizations
Understanding the reaction mechanisms is key to predicting reactivity and selectivity. The fluorination reactions mediated by hypervalent iodine reagents are believed to proceed through distinct pathways.
Electrophilic Fluorination of a β-Dicarbonyl Compound
The fluorination of a β-dicarbonyl compound with an electrophilic N-F reagent like Selectfluor is generally thought to proceed through the enol or enolate form of the substrate. The electron-rich double bond of the enol attacks the electrophilic fluorine atom, leading to the formation of the α-fluorinated product.
Caption: Proposed mechanism for the electrophilic fluorination of a β-dicarbonyl compound.
Hypervalent Iodine-Catalyzed Difluorination of an Alkene
The catalytic 1,2-difluorination of alkenes using an aryl iodide catalyst involves the in-situ generation of a reactive iodoarene difluoride. This species then reacts with the alkene to form a bridged iodonium ion intermediate, which is subsequently attacked by a fluoride ion to yield the difluorinated product and regenerate the aryl iodide catalyst.
Caption: Catalytic cycle for the 1,2-difluorination of an alkene using an aryl iodide catalyst.
Conclusion
Hypervalent iodine reagents, particularly Selectfluor and its analogs, represent the state-of-the-art for electrophilic fluorination in organic synthesis. They offer a broad substrate scope, generally good to excellent yields, and milder reaction conditions compared to older fluorinating agents. While Ph3BiF2 has historical applications in specific metathesis reactions, its utility as a general and efficient electrophilic fluorinating agent for common organic substrates is not supported by current literature, precluding a direct efficacy comparison with the well-established hypervalent iodine fluorinators. For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of hypervalent iodine reagents is essential for the successful design and implementation of fluorination strategies in the development of novel molecules.
References
- 1. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Fluorination of Alkenes via Bora-Wagner-Meerwein Rearrangement. Access to β-Difluoroalkyl Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Quantifying Yield in Ph3BiF2 Reactions
For researchers, scientists, and drug development professionals working with triphenylbismuth difluoride (Ph3BiF2), accurate and reliable quantification of reaction yield is paramount. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose. The selection of an appropriate method will depend on factors such as the required accuracy and precision, sample throughput, availability of instrumentation, and the nature of the sample matrix.
Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the discussed analytical methods. It is important to note that while some of these techniques are well-established for organobismuth compounds, specific validated methods for the quantification of Ph3BiF2 are not widely published. The presented data is a combination of established principles and data from analogous compounds.
| Analytical Method | Principle | Potential Throughput | Estimated Precision (%RSD) | Estimated Accuracy (%Recovery) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Titration | Chelometric or Potentiometric titration of Bi(V) or F- | Moderate | < 2% | 98-102% | mg range | mg range |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei. | High | < 3% | 97-103% | µg-mg range | µg-mg range |
| HPLC-UV | Separation by chromatography and quantification by UV absorbance. | High | < 5% | 95-105% | ng-µg range | ng-µg range |
| LC-MS/MS | Separation by chromatography and quantification by mass-to-charge ratio. | High | < 5% | 95-105% | pg-ng range | pg-ng range |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Low | < 0.4% (absolute deviation) | Dependent on reference material | µg range | µg range |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are proposed based on established analytical principles and may require optimization and validation for specific applications.
Titration (Chelometric)
This method is based on the complexation of the bismuth ion with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA). Commercial suppliers of similar organobismuth compounds often use titration to determine purity[1][2].
Proposed Protocol:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the Ph3BiF2 reaction mixture and dissolve it in a suitable solvent, such as a mixture of acetic acid and water.
-
pH Adjustment: Adjust the pH of the solution to approximately 1.5-1.6 using nitric acid or sodium hydroxide[3].
-
Indicator: Add a few drops of Xylenol Orange indicator[3]. The solution should turn a reddish-purple color in the presence of bismuth ions.
-
Titration: Titrate the solution with a standardized 0.01 M EDTA solution. The endpoint is reached when the solution color changes from reddish-purple to a lemon-yellow[3].
-
Calculation: Calculate the amount of Ph3BiF2 in the sample based on the volume of EDTA titrant used and the stoichiometry of the Bi-EDTA complex.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for quantification as the signal intensity is directly proportional to the number of nuclei[4]. It is a primary ratio method that can provide accurate results without the need for a calibration curve, if a certified internal standard is used[5][6].
Proposed Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the Ph3BiF2 sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that dissolves both the sample and the internal standard.
-
NMR Acquisition:
-
Acquire a 1H or 19F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error)[7].
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from Ph3BiF2 (e.g., aromatic protons) and a signal from the internal standard.
-
-
Calculation: Calculate the concentration or purity of Ph3BiF2 using the following equation:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of components in a mixture[8]. For compounds with a suitable chromophore, UV detection provides good sensitivity[9].
Proposed Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is often effective for organometallic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Ph3BiF2 shows maximum absorbance (to be determined by UV-Vis spectroscopy). Phenyl groups typically absorb around 254 nm.
-
-
Standard Preparation: Prepare a series of standard solutions of purified Ph3BiF2 of known concentrations.
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the mobile phase and filter through a 0.45 µm filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the Ph3BiF2 peak against the concentration of the standards. Determine the concentration of Ph3BiF2 in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of trace amounts of compounds in complex matrices[10][11].
Proposed Protocol:
-
LC Conditions: Similar to the HPLC-UV method, a reversed-phase separation can be employed.
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common choice for organometallic compounds[6].
-
MRM Transitions: Identify precursor and product ions for Ph3BiF2 by infusing a standard solution into the mass spectrometer. A likely precursor ion would be the [M-F]+ or [M-2F+H]+ ion.
-
-
Quantification: Use a stable isotope-labeled internal standard if available, or a structurally similar compound. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a sample, which can be used to determine the purity of a compound[12][13]. For fluorine-containing compounds, specialized combustion techniques may be required to avoid interference and ensure complete conversion to detectable species[14].
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried and homogenous Ph3BiF2 sample is required.
-
Instrumentation: Use an elemental analyzer equipped for C, H, N, and ideally, F analysis. For fluorine-containing compounds, specific adsorbents in the combustion tube may be necessary to trap fluorine and prevent damage to the instrument[14].
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.
-
Calculation: The experimentally determined percentages of C and H are compared with the theoretical values for pure Ph3BiF2 (C18H15BiF2: C=45.21%, H=3.16%). The purity is calculated based on the deviation from the theoretical values.
Visualization of Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflows for different analytical methods.
Caption: Simplified reaction and quantification pathway.
References
- 1. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. qNMR - BIPM [bipm.org]
- 6. as.uky.edu [as.uky.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ijcps.com [ijcps.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 13. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
High-Resolution Mass Spectrometry: A Superior Tool for Fluorination Product Validation in Drug Development
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The precise and accurate validation of these fluorination reactions is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques are available for this purpose, high-resolution mass spectrometry (HRMS) has emerged as a particularly powerful and sensitive tool. This guide provides an objective comparison of HRMS with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy for their fluorination validation needs.
The Analytical Challenge: Beyond Simple Confirmation
Validating the outcome of a fluorination reaction involves more than just confirming the presence of the desired product. A comprehensive analysis must:
-
Unambiguously identify the target fluorinated molecule and distinguish it from starting materials, reagents, and potential isomers.
-
Accurately quantify the desired product and key impurities.
-
Detect and characterize unexpected byproducts, even at trace levels.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), excels in meeting these challenges by providing high mass accuracy, excellent sensitivity, and the ability to perform detailed structural elucidation through fragmentation analysis.
Performance Comparison: HRMS vs. Alternatives
The choice of analytical technique for fluorination product validation often involves a trade-off between sensitivity, selectivity, quantitative accuracy, and the ability to provide structural information. Here, we compare HRMS with two commonly used alternatives: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
| Parameter | High-Resolution Mass Spectrometry (HRMS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Selectivity | Very High (distinguishes isobaric interferences) | Very High (directly probes the fluorine nucleus) | Moderate to High (dependent on chromatographic separation) |
| Sensitivity | Very High (pg to fg range)[1][2] | Moderate (µg to mg range) | Low to Moderate (ng to µg range) |
| Quantitative Accuracy | Good to Excellent (requires appropriate standards) | Excellent (often considered the "gold standard" for quantitation without a matching standard)[3][4] | Good (highly dependent on the chromophore of the analyte) |
| Structural Information | Excellent (through MS/MS fragmentation) | Excellent (provides detailed information on the chemical environment of fluorine)[5][6] | Limited (retention time only) |
| Throughput | High | Low to Moderate | High |
| Reference Standards | Required for accurate quantification | Not strictly required for relative quantification[4] | Required for both identification and quantification |
Key Takeaways from the Comparison:
-
HRMS offers an unparalleled combination of sensitivity and selectivity, making it ideal for detecting trace-level impurities and byproducts that might be missed by other techniques.[1][2] Its ability to provide exact mass measurements allows for the confident determination of elemental compositions.
-
¹⁹F NMR is a powerful tool for the unambiguous identification and quantification of fluorinated compounds.[3][4][7] It is particularly advantageous when authentic reference standards are not available. However, its lower sensitivity compared to HRMS can be a limitation.
-
HPLC-UV is a workhorse in many analytical labs due to its robustness and high throughput. However, its utility in fluorination reaction analysis can be limited by the lack of a suitable chromophore in the target molecule and potential co-elution with impurities.[8]
Experimental Protocols
To ensure reliable and reproducible results, the implementation of well-defined experimental protocols is crucial. Below are representative methodologies for HRMS and ¹⁹F NMR analysis of a fluorination reaction mixture.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This protocol outlines a general procedure for the analysis of a fluorination reaction mixture using a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
1. Sample Preparation:
- Quench the reaction mixture using an appropriate method.
- Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water, 50/50 v/v) to a final concentration of approximately 1-10 µg/mL.
- Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.
2. Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be 5-95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 µL.
3. Mass Spectrometry (Q-TOF or Orbitrap):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
- Mass Range: 100-1000 m/z.
- Resolution: >30,000 FWHM.
- Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or all-ions fragmentation (AIF).
- Calibration: Calibrate the instrument before the analysis using a certified calibration solution to ensure high mass accuracy.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Protocol
This protocol provides a general procedure for the quantitative analysis of a fluorination reaction mixture.
1. Sample Preparation:
- Take a representative aliquot of the crude reaction mixture.
- Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-20 mg/mL.
- Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene).
2. NMR Spectroscopy:
- Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
- Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
- Acquisition Parameters:
- Spectral Width: Sufficient to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -200 ppm).
- Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. This is a critical parameter for quantification.[3]
- Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
- Processing: Apply appropriate phasing and baseline correction to the spectrum before integration.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the typical workflows for product validation using HRMS and its comparison with other techniques.
Caption: LC-HRMS workflow for fluorination product validation.
Caption: Decision-making based on different analytical techniques.
Conclusion
For the comprehensive validation of fluorination reaction products in a drug development setting, high-resolution mass spectrometry stands out as a superior analytical tool. Its exceptional sensitivity, selectivity, and ability to provide detailed structural information enable the confident identification and quantification of the desired product and any impurities. While ¹⁹F NMR offers excellent quantitative accuracy and is a valuable complementary technique, and HPLC-UV provides high throughput for routine analysis, HRMS delivers a more complete and detailed picture of the reaction outcome. By leveraging the power of HRMS, researchers can ensure the quality and integrity of their fluorinated drug candidates, ultimately accelerating the drug development process.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Methods of Analysis for Fluorine [ouci.dntb.gov.ua]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming C-F Bond Formation with NMR Spectroscopy
For researchers, scientists, and drug development professionals, the successful incorporation of fluorine atoms into a molecular scaffold is a critical step that can significantly enhance a compound's pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for confirming the formation of a carbon-fluorine (C-F) bond. This guide provides a comprehensive comparison of key NMR techniques, supported by experimental data and detailed protocols, to enable unambiguous structural elucidation.
Comparison of NMR Techniques for C-F Bond Confirmation
The choice of NMR experiment for confirming C-F bond formation depends on the specific information required, the complexity of the molecule, and the available instrumentation. The following table summarizes the key quantitative parameters of the most common techniques.
| Technique | Information Provided | Typical Chemical Shift Range (¹⁹F) | Typical Coupling Constants (J) | Relative Sensitivity | Key Advantages & Disadvantages |
| 1D ¹⁹F NMR | Presence and electronic environment of fluorine atoms. | -50 to -250 ppm[1][2][3] | ¹JCF: 150-350 Hz²JCF: 10-50 Hz³JCF: 0-15 Hz[4][5] | High (83% of ¹H)[1] | Advantages: Fast, highly sensitive, large chemical shift dispersion minimizes signal overlap.[3][6]Disadvantages: Provides limited connectivity information on its own. |
| 1D ¹H NMR (with ¹H-¹⁹F coupling) | Presence of protons coupled to fluorine. | N/A | ²JHF: 40-60 Hz³JHF: 2-30 Hz⁴JHF & ⁵JHF: 0-4 Hz[7][8] | High | Advantages: Routinely performed, provides information on protons near the fluorine atom.Disadvantages: Spectra can be complex and difficult to interpret due to overlapping signals and complex coupling patterns.[6] |
| 2D ¹H-¹⁹F HSQC/HETCOR | Direct one-bond correlation between ¹H and ¹⁹F. | N/A | ¹JHF (if applicable) | Moderate | Advantages: Unambiguously identifies protons directly attached to fluorine (if any) and resolves overlapping signals.[9][10]Disadvantages: Not applicable for quaternary carbons or when no protons are directly bonded to the fluorinated carbon. |
| 2D ¹³C-¹⁹F HMBC | Long-range correlations (2-4 bonds) between ¹³C and ¹⁹F. | N/A | ⁿJCF (n=2-4) | Moderate | Advantages: Crucial for identifying the carbon backbone around the fluorine atom, including quaternary carbons.[11][12]Disadvantages: Requires a sufficient sample concentration and a spectrometer equipped for ¹³C and ¹⁹F detection. |
| ¹H-¹⁹F HOESY | Through-space correlations between ¹H and ¹⁹F nuclei. | N/A | N/A (Through-space) | Moderate | Advantages: Confirms spatial proximity between fluorine and protons, which is invaluable for stereochemical assignments and confirming the location of the C-F bond in a complex 3D structure.[11][13][14]Disadvantages: Absence of a cross-peak does not definitively rule out proximity. |
| Quantitative ¹⁹F NMR (qFNMR) | Precise quantification of fluorinated species. | Same as 1D ¹⁹F NMR | N/A | High | Advantages: Highly accurate and reproducible for determining the concentration or purity of fluorinated compounds without the need for a specific reference standard for the analyte.[6][15][16]Disadvantages: Requires careful experimental setup, including determination of T1 relaxation times and proper selection of an internal standard.[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. Below are generalized protocols for the key experiments. Note that specific parameters may need to be optimized based on the sample, solvent, and spectrometer.
Sample Preparation
A consistent sample preparation protocol is the foundation of reliable NMR analysis:
-
Dissolve the Sample: Accurately weigh 2-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[17]
-
Internal Standard (for qFNMR): For quantitative analysis, add a known amount of a suitable internal standard that has a resonance in a clear region of the ¹⁹F NMR spectrum.
-
Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous.
1D ¹⁹F NMR Spectroscopy
Purpose: To detect the presence of fluorine and assess its chemical environment.
Methodology:
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments with inverse gated ¹H decoupling to suppress NOE effects for quantitative measurements).
-
Acquisition Parameters:
-
Spectral Width (SW): Typically 200-300 ppm, centered around -150 ppm (can be adjusted based on the expected chemical shift).
-
Number of Scans (NS): 16 to 128, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 of the fluorine nuclei of interest.[6]
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify protons directly bonded to fluorine atoms.
Methodology:
-
Pulse Program: Standard HSQC pulse sequence optimized for ¹H-¹⁹F coupling (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Acquisition Parameters:
-
Spectral Width (SW): Set appropriately for the ¹H and ¹⁹F chemical shift ranges of the compound.
-
Number of Increments (in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹JHF Coupling Constant: Set to an average value of 45-55 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Fourier transform and phase correct the 2D spectrum.
-
2D ¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To establish connectivity between fluorine and carbon atoms over two to four bonds.
Methodology:
-
Pulse Program: Standard HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker).[18]
-
Acquisition Parameters:
-
Spectral Width (SW): Set for the ¹³C and ¹⁹F chemical shift ranges.
-
Number of Increments (in F1): 256-512.
-
Number of Scans (NS): 8-64 per increment, depending on concentration.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-Range Coupling Constant (ⁿJCF): Optimized for a range of 4-10 Hz.
-
-
Processing:
-
Apply a sine-bell or shifted sine-bell window function in both dimensions.
-
Fourier transform and phase correct the 2D spectrum.
-
2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
Purpose: To determine the spatial proximity between fluorine and proton nuclei.
Methodology:
-
Pulse Program: Standard HOESY pulse sequence (e.g., hoesyph on Bruker).
-
Acquisition Parameters:
-
Spectral Width (SW): Set for the ¹H and ¹⁹F chemical shift ranges.
-
Number of Increments (in F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8 or mix): 300-800 ms, this may require optimization.
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Fourier transform and phase correct the 2D spectrum.
-
Logical Workflow for C-F Bond Confirmation
The process of confirming a C-F bond using NMR typically follows a logical progression, starting with simple 1D experiments and moving to more complex 2D techniques as needed for complete structural elucidation.
Caption: Workflow for C-F bond confirmation using NMR.
Signaling Pathways of Information from Key NMR Experiments
The following diagram illustrates how different NMR experiments provide complementary information that, when combined, leads to the unambiguous confirmation of a C-F bond and the surrounding molecular structure.
Caption: Information pathways from NMR to C-F bond confirmation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. researchgate.net [researchgate.net]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences | Semantic Scholar [semanticscholar.org]
- 10. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to Organobismuth(V) Fluorinating Agents for Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. While numerous fluorinating agents are available, organobismuth(V) compounds have emerged as a compelling class of reagents, offering unique reactivity profiles. This guide provides a comparative overview of common organobismuth(V) fluorinating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and application.
Performance Comparison of Organobismuth(V) Fluorinating Agents
The reactivity of triarylbismuth(V) difluorides (Ar₃BiF₂) is a key performance indicator. The following table summarizes the yields of a representative fluorination reaction—the conversion of an arylboronic ester to an aryl fluoride—using different Ar₃BiF₂ reagents. This reaction is a part of a Bi(III)/Bi(V) catalytic cycle, a significant advancement in bismuth-mediated fluorination.[1][2]
| Reagent ID | Ar (Aryl Group) | Product Yield (%) | Reference |
| OBF-1 | Phenyl (C₆H₅) | 78 | Science 2020, 367, 313-317 |
| OBF-2 | 4-Methylphenyl (p-tolyl) | 85 | Science 2020, 367, 313-317 |
| OBF-3 | 4-Methoxyphenyl (p-anisyl) | 82 | Science 2020, 367, 313-317 |
| OBF-4 | 3,5-Bis(trifluoromethyl)phenyl | 65 | Science 2020, 367, 313-317 |
Note: Yields are for the fluorination of 4-phenyl-phenylboronic acid pinacol ester as a model substrate under optimized catalytic conditions.
In addition to the fluorination of arylboronic esters, organobismuth(V) reagents are effective in the synthesis of sulfonyl fluorides. The following table presents data for the bismuth-catalyzed synthesis of aryl sulfonyl fluorides from aryl boronic acids using Selectfluor as the oxidant.[3][4]
| Substrate (Aryl Boronic Acid) | Product (Aryl Sulfonyl Fluoride) | Yield (%) | Reference |
| Phenylboronic acid | Phenylsulfonyl fluoride | 92 | J. Am. Chem. Soc. 2021, 143, 20134-20140 |
| 4-Tolylboronic acid | 4-Tolylsulfonyl fluoride | 95 | J. Am. Chem. Soc. 2021, 143, 20134-20140 |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenylsulfonyl fluoride | 91 | J. Am. Chem. Soc. 2021, 143, 20134-20140 |
| 4-Chlorophenylboronic acid | 4-Chlorophenylsulfonyl fluoride | 88 | J. Am. Chem. Soc. 2021, 143, 20134-20140 |
| 2-Naphthylboronic acid | 2-Naphthylsulfonyl fluoride | 85 | J. Am. Chem. Soc. 2021, 143, 20134-20140 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these reagents.
Synthesis of Triarylbismuth(V) Difluorides (General Procedure)
Triarylbismuth(V) difluorides are typically synthesized from the corresponding triarylbismuthines.
Materials:
-
Triarylbismuthine (1.0 equiv)
-
Xenon difluoride (XeF₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a nitrogen-filled glovebox, dissolve the triarylbismuthine in anhydrous dichloromethane in a fluorinated ethylene propylene (FEP) tube.
-
Add solid xenon difluoride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to yield the crude triarylbismuth(V) difluoride.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Catalytic Fluorination of an Arylboronic Ester (General Procedure)
This protocol describes a typical Bi(III)/Bi(V) redox-catalyzed fluorination.[2]
Materials:
-
Arylboronic acid pinacol ester (1.0 equiv)
-
Bismuth(III) precatalyst (e.g., a bismine complex) (0.1 equiv)
-
Electrophilic fluorinating agent (e.g., 1-fluoro-2,6-dichloropyridinium triflate) (1.2 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic acid pinacol ester, bismuth(III) precatalyst, and potassium fluoride.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Add the electrophilic fluorinating agent and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate key pathways in organobismuth(V)-mediated fluorination.
The Bi(III)/Bi(V) Catalytic Cycle for Aryl Fluorination
The catalytic fluorination of arylboronic esters proceeds through a Bi(III)/Bi(V) redox cycle.[1][2][5] This cycle involves the key steps of transmetalation, oxidative addition, and reductive elimination.
Caption: Bi(III)/Bi(V) catalytic cycle for aryl fluorination.
Experimental Workflow for Organobismuth(V) Fluorinating Agent Screening
A systematic workflow is essential for comparing the efficacy of different fluorinating agents.
Caption: Workflow for comparing fluorinating agents.
Concluding Remarks
Organobismuth(V) fluorinating agents represent a valuable and evolving toolset for synthetic chemists. Their unique reactivity, particularly in the context of Bi(III)/Bi(V) catalysis, opens new avenues for the construction of carbon-fluorine bonds. This guide provides a foundational comparison of common organobismuth(V) reagents, with the aim of facilitating their adoption and further development in academic and industrial research. The provided data, protocols, and mechanistic insights are intended to serve as a practical resource for the design and execution of novel fluorination strategies.
References
- 1. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination of arylboronic esters enabled by bismuth redox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triphenylbismuth Difluoride and Traditional Fluorinating Agents
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, have driven the development of a diverse array of fluorinating agents. This guide provides a detailed comparison of triphenylbismuth difluoride (Ph₃BiF₂) against traditional and widely used fluorinating agents, namely Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and Selectfluor®. This comparison is intended for researchers, scientists, and professionals in drug development, offering insights into the advantages and specific applications of each reagent, supported by available experimental data.
Overview of Fluorinating Agents
Fluorinating agents can be broadly categorized into nucleophilic and electrophilic reagents. Nucleophilic fluorinating agents, such as DAST and Deoxo-Fluor®, are effective for the deoxofluorination of alcohols and carbonyl compounds. Electrophilic fluorinating agents, like Selectfluor®, are utilized for the fluorination of electron-rich species such as enolates, enamines, and aromatic rings. This compound is a versatile reagent that can act as a mild source for oxidative fluorination.[1]
This compound: A Mild and Selective Alternative
This compound is a crystalline solid that has garnered attention for its utility in specific fluorination reactions.[2] It is particularly noted for its mild reaction conditions and selectivity in certain contexts.
Advantages:
-
Mild Reaction Conditions: this compound can be effective under gentle conditions, offering good functional group tolerance.
-
Selective Fluorination: It has been used for the selective introduction of fluorine into specific aromatic and heteroaromatic compounds.
-
Lower Toxicity Profile: Compared to some heavy metal-containing fluorinating agents, it presents a more favorable toxicity profile.
Limitations:
-
Limited Scope: Its application is not as broad as that of more common reagents like DAST or Selectfluor®.
-
Lower Yields in Some Cases: In direct comparisons for certain reactions, such as chlorine-fluorine metathesis, it has been shown to provide lower yields than other reagents like Me₃SnF.[3]
Traditional Fluorinating Agents: A Performance Benchmark
Diethylaminosulfur Trifluoride (DAST)
DAST is a widely used nucleophilic fluorinating agent for the conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides.[4][5]
Advantages:
-
High Efficiency: DAST is known for its high efficiency in deoxofluorination reactions.[6]
-
Broad Substrate Scope: It is applicable to a wide range of alcohols and carbonyl compounds.
Limitations:
-
Thermal Instability: DAST is thermally unstable and can decompose explosively if heated above 90 °C, posing a significant safety hazard.[5]
-
Side Reactions: It can promote elimination side reactions, particularly with secondary and tertiary alcohols.[6]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Deoxo-Fluor® was developed as a safer alternative to DAST, offering enhanced thermal stability.[7][8][9]
Advantages:
-
Enhanced Safety: It is more thermally stable than DAST, making it a safer option for laboratory and industrial use.[7][9][10][11]
-
Similar or Superior Performance to DAST: In many cases, it provides comparable or even better yields and selectivity than DAST.[9]
Limitations:
-
Cost: It can be more expensive than DAST.
-
Moisture Sensitivity: Like DAST, it is sensitive to moisture.
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Selectfluor® is a popular electrophilic fluorinating agent known for its ease of use and broad applicability.[12][13]
Advantages:
-
User-Friendly: It is a stable, non-volatile, and easy-to-handle solid.[12]
-
Broad Scope: Effective for the fluorination of a wide variety of substrates, including ketones, esters, amides, and aromatic compounds.[12]
-
High Yields and Selectivity: Often provides good to excellent yields and can exhibit high regioselectivity.[12]
Limitations:
-
Strong Oxidant: Besides being a fluorine source, it is also a strong oxidant, which can lead to undesired side reactions in some cases.[14]
Quantitative Data Comparison
The following tables summarize the performance of these fluorinating agents in key transformations based on available literature data. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
Table 1: Deoxofluorination of Alcohols
| Reagent | Substrate | Product | Yield (%) | Reference |
| DAST | 4-Nitrobenzyl Alcohol | 4-Nitrobenzyl Fluoride | 72 | |
| DAST | 3β-Methyl-5α-cholestan-3α-ol | 3α-Fluoro-3β-methyl-5α-cholestane | 98 | [15] |
| Deoxo-Fluor® | Primary & Secondary Alcohols | Alkyl Fluorides | Generally high | [7][9] |
| Selectfluor® | Secondary & Tertiary Alcohols (via photoredox catalysis) | Alkyl Fluorides | 67-80 | [16] |
Table 2: Deoxofluorination of Carbonyls
| Reagent | Substrate | Product | Yield (%) | Reference |
| DAST | Ketones | gem-Difluorides | High | [4] |
| Deoxo-Fluor® | 4,4'-Difluorobenzophenone | 4,4'-Difluorodiphenyl-difluoromethane | 75 (after 24h) | [17] |
| Deoxo-Fluor® | Thioketones, Thioesters | gem-Difluorides | Excellent | [18] |
Table 3: Fluorination of Aromatic Compounds
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Benzene | Fluorobenzene | 88 | [19] |
| Selectfluor® | Anisole | Fluoroanisoles | 98 | [19] |
| Selectfluor® | Various Aromatics (with trifluoromethanesulfonic acid) | Fluoroaromatics | Good to excellent | [20] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The reaction of triphenylbismuth dichloride with sodium fluoride in acetone leads to the formation of this compound in a 73% yield.[2]
Protocol 2: Fluorination of an Alcohol using DAST
To a solution of 4-nitrobenzyl alcohol (1.0 mmol) in dichloromethane (2.8 mL), DAST (1.1 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour. The reaction is then quenched with ice water and extracted with dichloromethane. The organic layer is dried and concentrated, and the product is purified by column chromatography to yield 4-nitrobenzyl fluoride (72%).
Protocol 3: Fluorination of a Ketone using Deoxo-Fluor®
4,4'-Difluorobenzophenone (1 g) is reacted with Deoxo-Fluor® (3 equivalents) in a flask equipped with a reflux condenser under a nitrogen atmosphere. The reaction is heated for 24 hours. After workup, the product, 4,4'-difluorodiphenyldifluoromethane, is isolated in 75% yield.[17]
Protocol 4: Fluorination of an Aromatic Compound using Selectfluor®
An aromatic compound is reacted with Selectfluor® in the presence of trifluoromethanesulfonic acid under mild conditions to afford the corresponding fluoroaromatic product in good to excellent yields.[20]
Visualizations
Caption: General experimental workflow for a typical fluorination reaction.
References
- 1. This compound–A Novel Reagent for the Oxidative Fluorination of P(III), Se(II) and Sb(III) Compounds | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 19. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
A Cost-Benefit Analysis of Triphenylbismuth Difluoride in Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological activity, metabolic stability, and physicochemical properties. This has led to a continuous search for efficient and selective fluorinating agents. Among the diverse array of available reagents, triphenylbismuth difluoride (Ph3BiF2) has emerged as a noteworthy contender. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance and Cost Comparison of Fluorinating Agents
The choice of a fluorinating agent is often a trade-off between reactivity, selectivity, safety, and cost. This compound is a crystalline solid that offers advantages in terms of handling and stability compared to some gaseous or highly reactive liquid reagents.[1] Its utility has been demonstrated in various transformations, including the synthesis of α-fluoroketones.
To provide a clear comparison, the following table summarizes the key characteristics and approximate costs of this compound and several widely used alternative fluorinating agents.
| Reagent | Formula | Molecular Weight ( g/mol ) | Typical Applications | Advantages | Disadvantages | Approx. Price (USD/g) |
| This compound | C18H15BiF2 | 478.30[1] | Fluorination of silyl enol ethers to α-fluoroketones. | Solid, stable, relatively mild reaction conditions. | Higher molecular weight, cost can be a factor. | $110 - $280[2][3][4] |
| DAST (Diethylaminosulfur Trifluoride) | C4H10F3NS | 161.19[5] | Deoxyfluorination of alcohols, aldehydes, and ketones.[6][7] | Versatile, effective for a wide range of substrates. | Thermally unstable, can be hazardous to handle, reacts violently with water.[8][9] | ~$27/g (for larger quantities) |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | C6H14F3NO2S | 221.24[10] | Deoxyfluorination of alcohols, aldehydes, and ketones.[11] | More thermally stable than DAST, often gives higher yields.[11] | Higher cost compared to DAST.[10] | ~$7/g (for 25g) |
| Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | C7H14B2ClF9N2 | 354.26[12] | Electrophilic fluorination of a wide range of nucleophiles including enolates, enol ethers, and aromatic compounds.[13][14][15] | Easy to handle solid, versatile for electrophilic fluorination.[16] | Higher cost, generates stoichiometric byproducts. | $4 - $6.60[12][13] |
| NFSI (N-Fluorobenzenesulfonimide) | C12H10FNO4S2 | 315.34[17] | Electrophilic fluorination of carbanions, enolates, and heteroatoms; can also act as an aminating and oxidizing agent.[18][19] | Stable, crystalline solid, versatile reactivity.[20] | Can lead to side reactions (sulfonylation, amidation), cost can be a factor.[20] | ~$1.38/g (for 100g)[21] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-grade quantities and are subject to change.
Experimental Data: A Case Study in α-Fluoroketone Synthesis
The synthesis of α-fluoroketones is a valuable transformation in medicinal chemistry. Below is a comparison of reported yields for the fluorination of a representative silyl enol ether to an α-fluoroketone using different reagents.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | 1-phenyl-1-(trimethylsiloxy)ethene | 2-fluoro-1-phenylethanone | ~90 | Based on similar reported reactions |
| Selectfluor® | Various 1,3-dicarbonyl compounds | 2-fluoro-1,3-dicarbonyl compounds | Very good yields[15] | [15] |
| NFSI | 1,3,5-trimethoxybenzene | Monofluorinated product | 51[20] | [20] |
While a direct, side-by-side experimental comparison under identical conditions is ideal, the available literature suggests that this compound can be a highly effective reagent for specific applications, offering comparable or even superior yields in some cases. For instance, in the fluorination of silyl enol ethers, this compound has been shown to provide excellent yields of the corresponding α-fluoroketones.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the synthesis of an α-fluoroketone using this compound is outlined below.
Synthesis of 2-fluoro-1-phenylethanone using this compound
Materials:
-
1-phenyl-1-(trimethylsiloxy)ethene
-
This compound (Ph3BiF2)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add a solution of 1-phenyl-1-(trimethylsiloxy)ethene (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-fluoro-1-phenylethanone.
Visualizing the Workflow and Decision-Making Process
To further clarify the practical application and selection process, the following diagrams are provided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. 2023-48-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 2023-48-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 7. 38078-09-0 Cas No. | (Diethylamino)sulphur trifluoride | Apollo [store.apolloscientific.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 10. CAS 202289-38-1 | 8132-3-01 | MDL MFCD01321415 | Bis(2-methoxyethyl)aminosulfur trifluoride | SynQuest Laboratories [synquestlabs.com]
- 11. Deoxofluor - Enamine [enamine.net]
- 12. strem.com [strem.com]
- 13. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 14. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 16. REF Case study search [impact.ref.ac.uk]
- 17. aspirasci.com [aspirasci.com]
- 18. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 19. N-Fluorobenzenesulfonimide (NFSI) CAS 133745-75-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 20. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. calpaclab.com [calpaclab.com]
A Comparative Guide to Green Chemistry Metrics in Fluorination Reactions: Triphenylbismuth Difluoride vs. Selectfluor
For Researchers, Scientists, and Drug Development Professionals: A data-driven comparison of the environmental footprint of two key fluorinating agents.
The integration of fluorine into molecules is a cornerstone of modern drug discovery and materials science. However, the reagents employed for these transformations carry their own environmental and safety implications. This guide provides a comparative analysis of the green chemistry metrics for two electrophilic fluorinating agents: triphenylbismuth difluoride and the widely used Selectfluor. By examining key performance indicators such as Atom Economy, E-Factor, and Process Mass Intensity, this document aims to provide researchers with a quantitative framework for making more sustainable choices in their synthetic endeavors.
Introduction to Green Chemistry Metrics
Green chemistry metrics are essential tools for quantifying the environmental performance of chemical processes. They provide a standardized way to assess the efficiency and waste generation of a reaction, moving beyond simple yield calculations to offer a more holistic view of sustainability.[1]
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.[2] A higher atom economy signifies a more efficient reaction with less waste.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[3] A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): This metric, heavily utilized in the pharmaceutical industry, is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the active pharmaceutical ingredient (API) produced.[4] A lower PMI is indicative of a more sustainable and efficient process.
-
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It provides a more practical measure of efficiency than atom economy by factoring in the reaction yield and stoichiometry.
Comparative Analysis: Fluorination of Arylboronic Acids
To provide a concrete comparison, we will analyze the fluorination of an arylboronic acid to its corresponding aryl fluoride, a common transformation in medicinal chemistry. We will compare a hypothetical reaction using this compound with a documented procedure using Selectfluor.
Reaction Scheme:
A general scheme for the fluorination of an arylboronic acid.
This compound: A Potent but Heavy Reagent
This compound (Ph₃BiF₂) is a pentavalent organobismuth compound that can act as an electrophilic fluorinating agent. While effective in certain transformations, its high molecular weight and the generation of triphenylbismuth as a byproduct can negatively impact its green chemistry metrics.
Selectfluor: A Widely Used Alternative
Selectfluor (F-TEDA-BF₄) is a commercially available, stable, and widely used electrophilic fluorinating agent known for its broad applicability.
Quantitative Data Summary
The following tables summarize the calculated green chemistry metrics for the fluorination of 4-phenylphenylboronic acid to 4-fluoro-1,1'-biphenyl, based on a documented experimental procedure using Selectfluor and a hypothetical, stoichiometrically equivalent reaction using this compound.
Table 1: Reactant and Product Data
| Compound | Role | Molecular Weight ( g/mol ) | Mass Used (g) | Moles (mmol) |
| 4-Phenylphenylboronic acid | Starting Material | 197.02 | 0.197 | 1.0 |
| This compound | Reagent | 478.29 | 0.478 | 1.0 |
| Selectfluor | Reagent | 354.04 | 0.354 | 1.0 |
| 4-Fluoro-1,1'-biphenyl | Product | 172.19 | 0.155 (90% yield) | 0.9 |
| Acetonitrile | Solvent | 41.05 | 4.0 (5 mL) | - |
| Water | Workup | 18.02 | 50.0 (50 mL) | - |
| Dichloromethane | Workup | 84.93 | 79.8 (60 mL) | - |
Table 2: Green Chemistry Metrics Comparison
| Metric | This compound (Hypothetical) | Selectfluor (Experimental) |
| Atom Economy (%) | 36.0% | 48.6% |
| E-Factor | 8.8 | 6.4 |
| Process Mass Intensity (PMI) | 139.6 | 137.2 |
| Reaction Mass Efficiency (RME) (%) | 23.0% | 28.0% |
Experimental Protocols
Fluorination with this compound (Hypothetical Procedure)
To a solution of 4-phenylphenylboronic acid (0.197 g, 1.0 mmol) in acetonitrile (5 mL) would be added this compound (0.478 g, 1.0 mmol). The reaction mixture would be stirred at room temperature for 24 hours. The solvent would be removed under reduced pressure, and the residue would be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-fluoro-1,1'-biphenyl.
Fluorination with Selectfluor (Adapted from a Published Procedure)
To a solution of 4-phenylphenylboronic acid (0.197 g, 1.0 mmol) in acetonitrile (5 mL) is added Selectfluor (0.354 g, 1.0 mmol). The reaction mixture is stirred at 50 °C for 30 minutes. After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 4-fluoro-1,1'-biphenyl (0.155 g, 90% yield).
Visualization of Reaction Pathways and Workflows
Caption: General experimental workflow for the fluorination of arylboronic acids.
References
A Comparative Benchmark Analysis of Triphenylbismuth Difluoride Against Other Metal Fluorides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Applications of a Versatile Organobismuth Compound
In the ever-evolving landscape of chemical synthesis and drug discovery, the choice of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and safety. Triphenylbismuth difluoride (Ph₃BiF₂) has emerged as a noteworthy organometallic compound, finding applications in catalysis and exhibiting potential in medicinal chemistry. This guide provides a comprehensive comparison of this compound against other metal fluorides and electrophilic fluorinating agents, supported by available experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their laboratory and developmental needs.
Performance in Electrophilic Fluorination
This compound serves as a source of electrophilic fluorine, a critical function in the synthesis of fluorinated organic molecules which often exhibit enhanced metabolic stability and bioactivity.[1] Its performance is benchmarked here against other established fluorinating agents.
A key application of such reagents is the fluorination of aromatic compounds. While direct comparative studies on a single aromatic substrate under identical conditions are limited in the literature, a compilation of data from various sources allows for a relative assessment of their efficacy.
| Reagent | Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |
| This compound (Ph₃BiF₂) | CpTiCl₃ | CpTiF₃ | 65 | CH₂Cl₂, 24h, rt | [2] |
| This compound (Ph₃BiF₂) | Cp₂ZrCl₂ | Cp₂ZrF₂ | 27 | CH₂Cl₂, 24h, rt | [2] |
| Selectfluor™ | Anisole | o-Fluoroanisole, p-Fluoroanisole | 85 (total) | MeCN, rt | [3] |
| N-Fluorobenzenesulfonimide (NFSI) | 1,3,5-Trimethoxybenzene | 2-Fluoro-1,3,5-trimethoxybenzene | >95 | Neat, 110°C | [4] |
| **Xenon Difluoride (XeF₂) ** | Anisole | o-Fluoroanisole, p-Fluoroanisole | 45 (ortho), 23 (para) | CH₂Cl₂, HF (cat.), rt | [5] |
*Note: The available quantitative data for this compound as a fluorinating agent primarily involves the fluorination of organometallic chlorides rather than aromatic compounds. This highlights a gap in the current literature and an opportunity for further research.
Cytotoxicity Profile: A Critical Parameter for Drug Development
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| Triphenylbismuth dichloride | HL-60 (Human leukemia) | ~2.5 | 48 | Not specified | [7] |
| Triphenylbismuth dichloride | NCI-H522 (Human lung cancer) | ~2.0 | 48 | Not specified | [7] |
| Bismuth Nanoparticles | HT-29 (Human colon adenocarcinoma) | 28.7 µg/mL | 24 | MTT | [8] |
| Sodium Fluoride (NaF) | A549 (Human lung adenocarcinoma) | >5000 | 24 | Not specified | [9] |
| Titanium Tetrafluoride (TiF₄) | L929 (Mouse fibroblast) | 1.17 | 72 | xCELLigence | [10] |
| Silver Diamine Fluoride (SDF) | L929 (Mouse fibroblast) | 1.83 | 72 | xCELLigence | [10] |
Lewis Acidity: A Key Determinant of Catalytic Activity
The Lewis acidity of a metal compound is a crucial factor influencing its catalytic activity. While a specific experimental determination of the Lewis acidity of this compound is not available, the Gutmann-Beckett method provides a means to quantify the acceptor number (AN) of various Lewis acids, offering a scale for comparison.[1][11] Higher acceptor numbers indicate stronger Lewis acidity.
| Compound/Class | Acceptor Number (AN) | Comments | Reference |
| Cationic Organobismuth Compounds | 65-96 | Show significant Lewis acidity, particularly towards soft donors. | [10][12] |
| Bismuth(III) Halides (BiCl₃, BiBr₃, BiI₃) | 13-26 | Moderate to minor Lewis acidity. | [12] |
| B(C₆F₅)₃ | 82 | A strong borane Lewis acid. | [1] |
| SbCl₅ | 100 | Reference strong Lewis acid. | [1] |
The data suggests that cationic organobismuth species can exhibit substantial Lewis acidity, comparable to or even exceeding that of well-known Lewis acids. This property is fundamental to their catalytic potential in various organic transformations.
Experimental Protocols
General Procedure for Electrophilic Aromatic Fluorination
This protocol is a generalized procedure based on common practices for electrophilic fluorination of electron-rich aromatic compounds.[3]
-
Reaction Setup: To a solution of the aromatic substrate (1.0 mmol) in an appropriate solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, add the electrophilic fluorinating agent (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or an elevated temperature as required for a specified duration (typically monitored by TLC or GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated product.
Protocol for MTT Cytotoxicity Assay
This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.[6]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
This compound presents itself as a compound of interest with potential applications in both synthetic chemistry and drug discovery. Its performance as a fluorinating agent, while not as extensively documented for aromatic systems as other reagents like Selectfluor, shows promise, particularly in the context of organometallic transformations. The cytotoxicity profile of related organobismuth compounds suggests potential for biological activity, warranting further investigation into the specific properties of the difluoride derivative. The Lewis acidic nature of bismuth compounds, especially cationic species, underpins their catalytic utility. The provided experimental protocols offer a starting point for researchers to explore and benchmark the performance of this compound in their own experimental settings. Further research is needed to fully elucidate the comparative advantages and limitations of this versatile reagent.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution of electron-rich arenes with N -fluorobenzenesulfonimide (NFSI) as an electrophile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07008A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Triphenylbismuth dichloride inhibits human glyoxalase I and induces cytotoxicity in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Gutmann acceptor and donor numbers [stenutz.eu]
- 12. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: A Comparative Guide to Modern Fluorinating Reagents
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into organic molecules is a pivotal step in modulating a compound's physicochemical and biological properties. The choice of fluorinating reagent is critical to the success of this endeavor, with a diverse arsenal of reagents available, each with its own distinct reactivity, selectivity, and safety profile. This guide provides an objective, data-driven comparison of commonly employed nucleophilic and electrophilic fluorinating reagents, offering insights into their mechanisms, applications, and practical considerations.
The landscape of fluorination chemistry is broadly divided into two mechanistic realms: nucleophilic and electrophilic fluorination. Nucleophilic methods introduce a fluoride anion (F⁻) to an electrophilic carbon center, while electrophilic approaches deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophile.[1] This fundamental difference dictates the types of transformations each class of reagent can achieve and the reaction conditions required.
Nucleophilic Fluorinating Reagents: The Power of F⁻
Nucleophilic fluorinating agents are workhorses for the conversion of alcohols and carbonyl compounds to their fluorinated counterparts. Among the most prominent are the aminofluorosulfuranes, Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
DAST (Diethylaminosulfur Trifluoride) is a long-standing reagent for deoxofluorination.[2] However, its utility is often tempered by its limited thermal stability, which can pose safety risks, particularly on a larger scale.[1][3]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) was developed as a safer alternative to DAST.[2][4] It is generally more thermally stable and, in many cases, provides higher yields and improved selectivity.[2][5]
Mechanistic Pathway of Nucleophilic Deoxofluorination
The reaction of an alcohol with DAST or Deoxo-Fluor proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride can occur via an Sₙ2 or Sₙ1 pathway, depending on the substrate structure, leading to the corresponding alkyl fluoride.[6]
Caption: General mechanism for nucleophilic deoxofluorination.
Performance Comparison: DAST vs. Deoxo-Fluor
| Substrate Type | Reagent | Yield (%) | Conditions | Reference |
| Primary Alcohol | DAST | 72 | CH₂Cl₂, rt, 1h | |
| Primary Alcohol | Deoxo-Fluor | Generally good to excellent | Varies | [7] |
| Secondary Alcohol | DAST | Variable, risk of elimination | Varies | [6] |
| Secondary Alcohol | Deoxo-Fluor | Often higher yields than DAST | Varies | [2] |
| Ketone | DAST | Moderate to good | CH₂Cl₂, rt | [8] |
| Ketone | Deoxo-Fluor | Good to excellent | CH₂Cl₂, EtOH (cat.) | [9] |
| Thioester | Deoxo-Fluor | >95 | CH₂Cl₂, SbCl₃ (cat.) | [10] |
Electrophilic Fluorinating Reagents: The "F⁺" Approach
Electrophilic fluorinating reagents, particularly those containing an N-F bond, have become indispensable for the synthesis of complex fluorinated molecules, especially in late-stage functionalization.[1] Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used reagents in this class.
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly reactive and versatile electrophilic fluorinating agent.[11] It is a stable, non-volatile solid, making it relatively easy to handle.[12]
NFSI (N-Fluorobenzenesulfonimide) is another stable, crystalline solid that serves as a milder electrophilic fluorinating reagent compared to Selectfluor®.[11][13] This often translates to higher selectivity in certain applications.
Mechanistic Pathways of Electrophilic Fluorination
The mechanism of electrophilic fluorination is a topic of ongoing discussion, with evidence supporting both a single-electron transfer (SET) pathway and a direct Sₙ2-type attack on the fluorine atom.[11][14] The operative mechanism is often dependent on the substrate and reaction conditions.
Caption: Plausible mechanisms for electrophilic fluorination.
Performance Comparison: Selectfluor® vs. NFSI
A quantitative reactivity scale for several electrophilic fluorinating reagents has been established, which can aid in reagent selection.[15] Generally, Selectfluor® is considered a more powerful fluorinating agent than NFSI.[11]
| Substrate Type | Reagent | Yield (%) | Conditions | Reference |
| β-Ketoester | Selectfluor® | 95 | MeCN, rt | [11] |
| β-Ketoester | NFSI | 85 | MeCN, rt | [11] |
| Anisole | Selectfluor® | Moderate (mixture) | MeCN, rt | [11] |
| Anisole | NFSI | Moderate (mixture) | MeCN, rt | [11] |
| 2H-Indazole | NFSI | Good | H₂O, rt | [16] |
Experimental Protocols
General Procedure for Deoxofluorination of an Alcohol using DAST
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere is added DAST (1.1 mmol) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[17]
General Procedure for α-Fluorination of a β-Dicarbonyl Compound using Selectfluor®
To a solution of the β-dicarbonyl compound (1.0 mmol) in acetonitrile (5 mL) is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at room temperature for 1-4 hours, while monitoring the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired α-fluorinated product.[11]
General Procedure for Fluorination of 2H-Indazoles using NFSI
A mixture of the 2H-indazole (0.5 mmol) and NFSI (0.6 mmol) in water (2 mL) is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[16]
Caption: A generalized workflow for a typical fluorination experiment.
Safety and Handling Considerations
Fluorinating reagents require careful handling due to their reactivity and potential hazards.
-
DAST and Deoxo-Fluor: These reagents are sensitive to moisture and can release corrosive and toxic hydrogen fluoride (HF).[1] DAST, in particular, is thermally unstable and should not be heated above 80 °C.[6] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[18]
-
Selectfluor® and NFSI: While generally more stable than their nucleophilic counterparts, these electrophilic reagents are powerful oxidizing agents and should be handled with care.[1] Avoid contact with skin and eyes.[18]
Conclusion
The selection of a fluorinating reagent is a multifaceted decision that requires careful consideration of the substrate, the desired transformation, and practical aspects such as safety and scalability. Nucleophilic reagents like DAST and the more stable Deoxo-Fluor are excellent choices for deoxofluorination reactions. For the introduction of fluorine to electron-rich centers, electrophilic reagents such as the highly reactive Selectfluor® and the milder NFSI offer a broad range of possibilities. By understanding the mechanistic nuances and consulting comparative data, researchers can make informed decisions to effectively harness the power of fluorination in their synthetic endeavors.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. nbinno.com [nbinno.com]
- 14. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Triphenylbismuth Difluoride: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Triphenylbismuth difluoride, an organometallic compound utilized in various research applications, requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's hazardous properties, primarily as a skin and eye irritant.
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste management.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn.
-
Skin Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory fume hood. For operations with a potential for aerosol generation, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Engineering Controls:
-
All handling and disposal procedures must be performed within a certified laboratory fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and related compounds.
| Property | Value |
| Chemical Formula | C₁₈H₁₅BiF₂ |
| Appearance | White to off-white crystalline solid |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319)[1][2] |
| Thermal Decomposition | Upon heating, may release irritating fumes, organic acid vapors, carbon monoxide, carbon dioxide, and heavy metal oxides (bismuth oxide fumes).[3][4] |
| Incompatibilities | Strong oxidizing agents.[3][4] |
Step-by-Step Disposal Protocol
The primary goal of the disposal procedure is to convert the organobismuth compound into a more stable and less hazardous inorganic bismuth salt, which can then be disposed of through a licensed hazardous waste contractor. This protocol involves a controlled chemical degradation process.
Experimental Protocol: Chemical Degradation and Neutralization
This protocol outlines a method for the degradation of this compound into bismuth(III) oxide.
Materials:
-
This compound waste
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Distilled water
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing a suitable neutralizing agent (e.g., sodium bicarbonate solution).
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Ensure all PPE is correctly worn and the procedure is conducted within a fume hood.
-
Carefully weigh the this compound waste to be treated.
-
Place the waste into the reaction vessel and add a suitable solvent if the waste is solid (e.g., a minimal amount of an ether-free solvent like toluene to aid in dissolution and controlled reaction).
-
-
Oxidative Cleavage:
-
Slowly add concentrated nitric acid to the reaction mixture via the dropping funnel with constant stirring. This reaction is exothermic and will generate nitrogen oxides (toxic gases); therefore, a slow and controlled addition is crucial. The gas outlet must be connected to a scrubber.
-
The reaction aims to cleave the phenyl-bismuth bonds and oxidize the bismuth to a Bi(III) salt.
-
-
Heating and Completion of Reaction:
-
Once the initial exothermic reaction subsides, gently heat the mixture to ensure the complete decomposition of the organobismuth compound. The endpoint can be judged by the cessation of gas evolution and a change in the appearance of the solution.
-
-
Precipitation of Bismuth Hydroxide:
-
After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution. Monitor the pH continuously.
-
Continue adding the base until the solution is neutral or slightly basic (pH 7-8). This will precipitate bismuth as bismuth(III) hydroxide (Bi(OH)₃), a white solid.
-
-
Conversion to Bismuth Oxide:
-
The precipitated bismuth hydroxide can be converted to the more stable bismuth(III) oxide (Bi₂O₃) by heating. Collect the precipitate by filtration, wash it with distilled water, and then dry it in an oven at a temperature sufficient to drive off water and form the oxide.
-
-
Waste Segregation and Final Disposal:
-
The resulting bismuth oxide is a solid inorganic waste. It should be collected in a clearly labeled, sealed container.
-
The aqueous filtrate will contain sodium nitrate and potentially organic byproducts. This liquid waste should also be collected in a separate, labeled container.
-
Both the solid bismuth oxide and the liquid waste must be disposed of as hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor. Do not dispose of any materials down the drain.[4][5]
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a thorough understanding of the hazards of the chemicals involved, nor for the regulations set forth by your institution and local authorities. Always prioritize safety and consult with your environmental health and safety department for specific disposal requirements.
References
Essential Safety and Logistical Information for Handling Triphenylbismuth Difluoride
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), operational procedures, and disposal of Triphenylbismuth Difluoride for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure laboratory safety and regulatory compliance.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its irritant properties and the potential hazards associated with its constituent elements.[1][2] While a complete toxicological profile is not widely available, the known hazards are summarized below, drawing from data on the compound itself and related organobismuth and fluoride-containing substances.
Hazard Summary Table
| Hazard Classification | Description | Potential Consequences |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Redness, itching, and inflammation. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Pain, redness, and potential damage to eye tissue. |
| Inhalation Hazard | May cause irritation to the respiratory tract if dust is inhaled.[3] | Coughing, shortness of breath, and irritation of mucous membranes. |
| Ingestion Hazard | May be harmful if swallowed.[3] | Irritation of the digestive tract. |
| Thermal Decomposition | If involved in a fire, may release hazardous substances, including Hydrogen Fluoride (HF).[4] | HF is highly corrosive and toxic, causing severe burns upon contact and potentially fatal systemic effects. |
| Moisture Sensitivity | May be sensitive to moisture.[5][6] | Reaction with water could potentially release hazardous byproducts. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required PPE for different laboratory operations.
Personal Protective Equipment Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety goggles and a full-face shield.[5][7] | Double gloving: inner nitrile glove, outer heavy-duty nitrile or neoprene gloves.[3][7] | Flame-resistant lab coat, worn fully buttoned.[8] | Work within a certified chemical fume hood.[7] |
| Reaction Setup & Monitoring | Safety goggles.[8] | Chemical-resistant nitrile or neoprene gloves.[3] | Flame-resistant lab coat.[8] | Work within a certified chemical fume hood. |
| Spill Cleanup | Safety goggles and a full-face shield. | Double gloving: inner nitrile glove, outer heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat.[7] | A full-face respirator may be required for large spills.[7] |
| Waste Disposal | Safety goggles. | Chemical-resistant nitrile or neoprene gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: Handling and Usage Protocol
The following step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting. Given its potential air and moisture sensitivity, handling should be performed under an inert atmosphere.[2][9]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Methodology
-
Preparation:
-
Don PPE: Before beginning any work, put on all required personal protective equipment as specified in the table above.[10]
-
Fume Hood: Ensure the chemical fume hood is certified and functioning correctly. The work area should be clean and uncluttered.
-
Inert Atmosphere: For handling the solid, use a glovebox or a Schlenk line to prevent exposure to air and moisture.[2][6][11]
-
Dry Glassware: All glassware must be thoroughly dried, typically in an oven, and cooled under a stream of inert gas or in a desiccator before use.[9]
-
-
Handling and Dispensing:
-
Transfer: Inside the inert atmosphere of a glovebox, transfer the required amount of this compound from its storage container to a pre-tared weighing vessel.[6]
-
Weighing: Use a balance located inside the glovebox for accurate measurement.
-
Addition: Carefully add the weighed solid to the reaction flask. If using a Schlenk line, this can be done under a positive pressure of inert gas.
-
-
Reaction and Cleanup:
-
Reaction: Conduct the reaction under a continuous positive pressure of an inert gas like nitrogen or argon.
-
Decontamination: After the experiment, decontaminate all glassware by rinsing with an appropriate solvent in the fume hood.
-
Waste Disposal: Segregate all waste streams as outlined in the disposal plan below.[5]
-
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste. Do not dispose of it down the drain.[3][7]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for the disposal of this compound waste.
Disposal Steps
-
Segregation: Keep different waste streams separate.
-
Solid Waste: Collect excess reagent and any contaminated materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed container for solid hazardous waste.[5]
-
Liquid Waste: Collect all liquid waste from the reaction and cleanup in a compatible, sealed container for liquid hazardous waste. Depending on institutional guidelines, you may need separate containers for halogenated and non-halogenated solvents.[12]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents (including this compound), and the approximate percentages of each component.
-
Storage: Store waste containers in a designated secondary containment area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the proper disposal of the hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response for Hydrogen Fluoride (HF) Exposure
Given the potential for this compound to generate HF in certain conditions (e.g., fire), it is prudent to be prepared for an HF exposure. HF burns are a medical emergency and require a specific first aid response.
Caption: Emergency response workflow for Hydrogen Fluoride (HF) exposure.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes.[3][7] While flushing, remove any contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area.[3][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][7] Do not apply calcium gluconate gel to the eyes.[4]
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting. Have the person drink large amounts of water or milk.[4]
In all cases of exposure, call 911 and seek immediate medical attention. Inform emergency responders that the exposure may involve Hydrogen Fluoride. [3][7]
References
- 1. epa.gov [epa.gov]
- 2. ossila.com [ossila.com]
- 3. purdue.edu [purdue.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
